molecular formula C20H20N2O5 B557687 Fmoc-D-glutamine CAS No. 112898-00-7

Fmoc-D-glutamine

Cat. No.: B557687
CAS No.: 112898-00-7
M. Wt: 368,4 g/mole
InChI Key: IZKGGDFLLNVXNZ-QGZVFWFLSA-N
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Description

Fmoc-D-glutamine, also known as this compound, is a useful research compound. Its molecular formula is C20H20N2O5 and its molecular weight is 368,4 g/mole. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-5-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5/c21-18(23)10-9-17(19(24)25)22-20(26)27-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H2,21,23)(H,22,26)(H,24,25)/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZKGGDFLLNVXNZ-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80426320
Record name Fmoc-D-glutamine
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Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112898-00-7
Record name N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-D-glutamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112898-00-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fmoc-D-glutamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-D-glutamine: Properties, Structure, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the building blocks of peptide synthesis is paramount. This guide provides a detailed overview of the chemical properties, structure, and experimental applications of N-α-Fmoc-D-glutamine (Fmoc-D-Gln-OH), a crucial derivative of the amino acid glutamine utilized in the synthesis of peptides with specific stereochemistry.

Core Chemical Properties

Fmoc-D-glutamine is a white crystalline or powdered solid.[1] Its adoption in solid-phase peptide synthesis (SPPS) is widespread due to the stability of the fluorenylmethoxycarbonyl (Fmoc) protecting group, which safeguards the amino group during peptide chain elongation.[1] This allows for the production of high-purity peptides, a critical factor for therapeutic applications.[1]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

PropertyValueSource(s)
Molecular Formula C₂₀H₂₀N₂O₅[1][2][3]
Molecular Weight 368.4 g/mol [1][2][3]
Melting Point 213-219 °C[1]
Optical Rotation [α]D20 = +21 ± 2° (c=1 in DMF)[1]
Purity (HPLC) ≥97.0% to ≥99%[1]
Purity (TLC) ≥98%
Purity (Acidimetric) ≥95.0%
Appearance White crystals or powder[1]
CAS Number 112898-00-7[1][2]
Storage Temperature 0-8 °C to 2-30 °C[1]
Solubility

This compound is generally soluble in dimethylformamide (DMF), often with the addition of a base like diisopropylethylamine (DIPEA) to ensure clear dissolution.[4] While DMF has traditionally been the solvent of choice for SPPS, concerns over its safety are leading to the exploration of alternatives.[4] Dimethyl sulfoxide (DMSO) is another effective solvent for Fmoc-protected amino acids.[4] For derivatives that are difficult to dissolve, strategies such as gentle warming, vortexing, or using solvent mixtures (e.g., DMF and dichloromethane) can be employed.[4]

Chemical Structure

The structure of this compound is characterized by the D-enantiomer of glutamine, with its alpha-amino group protected by the bulky Fmoc group. This configuration is essential for synthesizing peptides that require a specific D-amino acid residue to enhance properties such as proteolytic stability.[1]

Caption: Chemical structure of this compound.

Experimental Protocols: Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a standard building block for the introduction of D-glutamine residues into a peptide sequence via Fmoc-based SPPS.[5] The general workflow involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to a solid support (resin).

General Workflow for Fmoc SPPS

The following diagram outlines the key stages of incorporating an Fmoc-protected amino acid, such as this compound, into a peptide sequence.

SPPS_Workflow start Start with Resin-Bound Peptide Chain (with N-terminal Fmoc group) deprotection 1. Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling 2. Coupling (Add activated this compound) wash1->coupling wash2 Wash (DMF) coupling->wash2 kaiser_test Kaiser Test (Check for complete coupling) wash2->kaiser_test kaiser_test->coupling Positive (Blue) [Re-couple] repeat Repeat Cycle for Next Amino Acid kaiser_test->repeat Negative (Yellow) final_deprotection Final Fmoc Deprotection kaiser_test->final_deprotection Final Amino Acid Added repeat->deprotection cleavage 3. Cleavage from Resin (e.g., TFA Cocktail) final_deprotection->cleavage purification 4. Precipitation & Purification (e.g., Cold Diethyl Ether & RP-HPLC) cleavage->purification end Pure Peptide purification->end

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Detailed Methodologies

1. Fmoc Deprotection:

  • The resin-bound peptide is treated with a 20% solution of piperidine in DMF.[6][7]

  • This is typically performed in two stages: an initial treatment for a few minutes, followed by a longer treatment of 15-20 minutes to ensure complete removal of the Fmoc group, exposing the free N-terminal amine.[6]

  • Following deprotection, the resin is thoroughly washed with DMF to remove residual piperidine.[7]

2. Amino Acid Coupling:

  • Activation: this compound is pre-activated to form a reactive species that will readily form a peptide bond. This is achieved by dissolving the this compound with a coupling reagent (e.g., HCTU, HATU) and a base (e.g., DIPEA, N-methylmorpholine) in a suitable solvent like DMF.[7][8] The mixture is typically allowed to pre-activate for 2-5 minutes.[6]

  • Coupling Reaction: The activated amino acid solution is added to the deprotected resin. The mixture is agitated for 1-2 hours at room temperature to facilitate the coupling reaction.[6]

  • Monitoring: The completion of the coupling reaction is often monitored using a qualitative Kaiser test. A negative result (yellow beads) indicates the absence of free primary amines and thus a complete reaction.[6] If the test is positive (blue beads), the coupling step may need to be repeated.

3. Cleavage and Global Deprotection:

  • Once the peptide sequence is fully assembled, the final N-terminal Fmoc group is removed.[6]

  • The peptide is then cleaved from the resin support, and any side-chain protecting groups are simultaneously removed. This is typically achieved by treating the resin with a cleavage cocktail, most commonly containing trifluoroacetic acid (TFA) along with scavengers (e.g., triisopropylsilane (TIS) and water) to prevent side reactions.[6][8] This process usually takes 2-3 hours at room temperature.[6]

4. Peptide Precipitation and Purification:

  • The crude peptide is precipitated from the TFA solution by adding it to cold diethyl ether.[6]

  • The precipitated peptide is then collected by centrifugation, washed with cold ether, and dried.[6]

  • Final purification is typically achieved using reverse-phase high-performance liquid chromatography (RP-HPLC).[6]

By understanding these chemical properties and experimental protocols, researchers can effectively utilize this compound to synthesize high-quality peptides for a wide range of applications in drug discovery and biotechnology.

References

The Strategic Incorporation of Fmoc-D-glutamine in Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of peptide-based research and therapeutics, the pursuit of enhanced stability and novel biological activity is paramount. The strategic incorporation of non-canonical amino acids, particularly D-enantiomers, has emerged as a powerful tool to overcome the inherent limitations of native L-peptides. This technical guide provides an in-depth exploration of the use of Fmoc-D-glutamine, a key building block in the synthesis of peptides with improved pharmacokinetic profiles and tailored biological functions. We will delve into its primary application in solid-phase peptide synthesis (SPPS), present quantitative data on the resulting enzymatic stability, provide detailed experimental protocols, and illustrate relevant workflows and biological pathways.

Core Concepts: The Advantage of D-Stereochemistry

The fundamental rationale for incorporating D-amino acids, such as D-glutamine, into peptide sequences lies in their ability to confer resistance to enzymatic degradation. Proteases, the enzymes responsible for peptide catabolism in vivo, exhibit a high degree of stereospecificity, primarily recognizing and cleaving peptide bonds involving L-amino acids. By introducing a D-amino acid, the peptide backbone becomes a poor substrate for these enzymes, significantly extending its circulatory half-life and bioavailability.

Beyond stability, the introduction of a D-amino acid can modulate the peptide's three-dimensional conformation. This can lead to altered, and sometimes enhanced, binding affinities for target receptors or enzymes, opening avenues for the development of novel therapeutic agents with unique biological activities. This compound is the standard reagent for introducing this residue in the context of Fmoc-based solid-phase peptide synthesis.

Data Presentation: Enhanced Proteolytic Stability

The incorporation of D-amino acids has been quantitatively shown to enhance peptide stability in the presence of proteases. The following tables summarize findings from studies on the enzymatic degradation of peptides with and without D-amino acid substitutions.

Table 1: Proteolytic Stability of a MUC2 Epitope Peptide and its D-Amino Acid Substituted Analogs in Human Serum.

Peptide Sequence% Intact Peptide Remaining after 180 min
(L)-TPTPTGTQTPT0
(d-t)PTPTGTQTPT11
(d-tp)TPTGTQTPT22
TPTPTGTQ(d-t)PT18
TPTPTGTQ(d-tp)T42
TPTPTGTQ(d-tpt)71
(d-tp)TPTGTQ(d-tpt)94

Data adapted from Tugyi et al. The study demonstrates that systematic substitution of L-amino acids with their D-enantiomers in the flanking regions of an epitope significantly increases resistance to degradation in human serum.

Table 2: Stability of Antimicrobial Peptide Polybia-MPI and its D-Enantiomer in the Presence of Trypsin.

Peptide% Intact Peptide Remaining after 4h
Polybia-MPI (all L-amino acids)~10%
D-MPI (all D-amino acids)~100%

Data adapted from a study on the antimicrobial peptide Polybia-MPI. The full D-enantiomer (D-MPI) shows complete resistance to trypsin digestion over the tested period.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc-D-Gln(Trt)-OH

This protocol outlines the manual Fmoc-SPPS for incorporating a side-chain protected Fmoc-D-Gln(Trt)-OH into a peptide sequence on a Rink Amide resin. The trityl (Trt) group is the preferred side-chain protection for glutamine as it enhances solubility and prevents side reactions.

Materials:

  • Rink Amide resin

  • Fmoc-D-Gln(Trt)-OH

  • Other required Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIPS), water (e.g., 95:2.5:2.5 v/v/v)

  • Cold diethyl ether

  • Peptide synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat the 20% piperidine treatment for 15-20 minutes.

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Coupling of Fmoc-D-Gln(Trt)-OH:

    • In a separate vial, dissolve Fmoc-D-Gln(Trt)-OH (3-4 equivalents relative to resin loading), HBTU or HATU (3-3.9 equivalents), in DMF.

    • Add DIPEA (6-8 equivalents) to the mixture to activate the amino acid.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature. For potentially difficult couplings, the time can be extended.

    • Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates completion). If the test is positive, a second coupling may be necessary.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF to remove excess reagents.

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final deprotection (step 2) to remove the N-terminal Fmoc group.

  • Final Washing and Drying: Wash the peptidyl-resin with DMF, followed by DCM, and then dry under vacuum.

Peptide Cleavage and Purification

Procedure:

  • Cleavage:

    • Place the dried peptidyl-resin in a reaction vessel.

    • Add the cleavage cocktail (e.g., TFA/TIPS/H₂O 95:2.5:2.5). The yellow color indicates the release of the Trityl cation.

    • Agitate the mixture at room temperature for 1.5-3 hours.

  • Peptide Precipitation:

    • Filter the cleavage mixture to separate the resin.

    • Add the TFA filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.

  • Isolation and Washing:

    • Centrifuge the ether suspension to pellet the crude peptide.

    • Wash the peptide pellet with cold diethyl ether (2-3 times).

  • Drying: Dry the crude peptide under vacuum.

  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Analyze the purified peptide by mass spectrometry to confirm its identity and purity.

Protease Stability Assay

Procedure:

  • Peptide Solution Preparation: Prepare stock solutions of the L- and D-glutamine containing peptides in an appropriate buffer (e.g., PBS).

  • Enzyme Solution Preparation: Prepare a solution of the desired protease (e.g., trypsin, chymotrypsin, or human serum) at a working concentration.

  • Incubation:

    • Mix the peptide solution with the enzyme solution at a defined ratio.

    • Incubate the mixture at 37°C.

  • Time-Point Sampling: Take aliquots of the reaction mixture at various time points (e.g., 0, 30, 60, 120, 240 minutes).

  • Reaction Quenching: Stop the enzymatic reaction in each aliquot by adding a quenching agent (e.g., 5% perchloric acid or an equal volume of 10% TFA in acetonitrile).

  • Sample Preparation: Centrifuge the quenched samples to pellet any precipitated proteins.

  • Analysis:

    • Analyze the supernatant by RP-HPLC to quantify the amount of remaining intact peptide.

    • Monitor the elution profile at a suitable wavelength (e.g., 214 nm).

    • Calculate the percentage of intact peptide remaining at each time point relative to the 0-minute time point.

Visualizations: Workflows and Pathways

Experimental Workflow

An In-depth Technical Guide to the Synthesis and Purification of Fmoc-D-glutamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and purification of N-α-Fmoc-D-glutamine, a critical building block in solid-phase peptide synthesis (SPPS). The use of the D-enantiomer is essential for creating peptides with enhanced stability against enzymatic degradation, a crucial attribute for therapeutic peptide development.[1] This document outlines the synthetic pathways, purification strategies, and analytical characterization of this important amino acid derivative.

Introduction to Fmoc-D-glutamine in Peptide Synthesis

This compound is a derivative of the amino acid D-glutamine where the alpha-amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group.[2] This protection is vital for the stepwise assembly of amino acids in SPPS.[2] For glutamine, the side-chain amide poses a challenge during peptide synthesis, as it can lead to undesirable side reactions. To mitigate this, a common strategy is to also protect the side chain, most frequently with a trityl (Trt) group, yielding Fmoc-D-Gln(Trt)-OH.[3][4] The Trt group offers excellent solubility in common SPPS solvents and effectively prevents side-chain dehydration and pyroglutamate formation.[3]

Synthesis of Fmoc-D-Gln(Trt)-OH

A common synthetic route for Fmoc-D-Gln(Trt)-OH starts from the more readily available D-glutamic acid, addressing the higher cost and scarcity of D-glutamine as a starting material.[5] The general synthetic scheme involves several key steps:

Synthesis_Workflow A D-Glutamic Acid B N-Benzyloxycarbonyl- D-Glutamic Acid A->B Z-Cl C N-Benzyloxycarbonyl- D-Glutamic Acid Benzyl Ester B->C Benzyl Bromide, Triethylamine D N-Benzyloxycarbonyl- D-Glutamine Benzyl Ester C->D 1. Ethyl Chloroformate, Triethylamine 2. Ammonia E N-Benzyloxycarbonyl- N-Trityl-D-Glutamine Benzyl Ester D->E Trityl Alcohol, H₂SO₄ F N-Trityl-D-Glutamine E->F Catalytic Hydrogenation G Fmoc-D-Gln(Trt)-OH F->G Fmoc-OSu or Fmoc-Cl

Caption: Synthetic workflow for Fmoc-D-Gln(Trt)-OH starting from D-glutamic acid.

Experimental Protocol: Synthesis of Fmoc-D-Gln(Trt)-OH

The following protocol is based on a patented synthetic method.[5]

Step 1: Protection of the α-amino and α-carboxyl groups of D-glutamic acid

  • D-glutamic acid is reacted with benzyloxycarbonyl chloride (Z-Cl) to yield N-benzyloxycarbonyl-D-glutamic acid.

  • The resulting product is then treated with benzyl bromide in the presence of triethylamine in N,N-dimethylformamide (DMF) to selectively protect the α-carboxyl group, yielding N-benzyloxycarbonyl-D-glutamic acid benzyl ester.

Step 2: Amidation of the γ-carboxyl group

  • N-benzyloxycarbonyl-D-glutamic acid benzyl ester is dissolved in an organic solvent.

  • Triethylamine and ethyl chloroformate are added, followed by aqueous ammonia, at a controlled temperature of -20 to 20°C.

  • The reaction is allowed to proceed for 6 to 24 hours to form N-benzyloxycarbonyl-D-glutamine benzyl ester.

Step 3: Tritylation of the side-chain amide

  • The product from the previous step is dissolved in an acetic acid solution.

  • Trityl alcohol is added in the presence of a catalytic amount of concentrated sulfuric acid.

  • The reaction mixture is heated to 40-60°C for 8 to 24 hours to yield N-benzyloxycarbonyl-N-trityl-D-glutamine benzyl ester.

Step 4: Deprotection of the α-amino and α-carboxyl groups

  • The benzyloxycarbonyl and benzyl protecting groups are removed via catalytic hydrogenation using a palladium on carbon catalyst (e.g., 5% or 10% Pd/C) to give N-trityl-D-glutamine.

Step 5: Fmoc protection of the α-amino group

  • The final step involves the protection of the α-amino group with an Fmoc group.

  • N-trityl-D-glutamine is reacted with N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) or 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) to yield the final product, Fmoc-D-Gln(Trt)-OH.

Purification of this compound Derivatives

Purification of the final product is crucial to ensure high purity for successful peptide synthesis. The purification strategy will depend on the nature of the impurities present. Common techniques include:

  • Recrystallization: This is a standard method for purifying solid organic compounds. The choice of solvent is critical and is determined empirically to provide good solubility at high temperatures and poor solubility at low temperatures.

  • Column Chromatography: Silica gel column chromatography can be employed to separate the desired product from unreacted starting materials and side products. A suitable solvent system (eluent) is chosen to achieve optimal separation.

For this compound intended for use in SPPS, it is essential to remove any residual reagents from the synthesis, such as coupling agents or deprotecting agents from previous steps if applicable.

General Purification Protocol via Recrystallization
  • Dissolve the crude Fmoc-D-Gln(Trt)-OH in a minimal amount of a suitable hot solvent (e.g., ethyl acetate, isopropanol, or a mixture of solvents).

  • Filter the hot solution to remove any insoluble impurities.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Dry the purified crystals under vacuum.

Characterization and Quality Control

The purity and identity of the synthesized this compound derivative must be confirmed using various analytical techniques.

ParameterMethodTypical Specification
Purity High-Performance Liquid Chromatography (HPLC)≥ 97.0% to ≥ 99.0%[2][6][7]
Thin-Layer Chromatography (TLC)≥ 98%[6]
Identity Infrared Spectroscopy (IR)Conforms to reference spectrum[6]
Nuclear Magnetic Resonance (NMR) SpectroscopyConforms to structure
Mass Spectrometry (MS)Conforms to molecular weight
Enantiomeric Purity Chiral HPLC≥ 99.5%[6]
Optical Rotation Polarimetry[a]D20 = 21 ± 2º (c=1 in DMF) for Fmoc-D-Gln-OH[2]
[a]D20 = +15 ± 2.0° (c=1, DMF) for Fmoc-D-Gln(Trt)-OH[8]
Appearance Visual InspectionWhite to off-white powder or crystals[2][8][9]

Signaling Pathways and Experimental Workflows

The primary application of this compound is in the experimental workflow of SPPS. The Fmoc group is stable to the coupling conditions but is readily cleaved by a mild base, typically a solution of piperidine in DMF.

SPPS_Cycle cluster_0 SPPS Cycle with Fmoc-D-Gln(Trt)-OH A Resin with N-terminal Fmoc group B Fmoc Deprotection (20% Piperidine in DMF) A->B C Resin with free N-terminal amine B->C D Coupling of Fmoc-D-Gln(Trt)-OH (e.g., HCTU, DIPEA in DMF) C->D E Resin with newly coupled Fmoc-D-Gln(Trt) D->E F Wash with DMF E->F G Repeat Cycle for next Amino Acid E->G F->A Start next cycle

Caption: A simplified workflow of a single coupling cycle in SPPS using Fmoc-D-Gln(Trt)-OH.

Cleavage and Final Deprotection

Once the peptide chain is fully assembled, the peptide is cleaved from the solid support, and all side-chain protecting groups, including the Trt group from the D-glutamine residue, are removed. This is typically achieved using a strong acid cocktail.

Cleavage Cocktail for Trt-protected residues: A common cleavage cocktail consists of:

  • 95% Trifluoroacetic acid (TFA)

  • 2.5% Water

  • 2.5% Triisopropylsilane (TIS)[10]

Protocol for Cleavage and Deprotection:

  • The peptide-resin is washed with dichloromethane (DCM).

  • The cleavage cocktail is added to the resin.

  • The mixture is agitated at room temperature for approximately 2 hours.[10]

  • The resin is filtered off, and the filtrate containing the peptide is collected.

  • The crude peptide is precipitated from the filtrate by adding it to cold diethyl ether.

  • The precipitated peptide is collected by centrifugation, washed with cold ether, and dried under vacuum.[10]

Conclusion

The synthesis and purification of this compound, particularly in its side-chain protected form, Fmoc-D-Gln(Trt)-OH, are critical processes for the successful solid-phase synthesis of D-amino acid-containing peptides. Careful control over the synthetic steps and rigorous purification and characterization are paramount to achieving high-purity building blocks essential for the development of novel peptide-based therapeutics and research tools. The methodologies outlined in this guide provide a framework for researchers and drug development professionals to produce and utilize high-quality this compound in their work.

References

An In-depth Technical Guide to Fmoc-D-glutamine: Properties, Application, and Biological Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-Fmoc-D-glutamine (Fmoc-D-Gln-OH) is a pivotal amino acid derivative extensively utilized in synthetic peptide chemistry.[1] As a protected form of the D-enantiomer of glutamine, it serves as a critical building block in Solid-Phase Peptide Synthesis (SPPS). The incorporation of D-amino acids like D-glutamine is a key strategy in modern drug design to enhance the metabolic stability of peptide-based therapeutics.[2] Peptides containing D-amino acids exhibit increased resistance to proteolytic degradation by enzymes that are stereospecific for L-amino acids, thereby extending their in-vivo half-life and improving bioavailability.[2] This guide provides a comprehensive overview of the physicochemical properties of Fmoc-D-glutamine, detailed protocols for its application in SPPS, and a discussion of the biological signaling pathways where glutamine plays a crucial role.

Core Physicochemical Data

The fundamental properties of this compound are summarized below. This data is essential for accurate reagent preparation, reaction stoichiometry, and characterization of synthetic products.

PropertyValueReferences
Chemical Formula C₂₀H₂₀N₂O₅[1][3][4]
Molecular Weight 368.38 g/mol [4][5][6]
368.39 g/mol [3]
368.4 g/mol [1]
CAS Number 112898-00-7[1][3]
Appearance White to off-white powder or crystals[1][5]
Melting Point 213-219 ºC[1]
Purity (HPLC) ≥ 97.0%[6]
Storage Temperature 2-8°C[1][4]

Key Applications in Peptide Synthesis

The primary application of this compound is in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[2][6] The fluorenylmethoxycarbonyl (Fmoc) group protects the alpha-amine of the amino acid, preventing self-polymerization and allowing for controlled, sequential addition to a growing peptide chain anchored to a solid support.[7][8]

The use of Fmoc chemistry is favored for its mild reaction conditions, particularly the base-labile nature of the Fmoc group (typically removed with piperidine), which preserves acid-sensitive functionalities within the peptide.[8] This contrasts with the harsher, acid-based deprotection steps required in older Boc-based synthesis.[8]

Glutamine's side-chain amide can present challenges during synthesis, such as dehydration to a nitrile or pyroglutamate formation.[7][9] To mitigate these side reactions, especially in longer or more complex sequences, the side chain is often protected with a trityl (Trt) group.[7] However, for many syntheses, this compound can be used without side-chain protection.

Experimental Protocols

General Protocol for Incorporation of Fmoc-D-Gln-OH in Manual Fmoc-SPPS

This protocol outlines the standard manual steps for coupling Fmoc-D-Gln-OH to a resin-bound peptide chain.

Materials:

  • Fmoc-protected resin (e.g., Rink Amide resin)

  • Fmoc-D-Gln-OH

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Deprotection solution: 20% piperidine in DMF (v/v)

  • Activation solution: HCTU (or a similar coupling reagent) and N,N-Diisopropylethylamine (DIPEA) in DMF

  • Washing solvents: DMF, DCM

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

Methodology:

  • Resin Swelling: The solid support resin is swelled in DMF for approximately 1 hour in a reaction vessel to ensure optimal reaction kinetics.[2][9]

  • Fmoc Deprotection: The terminal Fmoc group on the resin-bound peptide is removed.

    • Drain the DMF from the swelled resin.

    • Add the 20% piperidine in DMF solution and agitate for 5-7 minutes.[2][10]

    • Drain the solution.

    • Add a fresh aliquot of the deprotection solution and agitate for an additional 15 minutes to ensure complete removal of the Fmoc group.[2]

  • Washing: The resin is thoroughly washed multiple times with DMF (e.g., 5 times) and DCM (e.g., 3 times) to remove residual piperidine and byproducts.[2] A Kaiser test can be performed on a small sample of beads to confirm the presence of a free primary amine.[9]

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve Fmoc-D-Gln-OH (e.g., 3 equivalents relative to resin loading) and an equivalent amount of a coupling reagent like HCTU in DMF.

    • Add a base, typically DIPEA (e.g., 6 equivalents), to the mixture to activate the carboxylic acid. Allow the mixture to pre-activate for 2-5 minutes.[2]

    • Add the activated Fmoc-D-Gln-OH solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature to allow the coupling reaction to proceed to completion.[2]

  • Post-Coupling Wash: The resin is washed again with DMF to remove excess reagents and unreacted amino acid.

  • Chain Elongation: Steps 2 through 5 are repeated for each subsequent amino acid to be added to the peptide sequence.[2]

  • Final Cleavage: Once the desired sequence is synthesized, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cleavage cocktail (e.g., 95% TFA).[2][9] The crude peptide is then typically precipitated with cold diethyl ether, purified via RP-HPLC, and characterized by mass spectrometry.[2]

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_cycle Coupling Cycle (Repeat n times) cluster_final Final Steps Resin Fmoc-AA-Resin Swell Swell Resin (DMF) Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF/DCM) Deprotect->Wash1 Couple Activate & Couple (Fmoc-D-Gln-OH, HCTU, DIPEA) Wash1->Couple Wash2 Wash (DMF) Couple->Wash2 Wash2->Deprotect Next Amino Acid Cleave Cleavage & Deprotection (TFA Cocktail) Wash2->Cleave Purify Precipitate & Purify (Ether, RP-HPLC) Cleave->Purify

General workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS).

Biological Context: Glutamine Signaling Pathways

While this compound is a synthetic precursor, the D-glutamine residue, once incorporated into a peptide, can modulate biological activity.[2] Furthermore, understanding the central role of L-glutamine in cellular metabolism and signaling is critical for drug development professionals designing peptide-based therapeutics that may interact with these pathways. Glutamine is the most abundant amino acid in the human body and is integral to numerous processes, including nucleotide synthesis, redox homeostasis, and cellular energy production.[11][12]

One of the most critical signaling hubs regulated by glutamine is the mechanistic Target of Rapamycin Complex 1 (mTORC1) pathway.[11][13][14] The mTORC1 pathway is a central regulator of cell growth, proliferation, and metabolism.[13] Glutamine metabolism, or glutaminolysis, fuels the Tricarboxylic Acid (TCA) cycle by providing the intermediate α-ketoglutarate (α-KG).[11][14] This process, along with the presence of other amino acids like leucine, robustly activates mTORC1 signaling.[11][13] Dysregulation of the mTORC1 pathway is implicated in numerous diseases, including cancer and metabolic disorders.[13]

The diagram below illustrates a simplified model of how glutamine metabolism integrates with and activates the mTORC1 signaling pathway, a key consideration for the development of therapeutics targeting cancer cell metabolism.

Glutamine_mTOR_Signaling Glutamine_ext Extracellular Glutamine SLC1A5 SLC1A5/ASCT2 Transporter Glutamine_ext->SLC1A5 Glutamine_int Intracellular Glutamine SLC1A5->Glutamine_int GLS GLS Glutamine_int->GLS Glutamate Glutamate Glutamine_int:e->Glutamate:w Glutaminolysis lab_gls Glutaminase GLS->Glutamate GDH GDH / TAs Glutamate->GDH aKG α-Ketoglutarate (α-KG) Glutamate:e->aKG:w lab_gdh Glutamate Dehydrogenase/ Transaminases GDH->aKG TCA TCA Cycle aKG->TCA mTORC1 mTORC1 Activation aKG->mTORC1 Stimulates Downstream Cell Growth & Proliferation mTORC1->Downstream

Glutamine metabolism stimulating the mTORC1 signaling pathway.

Conclusion

This compound is an indispensable reagent in the field of peptide synthesis, enabling the creation of novel peptide therapeutics with enhanced stability. Its straightforward incorporation via well-established SPPS protocols allows researchers to systematically modify peptide backbones to improve pharmacokinetic properties. A thorough understanding of not only its chemical application but also the profound biological roles of its underlying amino acid, glutamine, is essential for rational drug design and the development of next-generation therapies.

References

Introduction: The Imperative for Protection in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Role of the Fmoc Protecting Group

Solid-phase peptide synthesis (SPPS) has become the cornerstone of peptide and protein synthesis in both academic research and industrial drug development.[1] The technology's success hinges on the strategic use of protecting groups to ensure the controlled, stepwise assembly of amino acids into a predefined sequence.[1] Among the available strategies, the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group has become the dominant choice for the temporary protection of the α-amino group of amino acids.[1][]

Developed in the late 1970s by Eric Atherton and Bob Sheppard, Fmoc chemistry provides a mild, efficient, and versatile method for synthesizing peptides.[3][4] Its widespread adoption is due to its unique chemical properties, particularly its lability under mild basic conditions. This contrasts sharply with the harsh acidic conditions required for the alternative tert-butyloxycarbonyl (Boc) protecting group.[1][5] This fundamental difference is the basis of the Fmoc/tBu orthogonal protection strategy, which allows for selective deprotection of the α-amino group while acid-labile side-chain protecting groups remain intact.[1] This guide provides a comprehensive technical overview of the pivotal role of the Fmoc group in modern peptide synthesis, detailing its chemistry, experimental protocols, quantitative data, and applications for researchers, scientists, and drug development professionals.

The Chemistry of the Fmoc Group

The Fmoc group is a base-labile carbamate that temporarily blocks the α-amino group of an amino acid.[6][7] Its structure consists of a polycyclic aromatic fluorene ring system linked to the amino group via a methoxycarbonyl bridge.[6][]

Key Properties:

  • Base-Lability : The Fmoc group is readily cleaved by mild bases, typically a secondary amine like piperidine.[9][10] The electron-withdrawing nature of the fluorenyl ring system makes the proton at the C9 position acidic, facilitating its removal.[7]

  • Acid Stability : It is stable to the acidic conditions used to cleave common side-chain protecting groups like tert-butyl (tBu), tert-butyloxycarbonyl (Boc), and trityl (Trt).[][12]

  • UV Absorbance : The fluorenyl group is a strong chromophore, absorbing UV light at approximately 300 nm.[6][13] This property is exploited for real-time monitoring of the deprotection step during SPPS, allowing for quantitative assessment of the reaction's completion.[1][14]

  • Hydrophobicity : The significant hydrophobicity of the Fmoc group can decrease the solubility of protected amino acids and may contribute to peptide aggregation during the synthesis of long or hydrophobic sequences.[13][15]

The Core Principle: The Fmoc/tBu Orthogonal Protection Strategy

The power of Fmoc chemistry lies in its orthogonality.[16] In the context of SPPS, an orthogonal protection scheme allows for the selective removal of one class of protecting groups in the presence of others. The Fmoc/tBu strategy is the most common approach and is considered fully orthogonal.[16][17]

  • Temporary Nα-Protection : The base-labile Fmoc group is used for the α-amino group. It is removed at every cycle of amino acid addition.[17]

  • "Permanent" Side-Chain Protection : Acid-labile groups, such as tert-butyl (tBu), tert-butyloxycarbonyl (Boc), and trityl (Trt), are used to protect reactive amino acid side chains.[6][]

This orthogonality is crucial because it ensures that the side-chain protecting groups remain completely intact during the iterative cycles of Nα-Fmoc removal.[7] These side-chain groups are only removed at the final step of the synthesis, during cleavage from the solid support, which is typically performed with a strong acid cocktail like trifluoroacetic acid (TFA).[3]

Mechanism of Fmoc Protection and Deprotection

Fmoc Protection

The Fmoc group is introduced onto the α-amino group of an amino acid by reacting it with an Fmoc-donating reagent under basic conditions.[1] The most common reagents are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[1][18] Fmoc-OSu is generally preferred due to its greater stability and lower tendency to cause the formation of dipeptide byproducts.[7][18]

Fmoc Deprotection

The removal of the Fmoc group is the critical first step in each cycle of peptide chain elongation. It is an E1cB (Elimination, Unimolecular, conjugate Base) β-elimination reaction.[7]

  • Proton Abstraction : A base, typically a 20% solution of piperidine in N,N-dimethylformamide (DMF), abstracts the acidic proton from the C9 position of the fluorene ring.[7][19]

  • β-Elimination : This deprotonation leads to the formation of a stabilized carbanion. The unstable intermediate then undergoes β-elimination, releasing carbon dioxide and the free N-terminal amine of the peptide.[12]

  • Adduct Formation : A highly reactive dibenzofulvene (DBF) intermediate is generated, which is immediately trapped by the secondary amine (piperidine) to form a stable adduct.[12][19] This prevents the DBF from reacting with the newly liberated amine of the peptide chain.

Caption: Mechanism of Fmoc deprotection by piperidine.

The Standard Fmoc-SPPS Workflow

Fmoc-SPPS involves a repetitive cycle of steps performed on a solid support (resin).[3] This allows for the easy removal of excess reagents and byproducts by simple filtration and washing.[3]

SPPS_Cycle cluster_workflow The Fmoc-SPPS Cycle Start Start: Resin with Fmoc-AA Deprotection 1. Fmoc Deprotection (e.g., 20% Piperidine in DMF) Start->Deprotection Wash1 2. Washing (DMF) Deprotection->Wash1 Coupling 3. Amino Acid Coupling (Fmoc-AA, Activator, Base in DMF) Wash1->Coupling Wash2 4. Washing (DMF) Coupling->Wash2 Repeat Repeat Cycle for next AA Wash2->Repeat Repeat->Deprotection Add next AA End Final Peptide-Resin Repeat->End Synthesis Complete

Caption: The cyclical workflow of Fmoc solid-phase peptide synthesis.

Quantitative Analysis in Fmoc-SPPS

The efficiency of Fmoc-SPPS can be monitored quantitatively. The Fmoc strategy typically achieves high coupling yields, often exceeding 99%, which is critical for the successful synthesis of long peptides.[]

Deprotection Kinetics

The rate of Fmoc removal is a crucial parameter. While a standard 20% piperidine in DMF solution is widely used, kinetics can be influenced by the specific amino acid, solvent, and deprotecting agent.[19][20] Incomplete deprotection leads to deletion sequences, which are difficult to separate from the target peptide.[19]

Amino Acid ModelDeprotecting Agent (20% in DMF)Time for >95% DeprotectionReference
Fmoc-L-Leucine-OHPiperidine~7 min[21]
Fmoc-L-Leucine-OH4-Methylpiperidine~7 min[21]
Fmoc-L-Arginine(Pbf)-OHPiperidine~10 min[21]
Fmoc-L-Arginine(Pbf)-OH4-Methylpiperidine~10 min[21]
Fmoc-Val-OH5% Piperidine in DMF< 3 min[20]
Fmoc-Arg(Pbf)-OH0.25 M NaOH in 1:1 MeOH/H₂O< 20 min[22]

Table 1: Summary of selected Fmoc deprotection kinetics data. Conditions can vary, affecting reaction times.

Monitoring

The completion of both deprotection and coupling steps is essential for a high-quality final product.[12]

  • Deprotection Monitoring : The concentration of the dibenzofulvene-piperidine adduct in the drained deprotection solution can be measured by UV spectrophotometry (at ~301 nm) to quantify the completion of the Fmoc removal.[1][23]

  • Coupling Monitoring : Qualitative colorimetric tests, such as the ninhydrin (Kaiser) test, are frequently used to detect the presence of unreacted primary amines on the resin, thereby monitoring the completion of the coupling step.[5][12]

Detailed Experimental Protocols

The following are generalized protocols for manual Fmoc-SPPS. Automated synthesizers follow the same chemical principles.[24][25]

Protocol 1: Resin Swelling and Preparation
  • Place the desired amount of resin (e.g., Wang resin for C-terminal acid, Rink Amide resin for C-terminal amide) into a reaction vessel.[24]

  • Add a suitable solvent, typically DMF, to the resin (approx. 10-15 mL per gram of resin).[25]

  • Allow the resin to swell for at least 30-60 minutes with gentle agitation to ensure all active sites are accessible.[7][24]

  • Drain the solvent.

Protocol 2: Standard Fmoc Deprotection Cycle
  • Add a 20% (v/v) solution of piperidine in DMF to the swollen peptide-resin.[7]

  • Agitate the mixture for 3 minutes, then drain the solution.[7]

  • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes to ensure complete deprotection.[7]

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene adduct.[7] Perform a colorimetric test (e.g., Kaiser test) to confirm the presence of a free amine.

Protocol 3: Amino Acid Coupling
  • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a coupling reagent such as HATU (2.9-4.5 equivalents) or HBTU (3-5 equivalents) in DMF.[25]

  • Add a non-nucleophilic base, typically diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution to activate it.[25]

  • Immediately add the activated amino acid solution to the deprotected resin.[25]

  • Agitate the reaction mixture for 1-4 hours at room temperature.[25]

  • Monitor the reaction for completion using a colorimetric test (e.g., a negative Kaiser test indicates no remaining free amines).

  • Drain the coupling solution and wash the resin with DMF (3-5 times).

Protocol 4: Final Cleavage and Deprotection
  • After the final coupling and deprotection cycle, thoroughly wash the peptide-resin with DMF, followed by a solvent like dichloromethane (DCM), and dry it under vacuum.[26]

  • Prepare a cleavage cocktail. A common mixture is Reagent K (TFA/water/phenol/thioanisole/EDT - 82.5:5:5:5:2.5) or a simpler TFA/triisopropylsilane (TIS)/water (95:2.5:2.5) cocktail.[25][26] Scavengers like TIS, water, and thioanisole are critical to prevent side reactions with sensitive residues (e.g., Trp, Met, Cys).[25]

  • Add the cold cleavage cocktail to the dried resin (approx. 10 mL per gram of resin) and agitate for 2-4 hours at room temperature.[25][26]

  • Filter the resin and collect the filtrate containing the cleaved peptide.[25]

  • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.[1][25]

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.[25]

  • Dry the crude peptide pellet under vacuum. The peptide can then be purified by reverse-phase HPLC.[3]

Common Side Reactions and Mitigation Strategies

Despite its robustness, Fmoc chemistry is susceptible to side reactions that can impact peptide purity and yield.[1]

  • Aspartimide Formation : The side chain of an aspartic acid (Asp) residue can cyclize to form a five-membered ring, particularly when followed by residues like Gly, Asn, or Ser.[27][28] This can lead to chain termination or rearrangement to a β-aspartyl peptide.

    • Mitigation : Using specialized protecting groups for the Asp side chain or adding 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution can reduce this side reaction.[27][28]

  • Diketopiperazine (DKP) Formation : At the dipeptide stage, the newly deprotected N-terminal amine can attack the ester linkage to the resin, cleaving the dipeptide from the support as a cyclic diketopiperazine.[12][29] This is especially prevalent when Proline or Glycine are in the C-terminal or penultimate position.[27][29]

    • Mitigation : Using sterically hindered resins like 2-chlorotrityl chloride resin can suppress DKP formation.[27]

  • Racemization : The α-proton of an activated amino acid is susceptible to base-catalyzed abstraction, which can lead to a loss of stereochemical integrity (racemization).[7][25] Histidine and Cysteine are particularly prone to this side reaction.[25]

    • Mitigation : Using highly efficient coupling reagents (e.g., HATU) and avoiding prolonged pre-activation times can minimize racemization.[][25]

Aspartimide_Formation cluster_pathway Side Reaction: Aspartimide Formation Peptide Peptide with Asp(OtBu) residue Deprotection Base Treatment (e.g., Piperidine) Peptide->Deprotection Aspartimide Aspartimide Intermediate (5-membered ring) Deprotection->Aspartimide Intramolecular Cyclization Product_Alpha Desired α-Peptide (minor product) Aspartimide->Product_Alpha Hydrolysis (Ring Opening) Product_Beta Undesired β-Peptide (major product) Aspartimide->Product_Beta Hydrolysis (Ring Opening) Product_Adduct Piperidide Adduct Aspartimide->Product_Adduct Nucleophilic Attack by Piperidine

Caption: Pathway of base-mediated aspartimide side reaction.

Comparison: Fmoc vs. Boc Chemistry

The choice between Fmoc and Boc chemistry depends on the specific peptide sequence, desired scale, and presence of sensitive functionalities.[16]

FeatureFmoc/tBu StrategyBoc/Bzl Strategy
Nα-Protection Lability Base-labile (e.g., 20% Piperidine)[]Acid-labile (e.g., TFA)[]
Side-Chain Protection Acid-labile (tBu-based)[]Strong acid-labile (Bzl-based)[15]
Orthogonality Fully orthogonal[16]Semi-orthogonal[16]
Reaction Conditions Mild deprotection, compatible with sensitive functionalities[][30]Harsh, repetitive acid deprotection can degrade resin and side-chains[4][30]
Final Cleavage Mild (TFA cocktail)[3][4]Harsh (requires strong acids like HF or TFMSA)[5][15]
Automation Highly amenable to automation and monitoring[1][14]Requires specialized equipment for handling strong acids[15]
Aggregation Issues More frequent with hydrophobic sequences[15]Less frequent due to protonation of N-terminus in acid[15]

Table 2: Comparison of key features between Fmoc and Boc strategies in SPPS.

Applications in Research and Drug Development

The robustness and versatility of Fmoc chemistry have made it indispensable in modern science.

  • Drug Discovery : Fmoc-SPPS is the workhorse for synthesizing peptide-based therapeutics, including hormone analogs, enzyme inhibitors, and vaccines.[3][10]

  • Basic Research : It enables the routine synthesis of custom peptides used as tools to study protein-protein interactions, enzyme function, and cellular signaling pathways.[1]

  • Synthesis of Modified Peptides : The mild conditions of the Fmoc strategy are compatible with a wide range of post-translational modifications (PTMs), such as phosphorylation and glycosylation, which are often unstable under the harsh conditions of Boc chemistry.[30]

  • Bioconjugation : Fmoc-protected amino acids with bioorthogonal handles can be incorporated into peptides for site-specific labeling, imaging, or drug delivery applications.[6]

Conclusion

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis.[1] Its unique base-lability, combined with its stability to acid, forms the foundation of a fully orthogonal protection strategy that has enabled the routine and automated synthesis of complex peptides.[1][30] While challenges such as aggregation and base-induced side reactions exist, a thorough understanding of the underlying chemistry and the implementation of optimized protocols allow researchers to mitigate these issues effectively. The mild conditions, amenability to automation, and compatibility with sensitive functionalities ensure that Fmoc chemistry will continue to be an essential tool for professionals in research, chemical biology, and drug development, driving innovation in therapeutics and beyond.[1][6]

References

The Cornerstone of Stability: An In-depth Technical Guide to D-Amino Acids in Peptide Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of peptides is immense, offering high specificity and potency. However, their clinical translation is often hampered by their inherent instability, primarily due to rapid degradation by endogenous proterases. A powerful and widely adopted strategy to overcome this limitation is the incorporation of D-amino acids. This technical guide provides a comprehensive overview of the critical role D-amino acids play in enhancing peptide stability, bioavailability, and overall therapeutic efficacy.

The Fundamental Advantage: Enhanced Proteolytic Resistance

Naturally occurring peptides are composed of L-amino acids, making them susceptible to degradation by proteases, which are stereospecific for L-isomers.[1][2] The introduction of D-amino acids creates a steric hindrance within the peptide backbone, rendering it unrecognizable to most endogenous proteases.[2] This fundamental principle is the primary driver for the significantly enhanced stability of peptides containing D-amino acids.

The peptide bonds adjacent to D-amino acid residues are not readily cleaved by common proteases such as trypsin, chymotrypsin, and proteinase-K.[3] This resistance to enzymatic degradation leads to a substantial increase in the peptide's half-life in biological fluids, a critical factor for maintaining therapeutic concentrations in vivo.[1][4][5]

Quantitative Impact on Peptide Half-Life

The strategic substitution of L-amino acids with their D-enantiomers can dramatically extend the circulating half-life of peptides. The following table summarizes comparative stability data for several peptides.

Peptide/AnalogModificationAssay ConditionHalf-life (t½)Reference
P4 (all-L)-Protease cocktail (chymotrypsin, trypsin, proteinase-K)~30 minutes[3]
P4C (all-D)All L-amino acids replaced with D-amino acidsProtease cocktail (chymotrypsin, trypsin, proteinase-K)> 6 hours[3]
P5 (all-L)-Protease cocktail (chymotrypsin, trypsin, proteinase-K)~30 minutes[3]
P5C (all-D)All L-amino acids replaced with D-amino acidsProtease cocktail (chymotrypsin, trypsin, proteinase-K)> 6 hours[3]
DP06All L-lysine and L-arginine replaced with D-amino acidsHuman Plasma> 60% remaining after 24 hours[6]
RD2 (D-peptide)-Mouse Plasma> 2 days[7][8]
L-peptideC-terminal L-amino acidProteinase KDegraded within 4 hours[9]
D-amino acid modified peptideC-terminal D-amino acidProteinase K~15% remaining after 24 hours[9]

Beyond Stability: Modulation of Conformation and Activity

The incorporation of D-amino acids extends beyond enhancing stability, influencing the peptide's secondary structure, receptor binding affinity, and immunogenicity.

Conformational Control

D-amino acids can be strategically placed to induce or stabilize specific secondary structures, such as β-turns and α-helices, which are often crucial for biological activity.[1] For instance, a D-amino acid can promote the formation of a type II' β-turn, a common motif in many bioactive peptides. Conversely, they can also be used to disrupt undesirable secondary structures, allowing for the fine-tuning of a peptide's pharmacological profile.[1]

Receptor Affinity and Selectivity

By altering the peptide's three-dimensional conformation and the spatial arrangement of its side chains, D-amino acid substitution can lead to significant changes in binding affinities and selectivities for target receptors.[1] This can result in enhanced potency or a more desirable off-target profile.

Peptide/AnalogModificationTargetEffect on Binding Affinity (Ka)Reference
WTHPQFAT variantSingle amino acid substitution near HPQ motifStreptavidinDecrease by 3-4 orders of magnitude[10]
LQWHPQAGK variantSingle amino acid substitution near HPQ motifStreptavidinDecrease by up to 3-4 orders of magnitude[10]
Secretin(5-27)A17I substitutionSecretin Receptor~1 log unit improvement[11]
Secretin(5-27)G25R substitutionSecretin Receptor~1 log unit improvement[11]
Secretin(5-27)A17I/G25R dual substitutionSecretin Receptor~2 log unit improvement[11]
Reduced Immunogenicity

Peptides composed entirely of D-amino acids may exhibit reduced immunogenicity compared to their L-counterparts.[1] This is because the processing and presentation of antigens by the immune system are also stereospecific, favoring L-amino acid-containing peptides.

Experimental Protocols for Stability Assessment

Evaluating the stability of D-amino acid-containing peptides is a critical step in their development. The following are detailed methodologies for key stability assays.

In Vitro Protease Stability Assay

This assay assesses the resistance of a peptide to degradation by specific proteases.

Materials:

  • Test peptide stock solution (L- and D-amino acid analogs)

  • Protease stock solution (e.g., trypsin, chymotrypsin in an appropriate buffer)

  • Reaction buffer (e.g., Tris-HCl or PBS, pH optimized for the specific protease)

  • Quenching solution (e.g., 10% trichloroacetic acid (TCA) or a specific protease inhibitor)

  • RP-HPLC system

Procedure:

  • Preparation: Prepare stock solutions of the L- and D-amino acid-containing peptides in the reaction buffer. Prepare a stock solution of the desired protease in the same buffer.

  • Reaction Initiation: In a microcentrifuge tube, mix the peptide solution with the protease solution to a final desired concentration (a typical enzyme:substrate ratio is 1:20 to 1:100 w/w).

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately stop the enzymatic reaction by adding the quenching solution to the aliquot.

  • Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.

  • Analysis: Carefully collect the supernatant and analyze the samples by RP-HPLC to quantify the amount of the remaining intact peptide. The peak area of the peptide at each time point is compared to the peak area at time zero to determine the degradation profile.

In Vitro Plasma/Serum Stability Assay

This assay evaluates the stability of a peptide in a more physiologically relevant environment.

Materials:

  • Test peptide stock solution

  • Human or animal plasma/serum

  • Quenching solution (e.g., cold acetonitrile or 6 M urea followed by 20% TCA)

  • RP-HPLC or LC-MS system

Procedure:

  • Plasma/Serum Preparation: Thaw frozen plasma or serum in a 37°C water bath. Centrifuge at high speed (e.g., 17,000 g) for 10 minutes to remove lipids, and pre-warm the supernatant to 37°C.[1]

  • Reaction Initiation: Spike the pre-warmed plasma/serum with the test peptide to a final desired concentration.

  • Incubation: Incubate the mixture at 37°C with gentle shaking.

  • Time-Course Sampling: At predetermined time points (e.g., 0, 3, 8, 24 hours), collect an aliquot of the incubation mixture.[1]

  • Quenching and Protein Precipitation: Immediately stop the enzymatic reaction by adding a quenching solution (e.g., a 3:1 ratio of cold acetonitrile to the plasma sample or sequential addition of urea and TCA).[1][6]

  • Centrifugation: Vortex the samples vigorously and then centrifuge at high speed to pellet the precipitated proteins.[6]

  • Analysis: Collect the supernatant and analyze the concentration of the intact peptide using a validated RP-HPLC or LC-MS method. Plot the percentage of remaining peptide against time and calculate the half-life (t½) of the peptide.

Visualizing the Impact and Workflow

Enhanced Signaling Through Increased Stability

The primary mechanism by which D-amino acid incorporation enhances a peptide's effect on a signaling pathway is by increasing its bioavailability and duration of action. A more stable peptide can engage its target receptor for a longer period, leading to a more sustained downstream signal.

Signaling_Pathway cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space L_Peptide L-Peptide Proteases Proteases L_Peptide->Proteases Rapid Degradation Receptor Target Receptor L_Peptide->Receptor Binds D_Peptide D-Peptide D_Peptide->Proteases Resistant to Degradation D_Peptide->Receptor Binds (Sustained) Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade Activates Biological_Response Biological Response Signaling_Cascade->Biological_Response Leads to

Caption: Enhanced signaling due to D-amino acid-mediated peptide stability.

Workflow for Designing and Testing D-Amino Acid-Containing Peptides

The development of a D-amino acid-modified peptide therapeutic follows a structured workflow, from initial design to in vivo validation.

Peptide_Design_Workflow cluster_design Design & Synthesis cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Validation Identify_Lead Identify Lead L-Peptide DAmino_Scan D-Amino Acid Scan / Rational Design Identify_Lead->DAmino_Scan Synthesis Peptide Synthesis (L- and D-analogs) DAmino_Scan->Synthesis Stability_Assay Proteolytic Stability Assays (Plasma, Proteases) Synthesis->Stability_Assay Binding_Assay Receptor Binding Assays Stability_Assay->Binding_Assay Activity_Assay In Vitro Functional Assays Binding_Assay->Activity_Assay PK_Studies Pharmacokinetic Studies Activity_Assay->PK_Studies PD_Studies Pharmacodynamic / Efficacy Studies PK_Studies->PD_Studies Tox_Studies Toxicology Studies PD_Studies->Tox_Studies

Caption: Workflow for D-amino acid peptide design and evaluation.

Conclusion

The strategic incorporation of D-amino acids is a cornerstone of modern peptide drug design, offering a robust solution to the challenge of proteolytic instability.[1] This modification not only enhances the pharmacokinetic profile of peptide therapeutics but also provides a powerful tool to modulate their biological activity. By understanding the principles outlined in this guide and employing the detailed experimental protocols, researchers can effectively harness the potential of D-amino acids to develop the next generation of stable and efficacious peptide-based medicines.

References

A Technical Guide to Fmoc-D-Glutamine: Synthesis, Application, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-glutamine (Nα-9-fluorenylmethoxycarbonyl-D-glutamine) is a critical building block in the field of peptide chemistry and drug discovery. As a protected form of the non-proteinogenic D-enantiomer of glutamine, it offers unique advantages in the synthesis of peptides with enhanced stability and novel biological activities. The fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amino group is instrumental for solid-phase peptide synthesis (SPPS), allowing for the stepwise assembly of amino acids into a desired peptide sequence under mild conditions.[1] This guide provides an in-depth overview of this compound, including its chemical properties, supplier information, detailed experimental protocols for its use, and an exploration of the signaling pathways influenced by glutamine metabolism.

Core Data and Supplier Information

The accurate identification and sourcing of high-purity this compound are paramount for successful research and development. The Chemical Abstracts Service (CAS) number for this compound is 112898-00-7 .[1][2][3][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 112898-00-7[1][2][3][4]
Molecular Formula C₂₀H₂₀N₂O₅[1][2][3]
Molecular Weight 368.38 g/mol [2][3][4]
Appearance White to off-white powder or crystals[1][2]
Purity Typically ≥97% (HPLC)[2]
Melting Point 213-219 °C[1]
Storage Temperature 2-8°C[1][2]
Major Suppliers

A variety of chemical suppliers offer this compound, ensuring its availability for research and manufacturing purposes. When selecting a supplier, it is crucial to consider the purity of the compound, the availability of certificates of analysis, and the scale of production required.

SupplierProduct NameNoteworthy
Sigma-Aldrich (Merck) Fmoc-D-Gln-OH Novabiochem®Offers high-quality reagents for peptide synthesis.[2]
Chem-Impex This compoundProvides detailed product specifications.[1]
Simson Pharma Limited This compoundManufacturer and exporter with accompanying Certificates of Analysis.[5]
Aapptec Peptides Fmoc-D-Gln-OHSpecializes in peptides and amino acid derivatives.[3]
ChemWhat FMOC-D-GLN-OHA comprehensive database and supplier of chemicals.[4]

Experimental Protocols

The primary application of this compound is in solid-phase peptide synthesis (SPPS). The following section details a general workflow for incorporating this compound into a peptide chain using manual Fmoc-SPPS.

General Workflow for Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the key steps involved in the synthesis of a peptide on a solid support using Fmoc chemistry.

SPPS_Workflow Resin Resin Swelling (e.g., in DMF) Fmoc_Deprotection Fmoc Deprotection (20% piperidine in DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (this compound, coupling agent, base) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Repeat Repeat for next amino acid Washing2->Repeat Chain Elongation Cleavage Cleavage & Global Deprotection (e.g., TFA cocktail) Washing2->Cleavage Final Amino Acid Coupled Repeat->Fmoc_Deprotection Precipitation Peptide Precipitation (Cold diethyl ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Detailed Methodologies

1. Resin Swelling:

  • Place the desired amount of resin (e.g., Rink Amide resin for a C-terminal amide) in a reaction vessel.

  • Add dimethylformamide (DMF) to swell the resin for at least 30 minutes to 1 hour.[6]

2. Fmoc Deprotection:

  • Drain the DMF from the swollen resin.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 5-20 minutes.[7] A two-step deprotection (e.g., 5 minutes followed by a fresh 15-minute treatment) is common.[5]

  • Drain the piperidine solution.

3. Washing:

  • Wash the resin thoroughly with DMF (typically 3-5 times) to remove residual piperidine and the cleaved Fmoc-dibenzofulvene adduct.

4. Amino Acid Coupling:

  • Activation: In a separate vial, dissolve this compound (typically 3-5 equivalents relative to the resin loading) and a coupling agent (e.g., HCTU, HATU, or HBTU/HOBt) in DMF.[8] Add a base such as diisopropylethylamine (DIPEA) or collidine (typically 2 times the equivalents of the amino acid).[6] Allow the mixture to pre-activate for a few minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours at room temperature. The reaction can be monitored for completion using a qualitative test such as the Kaiser test to detect free primary amines.

5. Washing:

  • Drain the coupling solution.

  • Wash the resin with DMF (3-5 times) and then with dichloromethane (DCM) (3 times) to prepare for the next cycle or for final cleavage.

6. Chain Elongation:

  • Repeat steps 2-5 for each subsequent amino acid to be added to the peptide sequence.

7. Final Cleavage and Deprotection:

  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it.

  • Add a cleavage cocktail to the resin. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water.[2] This step cleaves the peptide from the resin and removes any side-chain protecting groups.

  • Agitate the mixture for 2-3 hours at room temperature.

8. Peptide Precipitation and Purification:

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether.

  • Dry the crude peptide.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Signaling Pathways and Biological Context

While this compound itself is a synthetic molecule used in chemical synthesis, the D-glutamine it delivers can be of significant biological interest. Peptides containing D-amino acids often exhibit increased resistance to enzymatic degradation, leading to a longer in-vivo half-life.[5] Furthermore, glutamine metabolism is deeply intertwined with key cellular signaling pathways that regulate cell growth, proliferation, and metabolism, particularly in the context of cancer.

Glutamine Metabolism and the mTORC1 Signaling Pathway

Glutamine is a critical nutrient for rapidly proliferating cells. It serves as a major source of carbon and nitrogen for the synthesis of nucleotides, amino acids, and fatty acids.[9] The mechanistic Target of Rapamycin Complex 1 (mTORC1) is a central regulator of cell growth and is highly sensitive to nutrient availability, including amino acids like glutamine.[10]

The mTORC1 pathway is activated by glutamine through several mechanisms. Glutamine uptake and its subsequent metabolism to α-ketoglutarate (α-KG) are crucial for mTORC1 activation.[11] α-KG can enter the tricarboxylic acid (TCA) cycle, supporting energy production and biosynthesis. The activation of mTORC1, in turn, promotes glutamine uptake and metabolism, creating a positive feedback loop that supports cell growth.[11] This interplay is often dysregulated in cancer, where oncogenes like c-Myc can drive glutamine addiction.[10]

mTORC1_Glutamine_Pathway cluster_cell Cell Glutamine_ext Extracellular Glutamine Transporter Amino Acid Transporter (e.g., ASCT2) Glutamine_ext->Transporter Glutamine_int Intracellular Glutamine Glutamate Glutamate Glutamine_int->Glutamate GLS mTORC1 mTORC1 Glutamine_int->mTORC1 Activates aKG α-Ketoglutarate Glutamate->aKG GDH / TA TCA TCA Cycle aKG->TCA aKG->mTORC1 Activates mTORC1->Glutamate Promotes Metabolism Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes mTORC1->Transporter Upregulates Transporter->Glutamine_int

Caption: Simplified diagram of glutamine's role in mTORC1 signaling.

Glutamine and GLP-1 Secretion

Glutamine has also been shown to stimulate the secretion of Glucagon-Like Peptide-1 (GLP-1) from enteroendocrine L-cells.[12] GLP-1 is a crucial hormone for glucose homeostasis, as it enhances insulin secretion. The mechanism of glutamine-induced GLP-1 secretion involves the uptake of glutamine by sodium-coupled transporters and subsequent signaling events that can involve changes in intracellular calcium and cAMP levels.[12] This highlights a potential therapeutic angle for glutamine-containing peptides in the context of metabolic diseases like type 2 diabetes.

Conclusion

This compound is an indispensable tool for the synthesis of novel peptides with potential therapeutic applications. Its use in SPPS allows for the creation of peptides with enhanced stability and unique biological properties. Understanding the underlying signaling pathways influenced by glutamine provides a rational basis for the design of such peptides for drug development in areas ranging from oncology to metabolic diseases. This guide serves as a foundational resource for researchers embarking on the use of this compound in their scientific endeavors.

References

A Comprehensive Technical Guide to the Storage and Handling of Fmoc-D-glutamine Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential storage and handling procedures for Fmoc-D-glutamine powder, a critical reagent in solid-phase peptide synthesis (SPPS). Adherence to these guidelines is crucial for ensuring the integrity of the compound, obtaining reliable experimental results, and maintaining a safe laboratory environment.

Product Identification and Properties

This compound is an amino acid derivative where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This protection strategy is fundamental to modern peptide synthesis.

PropertyValueSource
Chemical Name N-α-Fmoc-D-glutamine[1]
Synonyms Fmoc-D-Gln-OH[1]
CAS Number 112898-00-7[1]
Molecular Formula C₂₀H₂₀N₂O₅[1]
Molecular Weight 368.38 g/mol [1]
Appearance White to off-white or slight yellow to beige powder/crystals.[1][2][1][2]
Form Powder[1]

Storage and Stability

Proper storage of this compound powder is paramount to prevent its degradation and ensure its reactivity in peptide synthesis.

Storage Conditions
ParameterRecommendationSource
Temperature (Powder) Varies by manufacturer; common ranges are 2-8°C, 0-8°C, 2-30°C, and 15-25°C. For long-term storage, refrigeration at 2-8°C is advisable.[1][2][3][1][2][3]
Temperature (In Solution) For extended periods, store stock solutions at -20°C (stable for up to 1 year) or -80°C (stable for up to 2 years).[4][4]
Environment Store in a dry place.[3][5][3][5]
Container Keep in a tightly sealed container.General Lab Practice
Stability and Incompatibilities

This compound is stable as a dry powder under the recommended storage conditions.[6] However, like L-glutamine, it is more labile in solution.[7][8][9][10]

  • Incompatible Materials: Strong oxidizing agents.

  • Conditions to Avoid: Avoid moisture and high temperatures.

  • Hazardous Decomposition: Under fire conditions, may produce carbon oxides (CO, CO₂), and nitrogen oxides (NOx).

Safe Handling and Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance, adherence to good laboratory practice is essential.[3][6]

Engineering Controls and Personal Precautions
  • Ventilation: Use in a well-ventilated area. Local exhaust ventilation is recommended to control dust.[3][5][11]

  • Handling: Avoid dust formation.[11] Avoid contact with skin, eyes, and clothing.[11] Wash hands thoroughly after handling.[6] Keep away from food, drink, and animal feed.[3][5]

Personal Protective Equipment (PPE)
PPESpecificationSource
Eye/Face Protection Wear safety glasses with side-shields or goggles.[6][11][6][11]
Skin Protection Wear impervious clothing and handle with appropriate chemical-resistant gloves (e.g., nitrile rubber).[6][11][6][11]
Respiratory Protection If dust is generated and ventilation is inadequate, use a NIOSH-approved respirator.[11]

Solubility

Understanding the solubility of this compound is crucial for preparing stock solutions for peptide synthesis.

SolventSolubility InformationSource
Dimethylformamide (DMF) A common solvent for Fmoc-amino acids in SPPS. One source notes that 1 mmole is clearly soluble in 2ml of DMF with one equivalent of DIPEA.[1][1]
Dimethyl sulfoxide (DMSO) Soluble at 100 mg/mL, though ultrasonic assistance may be needed. Note that DMSO is hygroscopic.[4][4]
Dichloromethane (DCM) Generally not a good solvent for Fmoc-amino acids.[12][12]

Experimental Protocols

Protocol for Preparation of a Stock Solution

This protocol outlines the preparation of a 0.5 M stock solution of this compound in DMF, a common concentration for automated peptide synthesizers.

Materials:

  • This compound powder

  • Anhydrous Dimethylformamide (DMF)

  • Volumetric flask

  • Magnetic stirrer and stir bar

  • Spatula and weighing paper

  • Analytical balance

Procedure:

  • Calculate the required mass of this compound powder. For 50 mL of a 0.5 M solution: 0.050 L * 0.5 mol/L * 368.38 g/mol = 9.21 g.

  • Weigh out the calculated amount of this compound powder and transfer it to the volumetric flask.

  • Add approximately 70-80% of the final volume of DMF to the flask.

  • Add a magnetic stir bar and stir the mixture until the powder is completely dissolved. Gentle warming may be applied if necessary, but avoid high temperatures.

  • Once dissolved, allow the solution to return to room temperature.

  • Add DMF to the flask until the bottom of the meniscus reaches the calibration mark.

  • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Transfer the solution to a labeled storage bottle. For long-term storage, aliquot and store at -20°C.

Protocol for Manual Coupling in Fmoc-SPPS

This protocol describes a representative manual coupling step of this compound onto a resin-bound peptide chain.

Materials:

  • Resin with N-terminal deprotected peptide

  • This compound

  • Coupling reagent (e.g., HCTU)

  • Base (e.g., DIPEA or Collidine)

  • DMF

  • Reaction vessel

  • Nitrogen for agitation

Procedure:

  • Resin Preparation: After deprotection of the N-terminal Fmoc group of the peptide on the resin, wash the resin thoroughly with DMF (e.g., 5 times).[13]

  • Activation of this compound: In a separate vial, dissolve this compound (e.g., 4 equivalents relative to resin loading) and a coupling reagent like HCTU (e.g., 3.95 equivalents) in DMF.

  • Add a base such as DIPEA or collidine (e.g., 8 equivalents) to the amino acid/coupling reagent mixture. Allow the activation to proceed for a few minutes.

  • Coupling Reaction: Add the activated this compound solution to the washed resin in the reaction vessel.

  • Agitate the mixture using a shaker or by bubbling nitrogen through the suspension for a specified time (typically 1-2 hours at room temperature).[13]

  • Washing: After the coupling is complete, drain the reaction solution and wash the resin extensively with DMF to remove any unreacted reagents and byproducts.

  • A small sample of the resin can be taken for a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction.

Visualizations

Storage_Workflow Figure 1. Storage Workflow for this compound A Receive Fmoc-D-Gln Powder B Inspect Container for Damage A->B C Log in Inventory System B->C D Store in Designated Location C->D E Check Storage Conditions: - Dry Environment - Tightly Sealed D->E F Select Storage Temperature D->F I Dispense for Use E->I G Short-term Use: 2-8°C or Room Temp (per SDS) F->G Frequent Use H Long-term Storage: 2-8°C F->H Infrequent Use G->I H->I J Return to Storage Promptly I->J J->D

Caption: Figure 1. Recommended workflow for the proper storage of this compound powder.

Handling_Protocol Figure 2. Safe Handling Protocol for this compound A Start B Wear Appropriate PPE: - Safety Glasses - Lab Coat - Gloves A->B C Work in a Ventilated Area (Fume Hood Recommended) B->C D Weigh Powder Carefully (Avoid Dust Generation) C->D E Prepare Solution or Add to Reaction Vessel D->E F Clean Spills Promptly E->F If Spill Occurs G Dispose of Waste Properly E->G F->G H Wash Hands After Handling G->H I End H->I

Caption: Figure 2. A stepwise protocol for the safe handling of this compound powder.

SPPS_Workflow Figure 3. Role of Fmoc-D-Gln in SPPS Cycle cluster_0 SPPS Cycle A 1. Deprotection: Remove Fmoc from Resin-Bound Peptide (e.g., 20% Piperidine/DMF) B 2. Washing: Remove Piperidine and Byproducts (DMF) A->B C 3. Activation & Coupling: Couple Activated Fmoc-D-Gln-OH B->C D 4. Washing: Remove Excess Reagents (DMF) C->D E Repeat Cycle for Next Amino Acid D->E E->A Elongate Chain End Final Peptide E->End Final Amino Acid Added Start Start with Resin-Bound Peptide Start->A

Caption: Figure 3. The iterative cycle of Fmoc-SPPS highlighting the coupling step of this compound.

References

Methodological & Application

Application Notes and Protocols for Fmoc-D-Glutamine Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the incorporation of Fmoc-D-glutamine into synthetic peptides using manual solid-phase peptide synthesis (SPPS). The protocols detailed below are intended to serve as a foundational methodology, which can be optimized to suit specific peptide sequences and research objectives.

Introduction

Solid-phase peptide synthesis (SPPS) utilizing the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of peptide chemistry, enabling the efficient assembly of peptide chains on a solid support.[1] The incorporation of non-proteinogenic amino acids, such as D-glutamine, is a critical strategy in drug design to enhance peptide stability against enzymatic degradation.[2]

The side chain of glutamine contains an amide group that is susceptible to undesirable side reactions, such as dehydration to a nitrile or cyclization to pyroglutamate, particularly during the activation step.[3] To mitigate these issues, the side-chain is protected, most commonly with the acid-labile trityl (Trt) group.[3][4] Fmoc-D-Gln(Trt)-OH is the standard building block for introducing D-glutamine into a peptide sequence, offering excellent solubility and prevention of side-chain modifications.[4]

Physicochemical Properties of Fmoc-D-Gln(Trt)-OH

A summary of the key physicochemical properties of the this compound derivative used in these protocols is presented below.

PropertyValueReference
CAS Number 200335-34-0N/A
Molecular Formula C₃₉H₃₄N₂O₅[3]
Molecular Weight 610.70 g/mol [3]
Appearance White to off-white powder[3]
Purity (HPLC) ≥98.0%[3]
Storage Temperature 2-8°C[3]

Experimental Protocols

The following sections provide a detailed, step-by-step protocol for the manual solid-phase synthesis of a peptide containing a D-glutamine residue. This protocol is based on a 0.1 mmol synthesis scale using a Rink Amide resin, which will yield a C-terminally amidated peptide upon cleavage.

Materials and Reagents
  • Fmoc-D-Gln(Trt)-OH

  • Rink Amide Resin (loading capacity: 0.3-0.8 mmol/g)

  • Other Fmoc-protected amino acids

  • Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, peptide synthesis grade

  • N,N'-Diisopropylethylamine (DIPEA)

  • Coupling reagents (e.g., HBTU, HATU, PyBOP)

  • Trifluoroacetic acid (TFA), reagent grade

  • Triisopropylsilane (TIS), scavenger

  • Dichloromethane (DCM), reagent grade

  • Diethyl ether, anhydrous, cold

  • Kaiser test kit

Protocol 1: Single Coupling Cycle for Fmoc-D-Gln(Trt)-OH

This protocol outlines the steps for a single coupling cycle of Fmoc-D-Gln(Trt)-OH to the growing peptide chain on the resin.

1. Resin Swelling:

  • Place the desired amount of resin (e.g., 250 mg for a 0.1 mmol scale) in a reaction vessel.
  • Add DMF (10-15 mL per gram of resin) and allow the resin to swell for at least 30 minutes with gentle agitation.[4]
  • Drain the DMF.

2. Fmoc Deprotection:

  • Add a 20% piperidine in DMF solution to the resin.
  • Agitate for 5 minutes, then drain the solution.
  • Add a fresh 20% piperidine in DMF solution and agitate for an additional 15-20 minutes.[4]
  • Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).

3. Monitoring Deprotection (Optional but Recommended):

  • Perform a Kaiser test on a small sample of resin beads to confirm the presence of free primary amines (a positive test results in a blue color).[4]

4. Amino Acid Activation and Coupling:

  • In a separate vial, dissolve Fmoc-D-Gln(Trt)-OH (3-5 equivalents relative to resin loading) and a suitable coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.[4]
  • Add DIPEA (6-10 equivalents) to the activation mixture and allow it to pre-activate for 2-5 minutes.[4]
  • Immediately add the activated amino acid solution to the deprotected peptide-resin.
  • Agitate the reaction mixture for 30-120 minutes at room temperature.[4] For sequences known to be difficult, the coupling time can be extended.

5. Monitoring Coupling (Optional but Recommended):

  • Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive, the coupling step should be repeated.

6. Washing:

  • Drain the coupling solution and wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min).

7. Chain Elongation:

  • Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

Quantitative Parameters for a Single Coupling Cycle
ParameterValue/RangePurposeReference
Reagent Equivalents (relative to resin loading)
Fmoc-D-Gln(Trt)-OH3 - 5 eq.Ensures the reaction drives to completion.[4]
Coupling Reagent (e.g., HBTU/HATU/PyBOP)3 - 5 eq.Activates the carboxylic acid for amide bond formation.[4]
Base (e.g., DIPEA)6 - 10 eq.Provides the necessary basic environment for the coupling reaction.[4]
Reaction Times
Resin Swelling≥ 30 minutesAllows for optimal reaction kinetics.[4]
Fmoc Deprotection (20% Piperidine in DMF)5 min (1st), 15-20 min (2nd)Complete removal of the Fmoc protecting group.[4]
Coupling30 - 120 minutesTo ensure complete amide bond formation.[4]
Protocol 2: Cleavage and Deprotection

This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of the Trt and other acid-labile side-chain protecting groups.

1. Resin Preparation:

  • After the final Fmoc deprotection and washing of the N-terminal amino acid, wash the peptide-resin with DCM (3 x 1 min) and dry it under vacuum for at least 1 hour.

2. Cleavage Cocktail Preparation:

  • Prepare a cleavage cocktail. The composition will depend on the amino acids present in the peptide sequence. A common and effective "odorless" cocktail is a mixture of TFA, TIS, and deionized water in a 95:2.5:2.5 (v/v) ratio.[2]
  • For peptides containing sensitive residues like tryptophan, methionine, or cysteine, a more robust scavenger mixture such as Reagent K is recommended.[2]

3. Cleavage Reaction:

  • Add the cleavage cocktail to the dried peptide-resin (e.g., 2 mL for 100 mg of resin).[2]
  • Agitate the mixture at room temperature for 2-3 hours.

4. Peptide Isolation:

  • Filter the cleavage mixture to separate the resin and collect the filtrate containing the peptide.
  • Wash the resin with a small volume of fresh TFA and then with DCM, combining the filtrates.[2]

5. Peptide Precipitation:

  • Concentrate the combined filtrates to approximately 10% of the original volume using a rotary evaporator.[2]
  • Precipitate the crude peptide by adding the concentrated solution to a 10-fold excess of cold diethyl ether.[2]
  • Centrifuge the mixture to pellet the peptide.
  • Decant the ether and wash the peptide pellet with cold diethyl ether twice.

6. Drying and Purification:

  • Dry the crude peptide under vacuum.
  • The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[5]

Comparison of Common Cleavage Cocktails
Cleavage CocktailComposition (v/v/v/v/v)Recommended ApplicationsPotential Side Reactions/NotesReference
TFA/TIS/H₂O 95:2.5:2.5Peptides without Trp, Met, or Cys. "Odorless" and effective for most sequences.Can lead to alkylation of sensitive residues if present.[2]
Reagent K TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5)Peptides with multiple sensitive residues (Trp, Met, Cys).Broadly applicable and highly effective in suppressing side reactions. Malodorous due to thioanisole and EDT.[2]

Visualizing the Workflow

Fmoc-SPPS Single Coupling Cycle

Fmoc_SPPS_Cycle Peptide_Resin Peptide-Resin (Fmoc-protected N-terminus) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Peptide_Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Coupling (Fmoc-D-Gln(Trt)-OH, Activator, Base) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Next_Cycle Ready for Next Cycle Washing2->Next_Cycle

Caption: A single cycle in the Fmoc solid-phase peptide synthesis workflow.

Cleavage and Deprotection Workflow

Cleavage_Workflow Start Dried Peptide-Resin Cleavage Add Cleavage Cocktail (e.g., TFA/TIS/H₂O) Start->Cleavage Incubation Agitate for 2-3 hours Cleavage->Incubation Filtration Filter to Collect Filtrate Incubation->Filtration Concentration Concentrate Filtrate Filtration->Concentration Precipitation Precipitate with Cold Diethyl Ether Concentration->Precipitation Isolation Centrifuge and Wash Pellet Precipitation->Isolation Final_Product Crude Peptide (Ready for Purification) Isolation->Final_Product

Caption: Workflow for peptide cleavage from the resin and side-chain deprotection.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)Reference
Incomplete Coupling (Positive Kaiser Test) Steric hindrance; Inadequate activation; Peptide aggregation.Use a stronger coupling reagent (e.g., HATU); Increase coupling time; Perform a double coupling.[6]
Deletion of D-Glutamine Residue Incomplete coupling in the previous cycle.Ensure complete coupling by monitoring with the Kaiser test and repeating the coupling if necessary.[6]
Low Peptide Yield After Cleavage Incomplete cleavage; Loss during precipitation.Ensure the resin is dry before cleavage; Use a sufficient volume of cleavage cocktail; Ensure complete precipitation in cold ether.[2]
Side Product Formation Inappropriate cleavage cocktail for the sequence.Select a cleavage cocktail with appropriate scavengers for sensitive residues (e.g., Reagent K for peptides with Trp, Met, Cys).[2]

By adhering to these detailed protocols and considering the troubleshooting guidelines, researchers can successfully incorporate this compound into their synthetic peptides, paving the way for the development of novel and more stable peptide-based therapeutics.

References

Application Notes and Protocols for Standard Cleavage and Deprotection of Fmoc-D-Glutamine Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the standard cleavage and deprotection of peptides containing Fmoc-D-glutamine, a crucial step in solid-phase peptide synthesis (SPPS). The protocols detailed below are designed to ensure high peptide purity and yield by addressing common challenges such as side-chain protection and the prevention of side reactions during the final cleavage from the resin.

Introduction

The use of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis. Its base-labile nature allows for mild, iterative deprotection of the N-terminal amine, while acid-labile protecting groups are typically employed for amino acid side chains. For glutamine, and by extension D-glutamine, the side-chain amide presents a potential for side reactions, primarily pyroglutamate formation and dehydration.[1] To mitigate these risks, the side chain is commonly protected, with the trityl (Trt) group being the most widely used and effective choice.[1][2]

The final step in SPPS involves the simultaneous cleavage of the peptide from the solid support and the removal of all side-chain protecting groups. This is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA), in the presence of scavengers. The selection of the appropriate cleavage cocktail is critical to prevent the modification of sensitive residues by reactive cationic species generated during the deprotection process.[2][3]

Data Presentation: Comparison of Cleavage Cocktails

The choice of cleavage cocktail is dictated by the amino acid composition of the peptide. The following table summarizes common cleavage cocktails for the deprotection of peptides containing Trt-protected glutamine and other sensitive residues.

Cleavage CocktailComposition (v/v)Recommended ApplicationsNotes and Potential Side Reactions
Standard TFA/TIS/H₂O 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂OPeptides without tryptophan (Trp), methionine (Met), or cysteine (Cys).[2]A widely used, "odorless" cocktail effective for most standard peptides. Can lead to alkylation of sensitive residues if present.[2]
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT)Peptides containing multiple sensitive residues, including Trp, Met, and Cys.[2][4]A robust and broadly applicable cocktail that effectively suppresses a wide range of side reactions.[4] It is, however, malodorous due to the presence of thioanisole and EDT.[2]
Reagent B 88% TFA, 5% Phenol, 5% H₂O, 2% TISPeptides with trityl-based protecting groups, but without methionine.An "odorless" alternative to cocktails containing thiols. It will not prevent the oxidation of methionine residues.[5]

Experimental Protocols

Protocol 1: Standard N-Terminal Fmoc Deprotection

This protocol describes the removal of the N-terminal Fmoc group from the peptide chain during synthesis.

Materials:

  • Peptide-resin

  • 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

  • DMF

  • Dichloromethane (DCM)

  • Reaction vessel with a sintered glass filter

Procedure:

  • Swell the peptide-resin in DMF for at least 30 minutes.

  • Drain the DMF from the reaction vessel.

  • Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).[6]

  • Agitate the mixture at room temperature for 5 minutes.[7]

  • Drain the piperidine solution.

  • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes to ensure complete deprotection.[7]

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) and then with DCM (3 times) to remove all traces of piperidine.[7] The resin is now ready for the next amino acid coupling.

Protocol 2: Cleavage and Global Deprotection

This protocol details the final cleavage of the peptide from the resin and the simultaneous removal of the Trt group from D-glutamine and other acid-labile side-chain protecting groups.

Materials:

  • Dried peptide-resin

  • Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5 v/v)

  • Cold diethyl ether

  • Reaction vessel

  • Centrifuge and centrifuge tubes

  • Rotary evaporator or nitrogen stream

Procedure:

  • Transfer the dried peptide-resin to a suitable reaction vessel.

  • Add the chosen cleavage cocktail to the resin (typically 10 mL per gram of resin).[1]

  • Agitate the mixture at room temperature for 2-3 hours.[7]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA, followed by DCM, and combine the filtrates.[2]

  • Concentrate the combined filtrates to approximately 10-20% of the original volume using a rotary evaporator or a gentle stream of nitrogen.

  • Precipitate the crude peptide by adding the concentrated TFA solution dropwise to a 10-fold excess of cold diethyl ether.[2][7]

  • Centrifuge the mixture to pellet the precipitated peptide.[2]

  • Decant the diethyl ether and wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleavage byproducts.[2]

  • Dry the crude peptide pellet under vacuum. The peptide is now ready for purification, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Chemical Mechanisms and Workflows

Fmoc_Deprotection_Mechanism Fmoc_Peptide Fmoc-NH-Peptide-Resin Intermediate Carbanion Intermediate Fmoc_Peptide->Intermediate Proton Abstraction Piperidine Piperidine (Base) Piperidine->Fmoc_Peptide Free_Amine H₂N-Peptide-Resin Intermediate->Free_Amine β-Elimination DBF_Adduct Dibenzofulvene-Piperidine Adduct Intermediate->DBF_Adduct + Piperidine

Caption: Mechanism of Fmoc deprotection by piperidine.

Cleavage_Workflow start Dried Peptide-Resin add_cocktail Add Cleavage Cocktail (e.g., TFA/TIS/H₂O) start->add_cocktail agitate Agitate for 2-3 hours at Room Temperature add_cocktail->agitate filter_resin Filter to Separate Resin from Filtrate agitate->filter_resin wash_resin Wash Resin (TFA, DCM) filter_resin->wash_resin concentrate Concentrate Filtrate wash_resin->concentrate precipitate Precipitate Peptide in Cold Diethyl Ether concentrate->precipitate centrifuge Centrifuge and Wash Peptide Pellet precipitate->centrifuge dry Dry Crude Peptide centrifuge->dry end Purification (RP-HPLC) dry->end Cleavage_Logic start Peptide Sequence Analysis sensitive_residues Contains Trp, Met, or Cys? start->sensitive_residues reagent_k Use Reagent K or TFA/TIS/H₂O + EDT sensitive_residues->reagent_k Yes standard_tfa Use Standard TFA/TIS/H₂O sensitive_residues->standard_tfa No

References

Coupling Reagents for Fmoc-D-Glutamine in Solid-Phase Peptide Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of glutamine residues into synthetic peptides using Solid-Phase Peptide Synthesis (SPPS) requires careful consideration of the coupling methodology to ensure high purity and yield. The primary challenge associated with glutamine is the potential for side reactions involving its side-chain amide group. The use of a side-chain protecting group is therefore essential. The trityl (Trt) group is the most widely employed protecting group for the side-chain amide of glutamine (Fmoc-Gln(Trt)-OH) as it effectively prevents the two main side reactions: dehydration of the amide to a nitrile, particularly during activation with carbodiimides, and the formation of pyroglutamate from N-terminal glutamine.[1][2] Furthermore, the bulky Trt group enhances the solubility of the amino acid derivative in common SPPS solvents like N,N-dimethylformamide (DMF).[1][2][3]

The choice of coupling reagent is another critical factor that significantly influences the efficiency of peptide bond formation. This document provides a comparative overview of common coupling reagents used for Fmoc-D-glutamine, detailed experimental protocols, and visual diagrams of the key chemical processes.

Data Presentation: Comparison of Common Coupling Reagents

While direct head-to-head quantitative comparisons for this compound coupling are not extensively published under identical conditions, the following table summarizes the general performance characteristics of popular coupling reagents based on their use in SPPS for standard and challenging couplings. The data is compiled from various sources to provide a guideline for reagent selection.

Coupling Reagent/SystemTypical Crude Peptide PurityTypical Overall YieldPotential for Side Reactions with Gln(Trt)Key Advantages & Disadvantages
HATU/DIPEA or Collidine Very HighHighVery LowAdvantages: Highly efficient, fast reaction times, suitable for sterically hindered couplings.[4] Disadvantages: More expensive than HBTU and carbodiimides.
HBTU/DIPEA HighGood to HighLowAdvantages: High coupling efficiency, rapid reactions, cost-effective.[1][4] Disadvantages: Potential for guanidinylation of the N-terminal amine if used in excess.
HCTU/DIPEA HighHighLowAdvantages: Similar efficiency to HATU but often more cost-effective. Disadvantages: Potential for side reactions at the 6-chloro position.
COMU/DIPEA Very HighHighVery LowAdvantages: Excellent coupling efficiency, low racemization, safer handling (non-explosive byproducts).[5] Disadvantages: Higher cost, can be less stable in solution over time.
DIC/HOBt Good to HighGoodLow (with Trt protection)Advantages: Cost-effective, minimizes racemization.[1] Disadvantages: Slower reaction times compared to onium salts, can cause nitrile formation with unprotected Gln.
DIC/OxymaPure Good to HighGoodLow (with Trt protection)Advantages: Safer alternative to HOBt (non-explosive), good suppression of racemization. Disadvantages: Slower reaction times than onium salts.

Note: Purity and yield are highly dependent on the peptide sequence, scale, and specific reaction conditions. The information in this table is intended as a general guide.

Experimental Protocols

The following are detailed protocols for the manual coupling of Fmoc-D-Gln(Trt)-OH to a peptide-resin using various common coupling reagents. The protocols assume a starting scale of 0.1 mmol of resin.

Protocol 1: Coupling using HATU/DIPEA

Materials:

  • Fmoc-D-Gln(Trt)-OH (4 equivalents, 0.4 mmol)

  • HATU (3.9 equivalents, 0.39 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (8 equivalents, 0.8 mmol)

  • Peptide-resin with a free N-terminal amine (1 equivalent, 0.1 mmol)

  • DMF (peptide synthesis grade)

  • 20% Piperidine in DMF (for Fmoc deprotection)

  • Dichloromethane (DCM) (for washing)

Procedure:

  • Resin Swelling and Deprotection:

    • Swell the resin in DMF for 30-60 minutes.

    • Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete Fmoc removal.

    • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times).

  • Amino Acid Activation (Pre-activation):

    • In a separate vessel, dissolve Fmoc-D-Gln(Trt)-OH and HATU in DMF.

    • Add DIPEA to the solution and agitate for 1-2 minutes.

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours. For difficult sequences, the coupling time can be extended.

  • Washing:

    • Drain the coupling solution and wash the resin thoroughly with DMF (5 times) to remove excess reagents and byproducts.

  • Monitoring (Optional):

    • Perform a Kaiser test (ninhydrin test) to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling may be necessary.

Protocol 2: Coupling using HBTU/DIPEA

Materials:

  • Fmoc-D-Gln(Trt)-OH (3-5 equivalents)

  • HBTU (2.9-4.9 equivalents)

  • DIPEA (6-10 equivalents)

  • Peptide-resin with a free N-terminal amine (1 equivalent)

  • DMF (peptide synthesis grade)

  • 20% Piperidine in DMF

  • DCM

Procedure:

  • Resin Swelling and Deprotection: Follow the procedure outlined in Protocol 1.

  • Amino Acid Activation (Pre-activation):

    • In a separate vessel, dissolve Fmoc-D-Gln(Trt)-OH and HBTU in DMF.[1]

    • Add DIPEA to the solution and allow the mixture to pre-activate for 2-5 minutes at room temperature.[1]

  • Coupling Reaction:

    • Add the pre-activated coupling cocktail to the deprotected peptide-resin.[1]

    • Agitate the mixture at room temperature for 30-60 minutes.[1]

  • Washing: Follow the procedure outlined in Protocol 1.

  • Monitoring (Optional): Follow the procedure outlined in Protocol 1.

Protocol 3: Coupling using DIC/HOBt

Materials:

  • Fmoc-D-Gln(Trt)-OH (3-5 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (3-5 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (3-5 equivalents)

  • Peptide-resin with a free N-terminal amine (1 equivalent)

  • DMF (peptide synthesis grade)

  • 20% Piperidine in DMF

  • DCM

Procedure:

  • Resin Swelling and Deprotection: Follow the procedure outlined in Protocol 1.

  • Coupling Cocktail Preparation:

    • In a separate vessel, dissolve Fmoc-D-Gln(Trt)-OH and HOBt in a minimal amount of DMF.[1]

  • Coupling Reaction:

    • Add the amino acid/HOBt solution to the deprotected peptide-resin.[1]

    • Add DIC to the reaction vessel.[1]

    • Agitate the mixture at room temperature for 1-2 hours.[1]

  • Washing: Follow the procedure outlined in Protocol 1.

  • Monitoring (Optional): Follow the procedure outlined in Protocol 1.

Mandatory Visualizations

Experimental Workflow

SPPS_Workflow Resin Peptide-Resin (Fmoc-Protected) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection 1. Wash1 Wash (DMF/DCM) Deprotection->Wash1 2. Coupling Coupling Fmoc-D-Gln(Trt)-OH + Coupling Reagent + Base in DMF Wash1->Coupling 3. Wash2 Wash (DMF) Coupling->Wash2 4. Cycle Repeat Cycle for Next Amino Acid Wash2->Cycle 5.

Caption: General workflow for a single coupling cycle of Fmoc-D-Gln(Trt)-OH in SPPS.

Glutamine Side-Chain Dehydration

Glutamine_Side_Reaction cluster_0 Activation of Unprotected Glutamine cluster_1 Prevention with Trityl Protection Glutamine Fmoc-Gln-OH Side-chain Amide Activated Activated Ester (e.g., O-acylisourea) Glutamine->Activated + Carbodiimide (e.g., DIC) Nitrile Dehydrated Side-chain Nitrile Formation Activated->Nitrile Intramolecular Dehydration GlnTrt Fmoc-Gln(Trt)-OH Trityl-protected Side-chain Amide ActivatedTrt Activated Ester GlnTrt->ActivatedTrt + Coupling Reagent NoDehydration {Stable Activated Species} ActivatedTrt->NoDehydration No Dehydration

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) peptides and the intracellular formation of neurofibrillary tangles. The synthesis of Aβ peptides and their analogs is a critical tool for investigating the mechanisms of amyloidogenesis, neurotoxicity, and for the development of novel therapeutic strategies. The incorporation of non-native D-amino acids into these peptides can offer unique advantages, including increased proteolytic stability and altered aggregation propensities.

These application notes provide a comprehensive guide to the incorporation of Fmoc-D-glutamine into Alzheimer's-related peptides using solid-phase peptide synthesis (SPPS). While research on L-glutamine and other D-amino acids in the context of AD is more extensive, the use of D-glutamine offers a novel avenue for exploring the structure-function relationships of amyloid peptides. L-glutamine supplementation has been shown to have neuroprotective effects against Aβ-induced stress.[1][2][3] Conversely, the substitution of glutamic acid with glutamine in Aβ peptides has been demonstrated to accelerate amyloid fibril formation.[4] The incorporation of D-glutamine, therefore, presents an intriguing modification to probe these effects further with enhanced peptide stability.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValue
Chemical Formula C₂₀H₂₀N₂O₅
Molecular Weight 368.38 g/mol
Appearance White to off-white powder
Purity (HPLC) ≥98%
Storage 2-8°C, desiccated
Table 2: Representative Alzheimer's-Related Peptide Sequence for D-glutamine Incorporation
Peptide NameSequence (with D-Gln substitution at position 22)Rationale for Synthesis
Aβ(1-42)-[D-Gln²²]DAEFRHDSGYEVHHQKLVFFA[D-Gln] DVGSNKGAIIGLMVGGVVIATo investigate the effect of a D-amino acid substitution at a key position known to influence aggregation, replacing the native Glutamic Acid (E). The "Dutch" mutation (E22Q) is known to accelerate fibrillogenesis.[4]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Aβ(1-42)-[D-Gln²²]

This protocol outlines the manual synthesis of Aβ(1-42) with a D-glutamine substitution at position 22 using a standard Fmoc/tBu strategy.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-D-Gln(Trt)-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • Water

  • Diethyl ether (cold)

  • SPPS reaction vessel

Procedure:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes in the SPPS reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid and 4 equivalents of Oxyma Pure in DMF.

    • Add 4 equivalents of DIC to the amino acid solution and pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Perform a Kaiser test to confirm complete coupling. If the test is positive, recouple.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence. For the incorporation of D-glutamine, use Fmoc-D-Gln(Trt)-OH.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final deprotection step (step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under a stream of nitrogen.

    • Prepare a cleavage cocktail of TFA/TIS/Water/DTT (94:2.5:2.5:1 v/v/v/w).

    • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional agitation.

    • Filter the resin and collect the filtrate containing the peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.

    • Centrifuge to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether (2x).

    • Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity of the purified peptide by mass spectrometry.

Protocol 2: Thioflavin T (ThT) Aggregation Assay

This assay monitors the kinetics of amyloid fibril formation.

Materials:

  • Purified Aβ(1-42)-[D-Gln²²] peptide

  • Hexafluoroisopropanol (HFIP)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Thioflavin T (ThT) stock solution (1 mM in water)

  • 96-well black, clear-bottom microplate

  • Plate reader with fluorescence capabilities (Excitation: ~440 nm, Emission: ~485 nm)

Procedure:

  • Peptide Preparation:

    • Dissolve the lyophilized peptide in HFIP to a concentration of 1 mg/mL to ensure a monomeric state.

    • Aliquot the solution and evaporate the HFIP under a stream of nitrogen.

    • Store the peptide film at -80°C until use.

  • Assay Setup:

    • Resuspend the peptide film in PBS to a final concentration of 10 µM.

    • Add ThT to a final concentration of 10 µM.

    • Pipette 100 µL of the peptide/ThT solution into each well of the 96-well plate.

  • Data Acquisition:

    • Incubate the plate at 37°C with intermittent shaking in the plate reader.

    • Measure the ThT fluorescence intensity at regular intervals (e.g., every 15 minutes) for up to 48 hours.

  • Data Analysis: Plot the fluorescence intensity against time to generate aggregation curves. The lag time, elongation rate, and final plateau fluorescence can be determined from these curves.

Protocol 3: Cell Viability (MTT) Assay for Neurotoxicity

This assay assesses the effect of the synthesized peptide on the viability of neuronal cells.

Materials:

  • SH-SY5Y neuroblastoma cells

  • DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Purified Aβ(1-42)-[D-Gln²²] peptide (prepared as in Protocol 2 and pre-aggregated for 24 hours at 37°C)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well tissue culture plate

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.

  • Peptide Treatment:

    • Prepare different concentrations of the pre-aggregated peptide (e.g., 1, 5, 10, 20 µM) in serum-free medium.

    • Remove the old medium from the cells and add 100 µL of the peptide solutions to the respective wells.

    • Incubate for 24-48 hours at 37°C.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the untreated control.

Visualizations

SPPS_Workflow cluster_cycle Synthesis Cycle Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) Wash1->Coupling Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Coupling->Wash2 Repeat Repeat for Each Amino Acid Wash2->Repeat Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Cleavage Cleavage & Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Analysis Mass Spectrometry Analysis Purification->Analysis

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

Aggregation_Pathway cluster_AD_Pathogenesis Alzheimer's Disease Pathogenesis Monomers Monomeric Aβ (with D-Gln) Oligomers Soluble Oligomers (Toxic Species) Monomers->Oligomers Nucleation Protofibrils Protofibrils Oligomers->Protofibrils Elongation Synaptic_Dysfunction Synaptic Dysfunction Oligomers->Synaptic_Dysfunction Neuroinflammation Neuroinflammation Oligomers->Neuroinflammation Neuronal_Death Neuronal Death Oligomers->Neuronal_Death Fibrils Mature Fibrils (Plaques) Protofibrils->Fibrils Maturation

Caption: Amyloid-beta aggregation cascade in Alzheimer's disease.

Wnt_Signaling_Hypothesis Glutamine Glutamine (L- or D-isoform) Wnt3a Wnt3a Glutamine->Wnt3a Activates Beta_Catenin β-catenin Wnt3a->Beta_Catenin Stabilizes Oxidative_Stress Oxidative Stress (ROS) Wnt3a->Oxidative_Stress Inhibits Neuroprotection Neuroprotection Beta_Catenin->Neuroprotection Promotes Abeta Aβ-induced Toxicity Oxidative_Stress->Abeta Abeta->Oxidative_Stress

Caption: Hypothesized neuroprotective signaling pathway for glutamine.

References

Application Notes: Fmoc-D-Glutamine in the Synthesis of Protease-Resistant Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Peptides are a promising class of therapeutic agents due to their high specificity and potency.[1] However, their clinical application is often hindered by a short in-vivo half-life, primarily due to rapid degradation by endogenous proteases.[2][3] A powerful strategy to overcome this limitation is the incorporation of non-proteinogenic amino acids, particularly D-amino acids, which are the mirror images of their natural L-counterparts.[1][4] Proteases, being chiral enzymes, exhibit high stereospecificity and typically do not recognize or cleave peptide bonds involving D-amino acid residues.[4][5] This application note details the use of Nα-Fmoc-D-glutamine (Fmoc-D-Gln) in solid-phase peptide synthesis (SPPS) to confer enhanced enzymatic stability to peptide-based drug candidates.

Principle of Protease Resistance

The fundamental advantage of incorporating D-amino acids is the enhancement of proteolytic stability.[2] The peptide bonds adjacent to a D-amino acid residue are not readily recognized by the active sites of most endogenous proteases, leading to a significant increase in the peptide's half-life in biological fluids.[3][5] Beyond stability, the introduction of a D-amino acid can also modulate the peptide's secondary structure.[2] It can induce or stabilize specific conformations, such as β-turns, which may be crucial for receptor binding and biological activity.[2][6] Therefore, substituting an L-glutamine with Fmoc-D-glutamine is a strategic approach to improving a peptide's pharmacokinetic profile while potentially fine-tuning its pharmacological activity.

For solid-phase peptide synthesis, it is highly recommended to use the side-chain protected form, Fmoc-D-Gln(Trt)-OH . The trityl (Trt) protecting group on the side-chain amide enhances the solubility of the amino acid derivative in common SPPS solvents like DMF and prevents potential side reactions, such as nitrile formation, during the coupling steps.[7]

Data Presentation: Enhanced Enzymatic Stability

The substitution of L-glutamine with D-glutamine in a model peptide sequence demonstrates a marked increase in resistance to enzymatic degradation. The following table summarizes representative data from an in-vitro stability assay, comparing the degradation profiles of an L-Gln-containing peptide with its D-Gln counterpart in the presence of common proteases and human serum.

Peptide SequenceEnzyme/MediumTime (hours)% Intact Peptide Remaining
Ac-L-Ala-L-Val-L-Gln -L-Phe-NH₂Trypsin0100%
145%
4<5%
240%
Ac-L-Ala-L-Val-D-Gln -L-Phe-NH₂Trypsin0100%
198%
495%
2488%
Ac-L-Ala-L-Val-L-Gln -L-Phe-NH₂Human Serum0100%
162%
418%
24<2%
Ac-L-Ala-L-Val-D-Gln -L-Phe-NH₂Human Serum0100%
199%
496%
2491%
This table presents illustrative data based on typical results reported for D-amino acid substitutions to demonstrate the principle of enhanced stability.[5][8][9]

Mandatory Visualizations

sp_ps_workflow cluster_cycle Synthesis Cycle (Repeat for each amino acid) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (e.g., Fmoc-D-Gln(Trt)-OH) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Wash2->Deprotection Start next cycle Cleavage Final Cleavage & Deprotection Wash2->Cleavage Resin Start: Resin Support Resin->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification FinalPeptide Protease-Resistant Peptide Purification->FinalPeptide

Caption: Automated Solid-Phase Peptide Synthesis (SPPS) workflow for incorporating Fmoc-D-Gln.

protease_resistance_logic cluster_L L-Peptide Pathway cluster_D D-Peptide Pathway L_Peptide Peptide with L-Glutamine Degradation Peptide Fragments (Inactive) L_Peptide->Degradation Cleavage D_Peptide Peptide with D-Glutamine Resistance Intact Peptide (Active) D_Peptide->Resistance No Cleavage Protease Protease Enzyme Protease->L_Peptide Protease->D_Peptide

Caption: Rationale for protease resistance conferred by D-amino acid incorporation.

stability_assay_workflow Start Synthesized Peptides (L-Gln and D-Gln versions) Incubation Incubate with Protease or Human Serum at 37°C Start->Incubation TimePoints Collect Aliquots at Specific Time Points (0, 1, 4, 24h) Incubation->TimePoints Quench Quench Reaction & Precipitate Proteins (e.g., Acetonitrile/TFA) TimePoints->Quench Centrifuge Centrifuge to Pellet Precipitated Proteins Quench->Centrifuge Analyze Analyze Supernatant by RP-HPLC Centrifuge->Analyze Data Calculate % Intact Peptide vs. Time Zero Analyze->Data

Caption: Experimental workflow for the in-vitro protease stability assay.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a D-Glutamine Containing Peptide

This protocol outlines the manual Fmoc/tBu-based synthesis of a model peptide on a Rink Amide resin to yield a C-terminally amidated peptide.[10][11]

Materials:

  • Rink Amide Resin (100-200 mesh)

  • Fmoc-protected amino acids (including Fmoc-D-Gln(Trt)-OH)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Activation Base: N,N-Diisopropylethylamine (DIPEA)

  • Washing Solvents: Methanol (MeOH)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

Procedure:

  • Resin Swelling:

    • Place the Rink Amide resin (e.g., 0.1 mmol scale) into a reaction vessel.

    • Wash the resin with DMF (3x), followed by DCM (3x), and then DMF again (3x).

    • Swell the resin in DMF for at least 1 hour at room temperature.[10]

  • Initial Fmoc Deprotection:

    • Drain the DMF from the swelled resin.

    • Add the deprotection solution (20% piperidine in DMF) to the resin and agitate for 3 minutes. Drain.

    • Add fresh deprotection solution and agitate for an additional 10-15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling Cycle (General Step):

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq. to resin loading) and HBTU (2.9 eq.) in a minimal amount of DMF.

    • Add DIPEA (6 eq.) to the vial and agitate for 2-5 minutes to pre-activate the amino acid.

    • Add the activated amino acid solution to the deprotected resin in the reaction vessel.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitoring: Perform a Kaiser test to confirm complete coupling (beads should remain colorless/yellow).[12] If the test is positive (blue beads), repeat the coupling step.

    • Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

  • Incorporation of Fmoc-D-Gln(Trt)-OH:

    • Follow the general amino acid coupling cycle (Step 3), using Fmoc-D-Gln(Trt)-OH as the amino acid. The Trt group protects the side-chain amide.[7]

  • Chain Elongation:

    • Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage:

    • After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2).

    • Wash the resin with DMF (3x), DCM (3x), and finally MeOH (3x). Dry the resin under vacuum.

    • Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).

    • Agitate at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to a 50 mL tube of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column.

    • Lyophilize the pure fractions to obtain the final peptide as a white powder.

Protocol 2: In Vitro Protease Stability Assay

This protocol describes a general method to evaluate the stability of the synthesized D-Gln peptide against enzymatic degradation compared to its L-Gln counterpart.[9][12]

Materials:

  • Purified L-Gln and D-Gln containing peptides

  • Human serum or a specific protease solution (e.g., 10 µg/mL Trypsin in a suitable buffer)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator set to 37°C

  • Quenching Solution: 10% TFA in Acetonitrile (ACN)

  • Microcentrifuge

  • RP-HPLC system with a C18 column

Procedure:

  • Peptide Stock Preparation:

    • Prepare 1 mg/mL stock solutions of the purified L- and D-peptides in an appropriate solvent (e.g., sterile water or PBS).

  • Incubation:

    • In a microcentrifuge tube, pre-warm the human serum or protease solution at 37°C.

    • Initiate the reaction by adding the peptide stock solution to the serum/protease solution to achieve a final peptide concentration of approximately 50 µg/mL.

    • Incubate the mixture at 37°C.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.[12]

  • Enzyme Inactivation and Protein Precipitation:

    • Immediately add the aliquot to a tube containing an equal volume of cold quenching solution (10% TFA in ACN). This stops the enzymatic reaction and precipitates larger proteins.[12]

    • Vortex vigorously and incubate on ice for 10-15 minutes.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Sample Analysis:

    • Carefully collect the supernatant, which contains the intact peptide and any degradation fragments.

    • Analyze the supernatant by RP-HPLC. Use a suitable gradient of water/ACN containing 0.1% TFA.

    • Monitor the elution profile at a characteristic wavelength (e.g., 214 nm).

  • Data Analysis:

    • Identify the peak corresponding to the intact peptide by comparing its retention time to a standard (the peptide at time 0).

    • Integrate the peak area of the intact peptide at each time point.

    • Calculate the percentage of intact peptide remaining at each time point relative to the area at time 0.

    • Plot the percentage of intact peptide versus time to determine the degradation profile and calculate the peptide's half-life (t½).

References

Application Notes and Protocols: A Comparative Analysis of Manual and Automated Peptide Synthesis Utilizing Fmoc-D-Glutamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide research and therapeutic development. The strategic incorporation of non-canonical amino acids, such as D-glutamine, can significantly enhance the proteolytic stability and biological activity of synthetic peptides. The choice between manual and automated synthesis methodologies for incorporating these specialized residues is a critical decision that influences throughput, purity, cost, and the overall success of complex peptide synthesis. This document provides a detailed comparison of manual and automated approaches for peptide synthesis using Fmoc-D-glutamine, offering comprehensive protocols and quantitative data to guide researchers in selecting the optimal strategy for their specific needs.

The use of 9-fluorenylmethoxycarbonyl (Fmoc) chemistry is the predominant method in contemporary SPPS.[1][2] When incorporating glutamine, the side-chain amide can be susceptible to undesirable side reactions, most notably pyroglutamate formation and dehydration to a nitrile.[3][4] To circumvent these issues, the side chain is typically protected, with the trityl (Trt) group being the most widely employed protecting group due to its effectiveness in preventing side reactions and enhancing the solubility of the Fmoc-amino acid derivative.[3][4] This guide will focus on the use of Fmoc-D-Gln(Trt)-OH as the building block for introducing D-glutamine.

Quantitative Comparison of Manual vs. Automated Peptide Synthesis

The decision to employ manual or automated peptide synthesis often involves a trade-off between hands-on control and high-throughput efficiency. The following tables summarize key quantitative metrics to facilitate a direct comparison.

ParameterManual SynthesisAutomated SynthesisSource(s)
Crude Purity Can be higher with optimized, hands-on control, especially for complex sequences. One study reported an average crude purity of 70% with a rapid manual method.Typically consistent and high for standard sequences. May require optimization for difficult couplings. A comparative study showed an average purity of 50% for microwave-assisted automated synthesis of the same peptides.[5]
Yield Highly dependent on operator skill and the specific sequence.Generally reproducible and can be higher due to optimized protocols and consistent reagent delivery.[5][6]
Synthesis Time (per cycle) Slower, typically 80-150 minutes per amino acid.Significantly faster, with cycles often under an hour. Microwave-assisted synthesizers can achieve cycles in minutes.[5]
Reproducibility Lower, prone to operator-to-operator variability.High, due to precise robotic control leading to consistent results between runs.[5][6]
Cost Lower initial equipment cost. Reagent consumption can be optimized for single syntheses.Higher initial investment for the synthesizer. Can be more cost-effective for high-throughput synthesis due to optimized reagent usage and reduced labor.[5][6]
Flexibility High, allowing for easy modification of protocols and troubleshooting.Moderate to high, depending on the synthesizer's software and hardware capabilities.[5]
Throughput Low, typically one peptide at a time.High, with the ability to synthesize multiple peptides sequentially or in parallel.[6]

Challenges in Incorporating this compound

The primary challenges associated with the incorporation of glutamine in Fmoc-SPPS are side reactions involving its side-chain amide.

Side ReactionDescriptionMitigation StrategySource(s)
Pyroglutamate Formation Intramolecular cyclization of the N-terminal glutamine residue to form a pyroglutamyl residue, which terminates the peptide chain.Use of a side-chain protecting group, such as trityl (Trt), effectively shields the amide and prevents this side reaction.[3][4]
Dehydration Dehydration of the side-chain amide to a nitrile group can occur, particularly during the activation step with carbodiimide reagents.The bulky trityl (Trt) protecting group also prevents this side reaction.[4]

Experimental Protocols

The following are detailed protocols for the incorporation of Fmoc-D-Gln(Trt)-OH in both manual and automated solid-phase peptide synthesis.

Manual Solid-Phase Peptide Synthesis Protocol

This protocol describes a single coupling cycle for the incorporation of Fmoc-D-Gln(Trt)-OH onto a resin-bound peptide chain on a 0.1 mmol scale.

Materials:

  • Rink Amide resin (or other suitable resin)

  • Fmoc-D-Gln(Trt)-OH

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF (Deprotection Solution)

  • Coupling Reagents:

    • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

    • 1-Hydroxybenzotriazole (HOBt)

  • Activation Base: N,N-Diisopropylethylamine (DIPEA)

  • Washing Solvent: DMF

Workflow:

Manual_SPPS_Workflow Resin_Swelling 1. Resin Swelling (DMF, 30-60 min) Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF, 2 x 10 min) Resin_Swelling->Fmoc_Deprotection Washing_1 3. Washing (DMF, 5-7 times) Fmoc_Deprotection->Washing_1 Coupling 5. Coupling (Add activated amino acid to resin, 1-2 hours) Washing_1->Coupling Amino_Acid_Activation 4. Amino Acid Activation (Fmoc-D-Gln(Trt)-OH, HBTU/HOBt, DIPEA in DMF) Amino_Acid_Activation->Coupling Washing_2 6. Washing (DMF, 3-5 times) Coupling->Washing_2 Kaiser_Test 7. Kaiser Test (Optional, to check for complete coupling) Washing_2->Kaiser_Test

Caption: Manual Fmoc-SPPS cycle for Fmoc-D-Gln(Trt)-OH incorporation.

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with the deprotection solution for 10 minutes. Drain and repeat for another 10 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-D-Gln(Trt)-OH (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF. Add DIPEA (6 eq) and allow the mixture to pre-activate for 2-5 minutes. The solution will typically change color.[1]

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.[1][4]

  • Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.

  • Monitoring: A qualitative Kaiser test can be performed on a small sample of the resin to confirm the completion of the coupling reaction (a negative result indicates complete coupling).[1]

  • Chain Elongation: Repeat steps 2-7 for each subsequent amino acid in the peptide sequence.

Automated Solid-Phase Peptide Synthesis Protocol

This protocol outlines a standard cycle for an automated peptide synthesizer. Reagent volumes and delivery will be controlled by the instrument's software.

Materials:

  • Pre-loaded resin cartridges

  • Fmoc-D-Gln(Trt)-OH solution in DMF

  • Deprotection Solution: 20% Piperidine in DMF

  • Coupling Reagent Solution (e.g., HCTU in DMF)

  • Activation Base Solution (e.g., DIPEA in DMF)

  • Washing and System Solvent: DMF

Workflow:

Automated_SPPS_Workflow Start Start Cycle Fmoc_Deprotection 1. Fmoc Deprotection (Automated delivery of 20% Piperidine/DMF) Start->Fmoc_Deprotection Washing_1 2. Washing (Automated DMF washes) Fmoc_Deprotection->Washing_1 Amino_Acid_Delivery 3. Amino Acid Delivery (Fmoc-D-Gln(Trt)-OH solution) Washing_1->Amino_Acid_Delivery Activator_Delivery 4. Activator Delivery (HCTU and DIPEA solutions) Amino_Acid_Delivery->Activator_Delivery Coupling 5. Coupling (Automated mixing and reaction time) Activator_Delivery->Coupling Washing_2 6. Washing (Automated DMF washes) Coupling->Washing_2 Next_Cycle Proceed to Next Amino Acid Washing_2->Next_Cycle

Caption: Automated Fmoc-SPPS cycle for Fmoc-D-Gln(Trt)-OH incorporation.

General Procedure:

  • Setup: Load the appropriate resin, amino acid solutions, and reagent reservoirs into the automated peptide synthesizer. Program the desired peptide sequence and synthesis protocol.

  • Resin Swelling: The instrument will automatically swell the resin in DMF.[7]

  • Fmoc Deprotection: The synthesizer will deliver the 20% piperidine in DMF solution to the reaction vessel for a pre-programmed time (e.g., 3-5 minutes), drain, and repeat.[7]

  • Washing: A series of automated DMF washes will be performed to remove piperidine.

  • Coupling: The instrument will deliver the Fmoc-D-Gln(Trt)-OH solution, followed by the coupling reagent (e.g., HCTU) and activation base (e.g., DIPEA). The reaction vessel will be agitated for the specified coupling time (e.g., 5-45 minutes, potentially with heating).

  • Washing: The resin will be washed with DMF to remove excess reagents and byproducts.

  • Chain Elongation: The synthesizer will automatically proceed to the next cycle for the subsequent amino acid in the sequence.

Final Cleavage and Deprotection

Once the peptide synthesis is complete, the peptide must be cleaved from the resin, and the side-chain protecting groups, including the Trt group on D-glutamine, must be removed.

Cleavage Cocktail (for Trt protection):

  • 95% Trifluoroacetic acid (TFA)

  • 2.5% Water

  • 2.5% Triisopropylsilane (TIS)

Procedure:

  • Wash the peptide-resin with DCM and dry it under vacuum.

  • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional agitation.[7]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.[1]

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether.

  • Dry the crude peptide.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Signaling Pathway and Logical Relationships

Decision_Pathway cluster_input Project Requirements cluster_decision Methodology Selection cluster_output Synthesis Approach Project_Goal Peptide Synthesis (with Fmoc-D-Gln(Trt)-OH) Decision High Throughput & Reproducibility? Project_Goal->Decision Automated Automated Synthesis Decision->Automated Yes Manual Manual Synthesis Decision->Manual No (Flexibility & Cost are Priority)

Caption: Decision-making workflow for choosing between manual and automated synthesis.

Conclusion

The choice between manual and automated peptide synthesis for the incorporation of this compound depends on the specific goals of the research. Manual synthesis offers greater flexibility for troubleshooting and is associated with lower initial equipment costs, making it suitable for exploratory work and the synthesis of highly complex peptides.[5] In contrast, automated synthesis provides high throughput, superior reproducibility, and can be more cost-effective for producing multiple peptides, making it the preferred method for routine synthesis and larger-scale production.[5][6][8] By understanding the quantitative differences and following the detailed protocols provided, researchers can successfully synthesize D-glutamine-containing peptides with high purity and yield, regardless of the chosen methodology.

References

Application Notes and Protocols: Fmoc-D-Glutamine in Stereospecific Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The incorporation of D-amino acids into peptide sequences is a powerful strategy in drug discovery and chemical biology. Unlike their naturally occurring L-enantiomer counterparts, peptides containing D-amino acids often exhibit enhanced resistance to proteolytic degradation, leading to improved in vivo stability and bioavailability.[1] Furthermore, the inclusion of D-amino acids can induce novel secondary and tertiary structures, enabling the exploration of unique conformational spaces and the development of peptides with tailored biological activities.[2] Fmoc-D-glutamine, particularly with side-chain protection, is a crucial building block for introducing D-glutamine residues using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Application Notes

Rationale for Incorporating D-Glutamine

The use of D-amino acids like D-glutamine offers two primary advantages:

  • Increased Proteolytic Stability: The peptide bonds formed by D-amino acids are not recognized by most endogenous proteases, which are stereospecific for L-amino acids. This resistance to enzymatic cleavage significantly prolongs the half-life of peptide-based therapeutics.[1]

  • Novel Conformations: Introducing a D-amino acid alters the peptide backbone's geometry. This can be used to create specific turns or to generate retro-inverso peptides, which are composed of D-amino acids assembled in the reverse order of the parent L-sequence. Retro-inverso peptides can mimic the side-chain topology of the original peptide while having a reversed backbone, often retaining biological activity with enhanced stability.[1][3]

The Critical Role of the Trityl (Trt) Side-Chain Protection

The side-chain amide of glutamine is reactive and can lead to undesirable side reactions during peptide synthesis. The use of a bulky trityl (Trt) protecting group on the side-chain amide of this compound, yielding Fmoc-D-Gln(Trt)-OH, is considered the gold standard for preventing these issues.[4][5]

  • Prevention of Dehydration: During the activation step with carbodiimide reagents, the unprotected side-chain amide can be dehydrated to form a nitrile. The Trt group sterically hinders this reaction.[4][6][7]

  • Prevention of Pyroglutamate Formation: An N-terminal glutamine residue can cyclize to form pyroglutamate, especially under acidic or basic conditions. The Trt group effectively prevents this intramolecular reaction.[4][5]

  • Enhanced Solubility: Fmoc-D-Gln(Trt)-OH exhibits significantly better solubility in common SPPS solvents like dimethylformamide (DMF) compared to its unprotected counterpart, facilitating more efficient and complete coupling reactions.[6][8]

Data Presentation

The quality of the amino acid derivative is critical for successful peptide synthesis. The table below summarizes the typical specifications for Fmoc-D-Gln(Trt)-OH.

PropertyValueReference
CAS Number 200623-62-7
Molecular Weight 610.70 g/mol
Appearance White to off-white powder or crystals
Purity (Assay) Typically ≥97%
Storage Temperature 2-8°C
Optical Activity [α]22/D +13.4° (c = 1% in DMF)

The choice of glutamine derivative significantly impacts the purity and yield of the final peptide.

DerivativeAdvantagesDisadvantages
Fmoc-D-Gln(Trt)-OH Excellent prevention of side reactions; High solubility in DMF.[4][6]Higher cost.
Fmoc-D-Gln-OH (unprotected) Lower cost.Very poor solubility in DMF; High risk of nitrile and pyroglutamate formation.[5]

Experimental Protocols

Manual Solid-Phase Peptide Synthesis (SPPS) Protocol for Incorporating Fmoc-D-Gln(Trt)-OH

This protocol describes a standard manual coupling cycle for incorporating an Fmoc-D-Gln(Trt)-OH residue onto a resin-bound peptide chain using HBTU/DIPEA activation.

Materials:

  • Fmoc-D-Gln(Trt)-OH

  • Peptide synthesis grade resin (e.g., Rink Amide resin for C-terminal amides)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Methanol (MeOH)

  • Cleavage Cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS))

  • Cold diethyl ether

Procedure:

  • Resin Preparation:

    • Place the desired amount of resin in a reaction vessel.

    • Swell the resin in DMF for at least 1 hour.[9] Drain the solvent.

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin to cover it completely.

    • Agitate for 5-10 minutes. Drain.

    • Repeat the piperidine treatment for another 5-10 minutes to ensure complete removal of the Fmoc group.[5]

    • Drain the piperidine solution.

  • Washing:

    • Wash the resin thoroughly to remove residual piperidine and dibenzofulvene. A typical wash cycle is:

      • DMF (3 times)

      • DCM (3 times)

      • DMF (3 times)[10]

    • Perform a qualitative ninhydrin (Kaiser) test on a small sample of beads. A positive result (blue beads) indicates the presence of a free primary amine.

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve Fmoc-D-Gln(Trt)-OH (3 eq.), HBTU (2.95 eq.), and DIPEA (6 eq.) in DMF.

    • Allow the mixture to pre-activate for 2-5 minutes. The solution may change color.[11]

    • Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.[4]

    • Agitate the mixture for 1-2 hours at room temperature to ensure complete coupling.[12]

  • Post-Coupling Wash:

    • Drain the coupling solution.

    • Wash the resin with DMF (3 times) to remove excess reagents.

    • Perform a ninhydrin test. A negative result (clear/yellow beads) indicates complete coupling. If the test is positive, the coupling step may need to be repeated.

  • Chain Elongation:

    • Repeat steps 2 through 5 for each subsequent amino acid to be added to the peptide sequence.

  • Final Deprotection and Cleavage:

    • After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2).

    • Wash the resin with DMF, then DCM, and dry the peptidyl-resin under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. This step removes the side-chain protecting groups (including Trt) and cleaves the peptide from the resin.[12]

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the filtrate containing the peptide.

    • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.[11]

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet again with cold ether.

    • Dry the crude peptide and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

SPPS_Workflow cluster_workflow Fmoc-SPPS Cycle for D-Glutamine Incorporation Start Start with N-terminal Fmoc-protected peptidyl-resin Deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 2. Washing (DMF, DCM) Deprotection->Wash1 Activation 3. Activation Fmoc-D-Gln(Trt)-OH + HBTU/DIPEA Wash1->Activation Coupling 4. Coupling (1-2 hours) Wash1->Coupling Activation->Coupling Wash2 5. Washing (DMF) Coupling->Wash2 End N+1 Peptidyl-Resin Ready for next cycle Wash2->End

Caption: Workflow of a single Fmoc-SPPS cycle for incorporating a D-glutamine residue.

Side_Reaction_Prevention cluster_prevention Role of Trityl Group in Preventing Side Reactions Unprotected Unprotected Gln Side Chain (-CONH2) Activation Carbodiimide Activation Unprotected->Activation Pyroglutamate Pyroglutamate Formation Activation->Pyroglutamate Undesired Side Reaction Nitrile Nitrile Formation (Dehydration) Activation->Nitrile Undesired Side Reaction Protected Fmoc-D-Gln(Trt)-OH Stable Stable Amide, Successful Coupling Protected->Stable Prevents Side Reactions Stereochemistry_Comparison cluster_l_peptide Parent L-Peptide cluster_ri_peptide Retro-Inverso Peptide L_N N-terminus L1 L-Ala L_N->L1 L_C C-terminus L2 L-Val L1->L2 L3 L-Gln L2->L3 L3->L_C RI_N N-terminus RI1 D-Gln RI_N->RI1 RI_C C-terminus RI2 D-Val RI1->RI2 RI3 D-Ala RI2->RI3 RI3->RI_C

References

Application Notes and Protocols: Fmoc-D-Glutamine in Drug Development and Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-glutamine is a protected form of the non-proteinogenic amino acid D-glutamine, which serves as a critical building block in the synthesis of peptide-based drug candidates. The incorporation of D-amino acids, such as D-glutamine, into peptide sequences is a key strategy to overcome the inherent limitations of native peptides, primarily their poor metabolic stability.[1][2] Proteases, the enzymes responsible for peptide degradation in the body, are stereospecific for L-amino acids.[1][2] Consequently, peptides containing D-amino acids exhibit significantly increased resistance to enzymatic degradation, leading to a longer in vivo half-life and improved bioavailability.[1][2][3]

These application notes provide a comprehensive overview of the uses of this compound in drug development, detailed experimental protocols for its incorporation into peptide sequences, and a summary of its impact on the pharmacological properties of peptide therapeutics.

Key Applications of this compound

The primary application of this compound is in Fmoc-based Solid-Phase Peptide Synthesis (SPPS) to introduce D-glutamine residues into a peptide chain.[4] This strategic substitution offers several advantages in drug development:

  • Enhanced Metabolic Stability: The substitution of L-glutamine with D-glutamine renders peptide bonds resistant to cleavage by proteases, significantly extending the circulating half-life of peptide drugs.[3][5] This is a crucial factor in designing therapeutics with improved dosing regimens. A review of 25 FDA-approved peptide drugs revealed that 20 contained at least one non-natural amino acid to extend their systemic half-life.[5]

  • Modulation of Biological Activity: The stereochemistry of amino acids can be critical for their interaction with biological targets like receptors and enzymes.[1] Introducing D-glutamine can alter a peptide's three-dimensional structure, potentially leading to novel or enhanced binding affinities and selectivities.[1]

  • Development of Enzyme Inhibitors: D-amino acid-containing peptides can act as inhibitors of enzymes that typically process L-amino acid substrates. The D-configuration can allow the peptide to bind to the active site without being processed, effectively blocking the enzyme's function.

  • Creation of Novel Biomaterials: The unique properties of D-amino acids are being explored in the creation of biomaterials for applications like tissue engineering and controlled drug release systems.[4][6]

Data Presentation: Impact of D-Amino Acid Substitution on Peptide Stability

The following table summarizes data from various studies, illustrating the significant improvement in peptide half-life achieved by incorporating D-amino acids. While not all examples specifically use D-glutamine, they demonstrate the general principle and quantitative impact of this strategy.

Peptide/DrugModificationHalf-Life (Natural)Half-Life (Modified)Fold IncreaseReference(s)
Gonadotropin-Releasing Hormone (GnRH)Substitution of L-amino acids with unnatural amino acids at positions 1, 6, and 105 minutes2.8 hours~33.6[3]
SomatostatinCyclic peptide with D-amino acid substitutions (Octreotide)1-2 minutes~90-120 minutes~45-120[2]
GLP-1 Analogs (e.g., Semaglutide)Amino acid modifications and lipid conjugationShort165 hoursSignificant[5]

Experimental Protocols

Protocol 1: Incorporation of this compound(Trt) in Manual Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a standard cycle for coupling this compound, protected with a trityl (Trt) group on its side chain, to a growing peptide chain on a solid support resin. The Trt group is essential to prevent side reactions such as dehydration to a nitrile or cyclization to pyroglutamate.[7][8]

Materials:

  • Fmoc-D-Gln(Trt)-OH

  • Peptide synthesis resin (e.g., Rink Amide resin) with a free N-terminal amine

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Kaiser test kit (for monitoring reaction completion)

Methodology:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[9]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate the mixture for 5-10 minutes at room temperature.[7]

    • Drain the solution and repeat the piperidine treatment for another 5-10 minutes.[9]

    • Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine.[9]

  • Amino Acid Activation:

    • In a separate vial, dissolve Fmoc-D-Gln(Trt)-OH (3 equivalents relative to the resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF.[7]

    • Add DIPEA (6 equivalents) to the amino acid solution to activate it.[7]

  • Coupling:

    • Immediately add the activated Fmoc-D-Gln(Trt)-OH solution to the deprotected resin in the reaction vessel.[7]

    • Agitate the mixture for 1-2 hours at room temperature.[7]

    • Monitoring (Optional): Perform a Kaiser test. A negative result (yellow beads) indicates that the coupling is complete.[7] If the test is positive (blue beads), the coupling step can be repeated.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and by-products.[7]

  • Cycle Repetition: This cycle of deprotection, activation, and coupling is repeated for each subsequent amino acid in the desired peptide sequence.

Protocol 2: Final Cleavage and Deprotection

This protocol is used to cleave the synthesized peptide from the resin and remove all protecting groups, including the Trt group from D-glutamine.

Materials:

  • Peptide-resin (dried)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water. (Caution: TFA is highly corrosive)

  • Cold diethyl ether

  • Centrifuge

Methodology:

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.[9]

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin in a reaction vessel.

    • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin to collect the filtrate, which contains the cleaved peptide.[1]

    • Precipitate the peptide by adding the filtrate dropwise to a centrifuge tube containing cold diethyl ether.[1] A white precipitate should form.

  • Isolation and Purification:

    • Centrifuge the mixture to pellet the crude peptide.[9]

    • Decant the ether and wash the peptide pellet with cold ether multiple times to remove scavengers and by-products.[9]

    • Dry the crude peptide pellet.

    • The peptide can then be purified using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC).[1]

Visualizations

SPPS_Workflow cluster_resin Reaction Vessel cluster_cycle Coupling Cycle (Repeated) cluster_final Final Steps Resin Resin Support (e.g., Rink Amide) Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling 2. Coupling (Activated Fmoc-D-Gln(Trt)-OH) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Wash2->Deprotection Next Amino Acid Cleavage 3. Cleavage from Resin (TFA Cocktail) Wash2->Cleavage Purification 4. Purification (RP-HPLC) Cleavage->Purification FinalPeptide D-Gln Containing Peptide Purification->FinalPeptide

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Stability_Logic cluster_native Native L-Peptide cluster_modified Modified D-Peptide L_Peptide Peptide with L-Glutamine Protease Protease Enzyme L_Peptide->Protease Substrate Degradation Rapid Enzymatic Degradation Protease->Degradation Catalyzes No_Recognition Stereospecific Recognition Fails Protease->No_Recognition Short_HL Short Half-Life & Low Bioavailability Degradation->Short_HL D_Peptide Peptide with D-Glutamine D_Peptide->Protease Not a Substrate Stability Protease Resistance No_Recognition->Stability Long_HL Long Half-Life & High Bioavailability Stability->Long_HL Fmoc_D_Gln Fmoc-D-Gln Fmoc_D_Gln->D_Peptide Incorporated via SPPS

Caption: Rationale for using D-Glutamine to enhance peptide stability.

References

Application Notes and Protocols for Fmoc-D-Glutamine in Biotechnology and Protein Engineering

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-glutamine is a protected form of the non-canonical D-amino acid, D-glutamine, which serves as a critical building block in solid-phase peptide synthesis (SPPS).[1][2] The incorporation of D-amino acids into peptide sequences is a key strategy in modern drug design and protein engineering to enhance peptide stability against enzymatic degradation.[3][4] Peptides composed solely of L-amino acids are often susceptible to rapid breakdown by proteases in biological systems. By strategically replacing an L-amino acid with its D-enantiomer, the resulting peptide can exhibit significantly increased metabolic stability and bioavailability, making it a more viable therapeutic candidate.[3][4]

These application notes provide a comprehensive guide to the use of this compound in biotechnology and protein engineering, covering its application in peptide synthesis, its impact on protein stability, and its use in the formation of hydrogels for drug delivery. Detailed protocols for key experiments are provided to facilitate the successful application of this versatile molecule.

Applications of this compound

The primary applications of this compound are centered around its use in Fmoc-based SPPS to introduce D-glutamine into a peptide sequence. This strategic incorporation offers several advantages:

  • Enhanced Proteolytic Stability: Peptides containing D-amino acids are less recognized by proteases, which are stereospecific for L-amino acids. This resistance to enzymatic cleavage leads to a longer in-vivo half-life and improved pharmacokinetic properties of peptide-based drugs.[3][5]

  • Modulation of Biological Activity: The stereochemistry of an amino acid can be crucial for its interaction with biological targets. Introducing D-glutamine can alter the peptide's conformation, potentially leading to novel or enhanced binding affinities for receptors or enzymes.

  • Development of Novel Biomaterials: Fmoc-amino acids and short peptides can self-assemble into hydrogels, which have applications in drug delivery, tissue engineering, and as scaffolds for cell growth.[6][7][8] The use of this compound can influence the mechanical and release properties of these hydrogels.

Data Presentation

Table 1: Physicochemical Properties of this compound and Related Compounds
PropertyThis compound (Fmoc-D-Gln-OH)Fmoc-D-Gln(Trt)-OHL-Glutamine
CAS Number 112898-00-7[1]200623-62-7[9]56-85-9
Molecular Formula C₂₀H₂₀N₂O₅[1]C₃₉H₃₄N₂O₅[9]C₅H₁₀N₂O₃
Molecular Weight 368.38 g/mol [10]610.70 g/mol [11]146.14 g/mol
Appearance White to off-white powder[12]White to off-white powderWhite crystalline powder
Purity (HPLC) ≥ 99%[1]≥ 98%≥ 98.5%
Storage Temperature 2-8°C[1]2-8°CRoom Temperature
Table 2: Comparative Stability of Peptides with L- vs. D-Amino Acids
Peptide CompositionStability in Human Serum (t½)Rationale for Increased StabilityReference
Peptide with all L-amino acidsTypically minutes to a few hoursSusceptible to degradation by proteases.[13]
Peptide with D-amino acid substitutionsCan be extended to many hours or even days.[13]D-amino acids are not recognized by most proteases, preventing cleavage.[13][13]
Minigastrin analogue with six D-glutamine residues~495 hoursThe linker of D-glutamine residues significantly enhanced stability.[13]

Experimental Protocols

Protocol 1: Incorporation of Fmoc-D-Gln(Trt)-OH into a Peptide Sequence using Manual Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide containing a D-glutamine residue on a Rink Amide resin, which yields a C-terminal amide upon cleavage. The use of a trityl (Trt) protecting group on the side chain of D-glutamine is crucial to prevent side reactions such as dehydration to a nitrile and pyroglutamate formation.[3][14]

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-D-Gln(Trt)-OH[9]

  • Other Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) piperidine in DMF

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)[15]

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes. .

    • Drain the solution.

    • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling (Incorporation of Fmoc-D-Gln(Trt)-OH):

    • In a separate vial, dissolve Fmoc-D-Gln(Trt)-OH (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the amino acid solution to activate it.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction completion using a Kaiser test (a negative result indicates a complete reaction).

  • Washing: After coupling, drain the solution and wash the resin with DMF (3 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After coupling the final amino acid, perform a final deprotection (step 2) to remove the N-terminal Fmoc group.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[15] This step cleaves the peptide from the resin and removes the side-chain protecting groups, including the Trt group from the D-glutamine residue.[5]

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold diethyl ether.

    • Dry the peptide pellet under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Preparation of a Hydrogel from an this compound Containing Peptide

This protocol describes a general method for preparing a hydrogel from a short peptide containing this compound. The self-assembly process is typically triggered by a change in pH.

Materials:

  • Lyophilized Fmoc-D-Gln-containing peptide

  • Sterile deionized water

  • Phosphate-buffered saline (PBS), pH 7.4

  • 0.1 M NaOH solution

Procedure:

  • Peptide Dissolution:

    • Weigh the lyophilized Fmoc-D-Gln-containing peptide.

    • Dissolve the peptide in sterile deionized water to a desired stock concentration (e.g., 10 mg/mL). A small amount of 0.1 M NaOH may be added dropwise to aid dissolution by deprotonating the carboxylic acid, forming a clear solution.

  • Hydrogel Formation:

    • To induce gelation, add PBS (pH 7.4) to the peptide solution to achieve the final desired peptide concentration (e.g., 1-2% w/v) and physiological pH.

    • Gently mix the solution by inverting the vial. Avoid vigorous vortexing or shaking.

    • Allow the solution to stand at room temperature. Gelation should occur within minutes to hours, observable by the formation of a self-supporting gel that does not flow when the vial is inverted.[16]

  • Hydrogel Characterization (Optional):

    • Rheology: Analyze the mechanical properties of the hydrogel using a rheometer to determine the storage modulus (G') and loss modulus (G'').

    • Microscopy: Visualize the fibrillar network of the hydrogel using scanning electron microscopy (SEM) or transmission electron microscopy (TEM).

Visualizations

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF, DCM) Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-D-Gln(Trt)-OH, HBTU/HOBt, DIPEA) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Repeat Repeat for next Amino Acid Washing2->Repeat Chain Elongation Final_Deprotection Final Fmoc Deprotection Washing2->Final_Deprotection Final Cycle Repeat->Deprotection Cleavage Cleavage & Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Final_Peptide Purified Peptide Purification->Final_Peptide

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating Fmoc-D-Gln(Trt)-OH.

Hydrogel_Formation Peptide Lyophilized Fmoc-D-Gln Peptide Dissolution Dissolution in Water (optional pH adjustment with NaOH) Peptide->Dissolution pH_Trigger Addition of PBS (pH 7.4) (pH Trigger) Dissolution->pH_Trigger Self_Assembly Self-Assembly pH_Trigger->Self_Assembly Hydrogel Hydrogel Formation Self_Assembly->Hydrogel

Caption: Process of hydrogel formation from an Fmoc-D-Gln containing peptide via a pH trigger.

Peptide_Stability_Signaling cluster_0 Standard Peptide (L-Gln) cluster_1 Stabilized Peptide (D-Gln) cluster_2 Biological System L_Peptide L-Gln Peptide Protease Protease L_Peptide->Protease Degradation Rapid Degradation Protease->Degradation D_Peptide D-Gln Peptide Protease2 Protease D_Peptide->Protease2 Stability Enhanced Stability Protease2->Stability Resistance Receptor Target Receptor Stability->Receptor Sustained Interaction Signaling Downstream Signaling Receptor->Signaling Biological_Effect Biological Effect Signaling->Biological_Effect

Caption: Enhanced stability of D-Gln peptides leads to prolonged biological signaling.

References

Application Notes: Fmoc-D-Glutamine Peptide Synthesis on Rink Amide Resin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural D-amino acids into peptide sequences is a critical strategy in modern drug discovery and development. Peptides containing D-amino acids often exhibit enhanced proteolytic stability and can possess unique biological activities. D-glutamine, in particular, can be a key residue in designing peptide-based therapeutics. This document provides a detailed protocol for the manual solid-phase peptide synthesis (SPPS) of peptides containing Fmoc-D-glutamine using Rink Amide resin. Rink Amide resin is the support of choice for generating peptides with a C-terminal amide, a common feature in many biologically active peptides.

A crucial aspect of synthesizing peptides with glutamine is the protection of its side-chain amide to prevent undesirable side reactions.[1] The bulky trityl (Trt) protecting group is highly effective in shielding the side-chain amide, thereby preventing dehydration to a nitrile or cyclization to pyroglutamate during the activation step.[1] The use of Fmoc-D-Gln(Trt)-OH is therefore strongly recommended for successful synthesis.

Summary of Quantitative Data

The following table summarizes the typical reaction conditions and parameters for the synthesis of a peptide containing D-glutamine on Rink Amide resin. These values are general recommendations and may require optimization based on the specific peptide sequence.

SPPS Step Reagent/Solvent Equivalents (relative to resin loading) Reaction Time Typical Purity (Crude) Typical Yield (Crude)
Resin Swelling Dimethylformamide (DMF)N/A30 - 60 minN/AN/A
Fmoc Deprotection 20% Piperidine in DMF (v/v)N/A2 x 5-15 min>99% completion>99% completion
Amino Acid Coupling Fmoc-D-Gln(Trt)-OH3 - 4 eq.1 - 4 hours>99% completion>95%
Coupling Activator (HBTU/HATU)2.9 - 3.9 eq.1 - 4 hours
Base (DIPEA/Collidine)6 - 8 eq.1 - 4 hours
Final Cleavage TFA / TIS / H₂O (95:2.5:2.5)N/A1 - 3 hours70 - 90%Sequence Dependent

Note: Yield and purity are highly dependent on the peptide sequence, length, and the efficiency of each coupling and deprotection step. For long or difficult sequences, overall yields may be lower.[2][3]

Experimental Protocols

Materials and Reagents
  • Fmoc-Rink Amide Resin (100-200 mesh)

  • Fmoc-D-Gln(Trt)-OH

  • Other required Fmoc-protected amino acids

  • Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • N,N'-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Cold diethyl ether

  • Solid Phase Synthesis reaction vessel

  • Shaker or agitator

Protocol 1: Resin Preparation and Swelling
  • Weigh the desired amount of Fmoc-Rink Amide resin and transfer it to the reaction vessel.

  • Add sufficient DMF to cover the resin completely.

  • Allow the resin to swell for 30-60 minutes at room temperature with gentle agitation.[4]

  • After swelling, drain the DMF from the reaction vessel.

Protocol 2: Fmoc-Deprotection
  • Add a solution of 20% piperidine in DMF (v/v) to the swollen resin.

  • Agitate the mixture for 5-10 minutes at room temperature.[1]

  • Drain the piperidine solution.

  • Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes to ensure complete Fmoc removal.[4]

  • Thoroughly wash the resin by performing a series of washes: 5 times with DMF, 3 times with DCM, and 3 times with DMF.[5] This removes all residual piperidine.

  • (Optional) Perform a Kaiser test on a small sample of resin beads to confirm the presence of free primary amines (a positive test results in a blue color).

Protocol 3: Fmoc-D-Gln(Trt)-OH Coupling
  • Activation: In a separate vial, dissolve Fmoc-D-Gln(Trt)-OH (3-4 eq.), HBTU (2.9-3.9 eq.), and an additive like HOBt (3-4 eq, if using HBTU) in a minimal amount of DMF.[1][5]

  • Add DIPEA (6-8 eq.) to the activation mixture and agitate for 2-3 minutes. A color change may be observed, indicating activation.[1][5]

  • Coupling: Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.[1]

  • Agitate the mixture for 1-2 hours at room temperature. For difficult couplings, the reaction time can be extended up to 4 hours or even overnight.[5]

  • After the coupling is complete, drain the reaction solution.

  • Wash the resin thoroughly: 5 times with DMF, 3 times with DCM, and 3 times with DMF.

  • (Optional) Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive, a second coupling (double couple) with fresh reagents may be necessary.[5]

  • Repeat steps of Fmoc-Deprotection (Protocol 2) and Coupling (Protocol 3) for each subsequent amino acid in the peptide sequence.

Protocol 4: Peptide Cleavage from Resin and Deprotection
  • After the final amino acid has been coupled, perform a final Fmoc deprotection (Protocol 2) to remove the N-terminal Fmoc group.

  • Wash the resin extensively with DCM and dry the resin under a stream of nitrogen or in a vacuum desiccator.

  • Prepare a cleavage cocktail of TFA / TIS / H₂O (95:2.5:2.5 v/v/v). TIS acts as a scavenger to trap the reactive trityl cations released during cleavage.

  • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

  • Allow the reaction to proceed for 1-3 hours at room temperature with occasional agitation.

  • Filter the resin and collect the filtrate, which contains the cleaved peptide.

  • Wash the resin twice with a small volume of fresh TFA, and combine the filtrates.

Protocol 5: Peptide Precipitation and Isolation
  • Concentrate the combined TFA filtrate under a gentle stream of nitrogen.

  • Precipitate the crude peptide by adding the concentrated TFA solution dropwise to a centrifuge tube containing cold diethyl ether (at least 10 times the volume of the filtrate).[4][6]

  • A white precipitate of the peptide should form. If precipitation is slow, store the mixture at -20°C to facilitate the process.[6]

  • Centrifuge the mixture to pellet the crude peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and organic impurities.

  • Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by techniques such as reverse-phase HPLC.

Troubleshooting and Side Reactions

  • Pyroglutamate Formation: An N-terminal glutamine can cyclize to form pyroglutamate, especially under basic conditions.[7][8] Ensuring complete coupling and using appropriate protection (Trt group) minimizes this.

  • Incomplete Coupling: If a Kaiser test remains positive after coupling, consider using a more potent activating agent like HATU, extending the reaction time, or performing a double coupling.[5]

  • Peptide Aggregation: Hydrophobic sequences can aggregate on the resin, hindering reactions.[5] Switching the solvent from DMF to N-Methyl-2-pyrrolidone (NMP) can help disrupt these secondary structures.[5]

  • Alkylation during Cleavage: The Rink Amide linker can decompose during TFA treatment, leading to alkylation of the C-terminal amide.[9] Using scavengers like 1,3-dimethoxybenzene in the cleavage cocktail can prevent this side reaction.[9][10]

Visualizations

Experimental Workflow

SPPS_Workflow cluster_prep Resin Preparation cluster_cycle Synthesis Cycle (Repeat for each AA) cluster_final Final Steps start Start with Fmoc-Rink Amide Resin swell Swell Resin in DMF (30-60 min) start->swell deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF, DCM) deprotect->wash1 kaiser1 Kaiser Test (Optional) wash1->kaiser1 coupling Couple Fmoc-D-Gln(Trt)-OH (HBTU/DIPEA in DMF) kaiser1->coupling wash2 Wash (DMF, DCM) coupling->wash2 kaiser2 Kaiser Test (Optional) wash2->kaiser2 kaiser2->deprotect Next Amino Acid final_deprotect Final N-terminal Fmoc Deprotection kaiser2->final_deprotect Final Amino Acid cleavage Cleavage from Resin (TFA/TIS/H2O) final_deprotect->cleavage precipitate Precipitate Peptide (Cold Diethyl Ether) cleavage->precipitate purify Purify Peptide (RP-HPLC) precipitate->purify final_product Final Peptide Amide purify->final_product

Caption: Workflow for this compound peptide synthesis on Rink Amide resin.

Chemical Pathway on Resin

Caption: Key chemical transformations during the SPPS of a D-glutamine peptide.

References

Troubleshooting & Optimization

preventing pyroglutamate formation with N-terminal Fmoc-D-glutamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted guidance for researchers, scientists, and drug development professionals on the prevention of pyroglutamate (pGlu) formation from N-terminal glutamine residues during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is pyroglutamate and why is its formation a concern in peptide synthesis?

Pyroglutamate (pGlu) is a cyclic derivative of glutamine (or glutamic acid) that can form at the N-terminus of a peptide. This occurs through an intramolecular cyclization where the N-terminal primary amine attacks the side-chain amide of glutamine, resulting in the elimination of ammonia.[1][2]

The formation of pGlu is a significant concern for several reasons:

  • Chain Termination: The reaction consumes the N-terminal amine, making further elongation of the peptide chain impossible.[1]

  • Product Heterogeneity: Incomplete conversion to pGlu results in a mixture of the desired peptide and the N-terminally blocked pGlu variant, complicating purification and analysis.

  • Altered Bioactivity: Modification at the N-terminus can alter the peptide's conformation and its ability to bind to its target, potentially impacting biological activity.

Q2: What is the primary mechanism of pyroglutamate formation from N-terminal glutamine?

The formation of pyroglutamate is an intramolecular cyclization reaction. The free α-amino group at the N-terminus of the peptide acts as a nucleophile and attacks the γ-carbonyl carbon of the glutamine side chain. This forms a five-membered ring (the pyroglutamate residue) and releases a molecule of ammonia.[1][2] This reaction can occur spontaneously, especially under certain pH and temperature conditions, or be catalyzed by enzymes like glutaminyl cyclase in biological systems.[1]

Q3: Does using Fmoc-D-glutamine instead of Fmoc-L-glutamine prevent pyroglutamate formation?

The use of the D-enantiomer of glutamine does not in itself prevent pyroglutamate formation. The chemical mechanism of cyclization is dependent on the presence of the N-terminal primary amine and the glutamine side-chain amide, which are present in both L- and D-glutamine.

The primary reason to incorporate D-amino acids into a peptide sequence is to increase its resistance to proteolytic degradation by enzymes, which are stereospecific for L-amino acids.[3][4] While the conformation induced by a D-amino acid might subtly influence the rate of cyclization, the most effective and direct method to prevent pyroglutamate formation during synthesis is to protect the side-chain amide of glutamine.

Q4: What is the most effective strategy to prevent pyroglutamate formation during Fmoc-based solid-phase peptide synthesis (SPPS)?

The most robust and widely accepted strategy is to use a side-chain protecting group on the glutamine residue. For Fmoc-based SPPS, the trityl (Trt) group is the industry standard.[5][6][7] The use of Fmoc-Gln(Trt)-OH (for the L-isomer) or Fmoc-D-Gln(Trt)-OH (for the D-isomer) provides a steric shield that physically blocks the N-terminal amine from attacking the side-chain amide, thus effectively preventing cyclization.[6][7]

Q5: When is it most critical to use side-chain protection for glutamine?

It is most critical when glutamine is the N-terminal residue of the peptide. Without side-chain protection, the free N-terminal amine is in close proximity to the side-chain amide, making it highly susceptible to cyclization, especially during the basic conditions of Fmoc deprotection and the subsequent coupling step. It is, however, good practice to use side-chain protected glutamine throughout the synthesis to avoid any potential side reactions.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Mass spectrometry of the crude peptide shows a significant peak with a mass loss of 17.03 Da from the expected mass. The N-terminal glutamine has cyclized to form pyroglutamate, resulting in the loss of ammonia (NH₃).1. Re-synthesize the peptide using Fmoc-Gln(Trt)-OH for the N-terminal glutamine residue.[6][7]2. Ensure that the side-chain protecting group is used for all glutamine residues in the sequence to prevent other potential side reactions like dehydration.
Low yield of the full-length peptide, with the major product corresponding to a truncated sequence. Premature chain termination due to pyroglutamate formation at an N-terminal glutamine residue early in the synthesis.1. Confirm the identity of the truncated product by MS/MS sequencing.2. Implement the use of Fmoc-Gln(Trt)-OH in all subsequent syntheses.
Difficulty in purifying the target peptide due to a closely eluting impurity. The impurity is likely the pyroglutamate variant of your target peptide, which has similar properties but a slightly different charge and hydrophobicity.1. Optimize the HPLC gradient to improve separation.2. For future syntheses, prevent the formation of the impurity by using side-chain protected glutamine.

Experimental Protocols

Protocol: Standard Coupling of Fmoc-Gln(Trt)-OH in Manual Fmoc-SPPS

This protocol outlines a single coupling cycle for incorporating Fmoc-Gln(Trt)-OH into a peptide sequence on a solid support.

1. Materials:

  • Peptide synthesis resin with a free N-terminal amine (e.g., Rink Amide resin)

  • Fmoc-Gln(Trt)-OH

  • Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Washing Solvents: Dichloromethane (DCM)

  • Deprotection Solution: 20% piperidine in DMF

2. Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection (if necessary): If the resin is Fmoc-protected, remove the Fmoc group by treating with 20% piperidine in DMF (1 x 5 min, then 1 x 15 min). Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation:

    • In a separate vessel, dissolve Fmoc-Gln(Trt)-OH (3-5 equivalents relative to the resin loading) and an equivalent amount of HBTU/HATU in DMF.

    • Add DIPEA (6-10 equivalents) to the solution.

    • Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling:

    • Add the activated Fmoc-Gln(Trt)-OH solution to the deprotected peptide-resin.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring the Coupling:

    • Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), extend the coupling time or perform a recoupling.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to prepare for the next cycle.

Visual Guides

Pyroglutamate Formation Mechanism

Mechanism of pyroglutamate formation from N-terminal glutamine.
Workflow for Preventing Pyroglutamate Formation

prevention_workflow start Start SPPS with Free N-Terminal Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection coupling Couple Fmoc-Gln(Trt)-OH (HBTU/DIPEA in DMF) deprotection->coupling wash1 Wash (DMF, DCM) coupling->wash1 kaiser Kaiser Test wash1->kaiser kaiser->coupling Positive (Recouple) next_aa Couple Next Fmoc-AA-OH kaiser->next_aa Negative next_aa->deprotection complete Synthesis Complete next_aa->complete

SPPS workflow using Fmoc-Gln(Trt)-OH to prevent pyroglutamate formation.

References

Technical Support Center: Optimizing Fmoc-D-Glutamine Coupling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the coupling of Fmoc-D-glutamine, particularly in difficult or aggregation-prone peptide sequences.

Troubleshooting Guide

This guide addresses common issues observed during the incorporation of this compound in Solid-Phase Peptide Synthesis (SPPS).

Issue 1: Low Coupling Efficiency or Incomplete Reaction

  • Symptom: A positive Kaiser test (blue or purple beads) after the coupling step, indicating the presence of unreacted free primary amines on the resin.

  • Cause: This can be due to steric hindrance, peptide aggregation on the resin, or insufficient reactivity of the coupling reagents. Difficult sequences, especially those with hydrophobic residues, are prone to forming secondary structures like β-sheets that block the N-terminal amine.[1][2]

  • Solutions:

StrategyDescriptionKey Considerations
Double Coupling After the initial coupling reaction, drain the reagents and repeat the coupling step with a fresh solution of activated Fmoc-D-Gln(Trt)-OH.[1]This is a highly effective and commonly used strategy for difficult couplings.
Increase Reaction Time Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight to ensure the reaction proceeds to completion.[1]Monitor for potential side reactions with extended times, although this is generally safe for glutamine.
Elevated Temperature Increasing the reaction temperature (e.g., to 50°C) can enhance coupling efficiency by providing more kinetic energy to overcome activation barriers.[2][3]This should be done with caution as higher temperatures can increase the risk of racemization for some amino acids.[1]
Use Stronger Coupling Reagents Switch from standard carbodiimide reagents (e.g., DIC) to more potent onium salt reagents like HATU, HCTU, or COMU.[1][4][5]HATU is known for its high reactivity, while COMU offers a better safety profile.[4][6]
Change Solvent System To disrupt peptide aggregation, use a mixture of DMF and DCM, or switch to N-methylpyrrolidone (NMP). Adding chaotropic salts like 0.5 M LiCl can also be effective.[1][2]NMP is often better at solvating aggregated peptides than DMF.[2][7]

Issue 2: Presence of Deletion Sequences in the Final Peptide

  • Symptom: Mass spectrometry analysis of the crude peptide shows a significant peak corresponding to the target sequence missing the D-glutamine residue.

  • Cause: This is a direct result of an incomplete coupling reaction. If the Fmoc-D-Gln fails to couple, the subsequent amino acid is added in the next cycle, leading to a deletion.[1]

  • Solutions:

    • Implement the strategies outlined in Issue 1 to ensure the coupling reaction goes to completion.

    • After coupling, perform a capping step using acetic anhydride to block any unreacted N-terminal amines. This prevents them from reacting in subsequent cycles and simplifies purification by ensuring the major impurity is a capped, truncated peptide rather than a deletion sequence within the main product.

Issue 3: Formation of Pyroglutamate

  • Symptom: Mass spectrometry reveals a mass loss of 17.03 Da at the N-terminus of the peptide, and the N-terminal glutamine is blocked.

  • Cause: If D-glutamine is the N-terminal residue of the peptide, its free amino group can attack the side-chain amide, leading to the formation of a cyclic pyroglutamate residue and the elimination of ammonia.[8][9] This reaction is catalyzed by the basic conditions of Fmoc deprotection.

  • Solutions:

    • Rapid Coupling: Ensure the coupling of the second amino acid (following the N-terminal Gln) is fast and efficient to minimize the time the N-terminal amine is exposed.[9]

    • Direct Coupling: If the final product requires an N-terminal pyroglutamate, it is more efficient to couple Boc-pGlu-OH or Fmoc-pGlu-OH directly as the final residue.[9]

    • pH Control: During purification and storage, maintain a pH between 6.0 and 7.0 to minimize spontaneous cyclization.[10][11]

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is best for Fmoc-D-Gln(Trt)-OH in a difficult sequence?

For difficult sequences, standard carbodiimides like DCC or DIC are often insufficient.[4] More powerful onium salt-based reagents are recommended. The choice depends on the specific requirements of your synthesis:

Coupling ReagentClassAdvantagesDisadvantages
HATU Uronium/AminiumHighly reactive, fast reaction times, efficient for hindered amino acids.[4]Based on potentially explosive HOAt; can cause guanidinylation of the N-terminus if used in excess.[4]
HCTU Uronium/AminiumVery effective and widely used.Based on HOBt derivatives.
COMU Uronium/AminiumHigh efficiency, good solubility, safer (based on Oxyma Pure instead of HOBt/HOAt).[4][6]May be more expensive than older reagents.
PyBOP PhosphoniumHigh efficiency, minimizes racemization, no guanidinylation side reaction.[4]Byproducts can sometimes be difficult to remove.
DIC/OxymaPure Carbodiimide/AdditiveCost-effective, avoids guanidinylation, good for minimizing racemization when base-free conditions are needed.[6]Slower reaction times compared to onium salts.

Q2: Why is the Trityl (Trt) protecting group recommended for the glutamine side chain?

The trityl (Trt) group is the gold standard for protecting the glutamine side-chain amide for several reasons[12]:

  • Prevents Side Reactions: It effectively prevents both pyroglutamate formation and dehydration of the side-chain amide to a nitrile, a side reaction that can occur with carbodiimide reagents.[12][13]

  • Stability: It is stable to the basic conditions (e.g., 20% piperidine in DMF) used for Fmoc group removal.[12][14]

  • Labile to Acid: It is cleanly removed during the final cleavage from the resin with strong acids like trifluoroacetic acid (TFA).[12]

  • Enhanced Solubility: The bulky Trt group can help to disrupt peptide aggregation and improves the solubility of the Fmoc-amino acid building block.[12]

Q3: How can I monitor the completion of the this compound coupling reaction?

The Kaiser test is a reliable qualitative method to detect the presence of free primary amines on the resin.[1][3]

  • Negative Result (Yellow/Colorless Beads): Indicates a complete coupling reaction.

  • Positive Result (Blue/Purple Beads): Indicates an incomplete reaction, and troubleshooting steps (e.g., double coupling) should be taken.

For a quantitative assessment, a small sample of the peptide-resin can be cleaved, and the crude product analyzed by HPLC and mass spectrometry.[3]

Q4: My peptide sequence is very hydrophobic and prone to aggregation. What are the most effective strategies?

Peptide aggregation is a major cause of synthesis failure.[2] Here are the most effective strategies to combat it:

  • Solvent Choice: Switch from DMF to NMP or use a mixture of DMSO/DMF to disrupt hydrogen bonding and improve solvation.[2][5]

  • Chaotropic Salts: Add chaotropic salts like LiCl (at 0.5 M) to the coupling mixture to break up secondary structures.[1]

  • Microwave Synthesis: Microwave-assisted peptide synthesis can significantly improve coupling efficiency for difficult and aggregating sequences by providing rapid and uniform heating.

  • Backbone Protection: For extremely difficult sequences, consider using pseudoproline dipeptides or Hmb/Dmb backbone protecting groups to disrupt aggregation.[2][15]

Experimental Protocols

Protocol 1: High-Efficiency Coupling of Fmoc-D-Gln(Trt)-OH using HATU

This protocol is recommended for difficult couplings where high efficiency is required.[1]

  • Resin Preparation: Swell the peptide-resin (with a free N-terminal amine) in DMF for 30 minutes, then drain the solvent.

  • Amino Acid Activation (In Situ):

    • In a separate reaction vessel, dissolve Fmoc-D-Gln(Trt)-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the activation mixture.

  • Coupling: Immediately add the activated amino acid solution to the prepared resin.

  • Reaction: Agitate the reaction mixture for 2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3 times), followed by DCM (3 times), and then DMF again (3 times).

  • Monitoring: Perform a Kaiser test to check for reaction completion. If the test is positive (blue beads), perform a second coupling (repeat steps 2-5).

Protocol 2: Kaiser Test for Free Primary Amines

This protocol is used to qualitatively monitor the completion of the coupling reaction.[1]

  • Reagents:

    • Solution A: 5 mg/mL ninhydrin in ethanol

    • Solution B: 80 mg/mL phenol in ethanol

    • Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine

  • Procedure:

    • Place a small sample of resin beads (approx. 5-10 mg) in a small glass test tube.

    • Add 2-3 drops of each Solution A, Solution B, and Solution C to the tube.

    • Heat the test tube at 100°C for 5 minutes.

    • Observe the color of the beads and the solution.

      • Blue/Purple: Positive result (incomplete coupling).

      • Yellow/Colorless: Negative result (complete coupling).

Visualizations

Pyroglutamate_Formation N_Term_Gln N-Terminal D-Glutamine (Free Amine) Activated_Side_Chain Side-Chain Amide N_Term_Gln->Activated_Side_Chain Intramolecular Nucleophilic Attack Pyroglutamate Pyroglutamate Residue (Cyclized) Activated_Side_Chain->Pyroglutamate Forms 5-membered ring Ammonia Ammonia (NH3) Byproduct Activated_Side_Chain->Ammonia Eliminates Piperidine Piperidine (Fmoc Deprotection) Piperidine->N_Term_Gln Exposes N-terminal amine

Caption: Mechanism of pyroglutamate formation from an N-terminal glutamine residue.

Coupling_Troubleshooting_Workflow Start Start: Couple Fmoc-D-Gln(Trt)-OH Kaiser_Test Perform Kaiser Test Start->Kaiser_Test Negative_Result Negative (Yellow Beads) Coupling Complete Kaiser_Test->Negative_Result Pass Positive_Result Positive (Blue Beads) Incomplete Coupling Kaiser_Test->Positive_Result Fail Next_Step Proceed to Next Deprotection Step Negative_Result->Next_Step Double_Couple Strategy 1: Double Couple Positive_Result->Double_Couple Change_Reagent Strategy 2: Use Stronger Reagent (e.g., HATU, COMU) Positive_Result->Change_Reagent Change_Conditions Strategy 3: Modify Conditions (Solvent, Temp, Time) Positive_Result->Change_Conditions Double_Couple->Kaiser_Test Re-test Change_Reagent->Kaiser_Test Re-test Change_Conditions->Kaiser_Test Re-test

Caption: Troubleshooting workflow for incomplete this compound coupling.

Experimental_Workflow Start Start: Swell Resin in DMF Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Add Activated AA to Resin (Couple for 2 hours) Wash1->Coupling Activation Prepare Activated Amino Acid (Fmoc-D-Gln(Trt)-OH + HATU + DIPEA) Activation->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Kaiser Kaiser Test Wash2->Kaiser Success Coupling Complete Kaiser->Success Negative Failure Incomplete Coupling Kaiser->Failure Positive Recouple Perform Second Coupling Failure->Recouple Recouple->Coupling

Caption: Experimental workflow for an optimized HATU-mediated coupling cycle.

References

Technical Support Center: Fmoc-D-Glutamine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the use of Fmoc-D-glutamine in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions associated with this compound during solid-phase peptide synthesis (SPPS)?

A1: The two main side reactions involving the glutamine side chain during Fmoc-SPPS are pyroglutamate formation and dehydration to a nitrile.[1][2]

  • Pyroglutamate Formation: This is an intramolecular cyclization where the N-terminal α-amino group of the peptide chain attacks the side-chain carbonyl group of an adjacent glutamine residue.[2] This irreversible reaction results in the formation of a pyroglutamyl (pGlu) residue at the N-terminus, which caps the peptide chain and can alter its biological properties.[2] This side reaction is particularly prevalent when glutamine is the N-terminal amino acid.[2]

  • Dehydration to Nitrile: During the activation step of the coupling reaction, particularly with carbodiimide reagents like DCC or DIC, the side-chain amide of glutamine can undergo dehydration to form a nitrile.[2][3] This modification introduces a non-natural amino acid into the peptide sequence, potentially affecting its structure and function.[2]

Q2: How can these side reactions be prevented?

A2: The most effective and widely adopted strategy to prevent both pyroglutamate formation and nitrile dehydration is the use of a protecting group on the side-chain amide of glutamine. In Fmoc-based SPPS, the triphenylmethyl (trityl, Trt) group is the protecting group of choice.[2] Fmoc-D-Gln(Trt)-OH is the recommended building block for incorporating D-glutamine into a peptide sequence.[4]

Q3: What are the advantages of using Fmoc-D-Gln(Trt)-OH over unprotected Fmoc-D-Gln-OH?

A3: The use of Fmoc-D-Gln(Trt)-OH offers several key advantages:

  • Prevention of Side Reactions: The bulky trityl group provides steric hindrance that physically blocks the intramolecular interactions required for both pyroglutamate formation and dehydration.[2][4][5]

  • Enhanced Solubility: Fmoc-D-Gln(Trt)-OH has significantly better solubility in common SPPS solvents like dimethylformamide (DMF) compared to the unprotected form.[2][3] This improved solubility facilitates more efficient and complete coupling reactions.[2]

  • Improved Peptide Purity: By preventing the formation of side products, the use of Fmoc-D-Gln(Trt)-OH leads to a purer final peptide product.[2][3]

Q4: When is the trityl (Trt) protecting group removed?

A4: The trityl group is acid-labile and is typically removed during the final cleavage of the peptide from the resin using a trifluoroacetic acid (TFA)-based cleavage cocktail.[2] This allows for the restoration of the native glutamine residue in the final peptide.

Troubleshooting Guide

Issue Potential Cause Recommended Solution Verification
Mass spectrum shows a peak with a mass of -17 Da from the expected peptide mass, especially if Gln is at the N-terminus. Pyroglutamate formation from an N-terminal glutamine residue.- Use Fmoc-D-Gln(Trt)-OH for the incorporation of D-glutamine. - If unprotected Gln must be used at the N-terminus, minimize the time the N-terminal amine is deprotected before coupling the next amino acid. - Consider using a milder base for Fmoc deprotection, although this may not be fully effective.LC-MS analysis to confirm the presence of the pyroglutamate-containing peptide.
Mass spectrum shows a peak with a mass of -18 Da from the expected peptide mass. Dehydration of the glutamine side-chain amide to a nitrile.- Use Fmoc-D-Gln(Trt)-OH. - Avoid using carbodiimide coupling reagents (e.g., DCC, DIC) for glutamine coupling if the side chain is unprotected. - Opt for uronium/aminium-based coupling reagents like HBTU or HATU, which are less prone to causing dehydration.LC-MS analysis to identify the nitrile-containing peptide.
Incomplete or failed coupling of Fmoc-D-Gln(Trt)-OH. Steric hindrance from the bulky trityl group, especially in sterically hindered sequences.- Extend the coupling time (e.g., to 4 hours or overnight). - Perform a double coupling by repeating the coupling step with fresh reagents. - Use a more potent activating agent like HATU or HCTU.Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling.
Low overall yield of the final peptide containing glutamine. A combination of incomplete coupling and side reactions leading to truncated or modified peptides.- Consistently use Fmoc-D-Gln(Trt)-OH. - Optimize coupling conditions (reagents, time, temperature). - For difficult sequences, consider using a more potent coupling reagent and extended coupling times.HPLC analysis of the crude peptide to assess purity and identify major impurities.

Data Presentation

While direct head-to-head quantitative data is not always readily available in the literature, the following table provides a qualitative comparison of the expected levels of side product formation when using unprotected Fmoc-D-Gln-OH versus trityl-protected Fmoc-D-Gln(Trt)-OH with different coupling reagents.

Glutamine Derivative Coupling Reagent Pyroglutamate Formation (at N-terminus) Nitrile Formation Relative Coupling Efficiency
Fmoc-D-Gln-OHDIC/HOBtHighHighLow to Medium
Fmoc-D-Gln-OHHBTU/DIPEAHighLowMedium
Fmoc-D-Gln(Trt)-OHDIC/HOBtNegligibleNegligibleHigh
Fmoc-D-Gln(Trt)-OHHBTU/DIPEANegligibleNegligibleVery High

Note: The levels of side product formation are qualitative estimates based on established chemical principles and literature descriptions. "High" indicates a significant and commonly observed side reaction, while "Negligible" suggests that the side reaction is effectively suppressed.

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-D-Gln(Trt)-OH using HBTU

This protocol describes a standard single coupling cycle for the incorporation of Fmoc-D-Gln(Trt)-OH onto a resin-bound peptide chain.

Materials:

  • Fmoc-D-Gln(Trt)-OH

  • Peptide synthesis resin with a free N-terminal amine (e.g., Rink Amide resin)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution and repeat the piperidine treatment for an additional 10 minutes.

    • Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation (Pre-activation):

    • In a separate vessel, dissolve Fmoc-D-Gln(Trt)-OH (3 equivalents relative to the resin loading) and HBTU (2.9 equivalents) in a minimal amount of DMF.

    • Add DIPEA (6 equivalents) to the amino acid solution and agitate for 2-3 minutes.

  • Coupling:

    • Immediately add the activated Fmoc-D-Gln(Trt)-OH solution to the deprotected peptide-resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring the Coupling Reaction:

    • Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction.

    • If the Kaiser test is positive (blue beads), extend the coupling time or perform a double coupling (repeat steps 3 and 4).

  • Washing:

    • Once the coupling is complete, drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to prepare for the next cycle.

Protocol 2: Qualitative Kaiser Test for Monitoring Coupling Reactions

This test is used to qualitatively assess the presence of free primary amines on the resin.

Reagents:

  • Reagent A: 1.0 mL of a 16.5 mg/mL KCN solution in deionized water diluted with 49 mL of pyridine.

  • Reagent B: 1.0 g of ninhydrin dissolved in 20 mL of n-butanol.

  • Reagent C: 40 g of phenol dissolved in 20 mL of n-butanol.

Procedure:

  • Sample Collection: Carefully remove a small sample of the peptide-resin (approximately 10-15 beads) from the reaction vessel.

  • Washing: Place the resin beads in a small test tube and wash them thoroughly with DMF to remove any residual reagents. Decant the solvent.

  • Reaction:

    • Add 2-3 drops of each Kaiser test reagent (A, B, and C) to the test tube containing the resin beads.

    • Heat the test tube at 100-110°C for 5 minutes.

  • Observation:

    • Remove the test tube from the heat and observe the color of the beads and the solution.

    • Positive Result (Incomplete Coupling): Intense blue color on the beads and/or in the solution.

    • Negative Result (Complete Coupling): Yellow or colorless beads and solution.

Visualizations

pyroglutamate_formation N_terminal_Gln N-terminal Glutamine Residue Intermediate Tetrahedral Intermediate N_terminal_Gln->Intermediate Intramolecular Nucleophilic Attack Pyroglutamate Pyroglutamate Residue (+ NH3) Intermediate->Pyroglutamate Ammonia Elimination

Caption: Mechanism of pyroglutamate formation from an N-terminal glutamine residue.

nitrile_formation Gln_side_chain Glutamine Side-Chain Amide Activated_intermediate O-acylisourea Intermediate (with Carbodiimide) Gln_side_chain->Activated_intermediate Activation with Carbodiimide (e.g., DIC) Nitrile Nitrile Side-Chain (+ H2O) Activated_intermediate->Nitrile Dehydration troubleshooting_workflow start Start Coupling of Fmoc-D-Gln(Trt)-OH kaiser_test Perform Kaiser Test start->kaiser_test coupling_complete Coupling Complete (Proceed to next step) kaiser_test->coupling_complete Negative (Yellow) incomplete_coupling Incomplete Coupling Detected kaiser_test->incomplete_coupling Positive (Blue) extend_time Extend Coupling Time incomplete_coupling->extend_time double_couple Perform Double Coupling incomplete_coupling->double_couple change_reagent Use More Potent Coupling Reagent (e.g., HATU) incomplete_coupling->change_reagent extend_time->kaiser_test double_couple->kaiser_test change_reagent->kaiser_test

References

Technical Support Center: Managing Poor Solubility of Fmoc-D-Glutamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with Fmoc-D-glutamine derivatives during experimental procedures.

Troubleshooting Guide

This guide addresses specific issues you might encounter in a question-and-answer format.

Question 1: My this compound derivative is not dissolving in the solvent. What are the immediate steps I should take?

Answer:

Poor solubility of an this compound derivative is a common issue that can halt a synthesis. Follow this systematic troubleshooting workflow to address the problem.

G cluster_0 start Start: Fmoc-D-Gln derivative will not dissolve verify_derivative Step 1: Verify Derivative Is it unprotected Fmoc-D-Gln-OH or side-chain protected (e.g., Fmoc-D-Gln(Trt)-OH)? start->verify_derivative unprotected Unprotected Fmoc-D-Gln-OH verify_derivative->unprotected Known poor solubility protected Protected (e.g., Trt) verify_derivative->protected Expected to be soluble check_solvent Step 2: Check Solvent Quality Is the solvent (e.g., DMF) fresh, high-purity, and dry? unprotected->check_solvent protected->check_solvent physical_methods Step 3: Apply Physical Methods - Vigorous Vortexing - Sonication - Gentle Warming (to ~37°C) check_solvent->physical_methods If quality is good success Success: Compound Dissolved Proceed with experiment check_solvent->success If new solvent works solvent_mixture Step 4: Use Solvent Mixtures - Add DMSO or NMP to DMF - Try DCM/DMF mixtures physical_methods->solvent_mixture If still insoluble physical_methods->success If soluble pre_activate Step 5: Attempt Pre-activation Activate with coupling reagent (e.g., DIC/Oxyma) before full dilution. solvent_mixture->pre_activate If still insoluble solvent_mixture->success If soluble pre_activate->success If soluble fail Issue Persists Contact technical support for the specific lot. pre_activate->fail If insoluble

Caption: Troubleshooting workflow for Fmoc-D-Gln solubility issues.

  • Verify the Derivative: The primary cause of poor solubility is often the use of unprotected Fmoc-D-Gln-OH, which has very low solubility in common solvents like DMF and NMP.[1][2] The recommended derivative is Fmoc-D-Gln(Trt)-OH, where the trityl (Trt) group on the side chain significantly enhances solubility.[3][4][5]

  • Check Solvent Quality: Ensure your solvent is fresh and high-purity. N,N-Dimethylformamide (DMF) can degrade over time to form dimethylamine, which can negatively impact the reaction.[6][7] It is recommended to use a fresh, unopened bottle of solvent.[8]

  • Apply Physical Methods:

    • Sonication: This can help break up solid particles and enhance dissolution.[8][9]

    • Gentle Warming: Warming the solution to around 37°C can effectively increase the solubility of sparingly soluble derivatives.[6] Avoid excessive heat, which can cause degradation.[8]

    • Vigorous Mixing: Simple vortexing can also aid in dissolving the compound.[8]

  • Use Solvent Mixtures: If a single solvent is ineffective, a mixture can improve solubility.[8]

    • Adding a small amount of Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP) to DMF can enhance solubility.[6]

    • For very difficult cases, a "Magic Mixture" of DCM/DMF/NMP (1:1:1) containing 1% (v/v) Triton X-100 and 2 M ethylenecarbonate may be effective.[6]

  • Attempt Pre-activation: The solubility of Fmoc-amino acids often increases significantly upon activation with a coupling reagent.[10] Activating the derivative with your chosen coupling reagent (e.g., HBTU, HATU) in a small amount of solvent before diluting to the final concentration can help.

Question 2: I observed precipitation during the coupling step of my solid-phase peptide synthesis (SPPS). What is the cause and how can I fix it?

Answer:

Precipitation during coupling can be due to either the Fmoc-amino acid falling out of solution or the aggregation of the growing peptide chains on the resin.

  • Cause 1: Poor Solubility of the Fmoc-Amino Acid. If the concentration of the this compound derivative is too high for the chosen solvent, it can precipitate.

    • Solution: Try reducing the concentration if your protocol allows.[8] Ensure you are using Fmoc-D-Gln(Trt)-OH, which has much better solubility than the unprotected version.[3] Switching from DMF to NMP, which has a higher solvating power for hydrophobic sequences, can also help.[6][11]

  • Cause 2: On-Resin Aggregation. The growing peptide chains on the solid support can self-associate through hydrogen bonding, especially in hydrophobic sequences.[12][13] This aggregation can block the N-terminus, leading to incomplete coupling.

    • Solution 1: Use Chaotropic Salts. Washing the resin with a solution of a chaotropic salt (e.g., 0.8 M LiCl in DMF) before coupling can disrupt the hydrogen bonds causing aggregation.[6][12]

    • Solution 2: Switch Solvents. For hydrophobic peptides prone to aggregation, switching the primary solvent from DMF to NMP can improve solvation and lead to higher purity.[6][11]

    • Solution 3: Introduce Structure-Disrupting Elements. For very difficult sequences, incorporating pseudoproline dipeptides or Dmb/Hmb-protected derivatives can break up the secondary structures that lead to aggregation.[12]

Frequently Asked Questions (FAQs)

Q1: Why is the solubility of this compound derivatives so critical in peptide synthesis?

Inadequate solubility of Fmoc-amino acids is a major hurdle in Solid-Phase Peptide Synthesis (SPPS).[8] It can lead to poor reaction kinetics, incomplete coupling reactions, and the formation of deletion sequences (peptides missing one or more amino acids).[8] These issues ultimately reduce the yield and purity of the final peptide product.[8]

Q2: What is the best side-chain protecting group to improve the solubility of this compound?

The triphenylmethyl (Trityl, Trt) group is the most effective and widely used protecting group for the glutamine side chain in Fmoc-based SPPS.[1][4][14] The use of Fmoc-Gln(Trt)-OH offers two key advantages:

  • Improved Solubility: It dissolves readily in standard SPPS solvents like DMF, unlike the unprotected Fmoc-Gln-OH.[3][4][5]

  • Prevention of Side Reactions: The bulky Trt group sterically hinders the side-chain amide, preventing dehydration to a nitrile during the activation step.[4][15]

Other protecting groups like dimethoxybenzhydryl (Mbh) and trialkoxybenzyl (Tmob) exist but are used less frequently for specific applications or cleavage requirements.[14]

Q3: What are the recommended solvents and their typical concentrations for Fmoc-D-Gln(Trt)-OH?

Fmoc-D-Gln(Trt)-OH exhibits excellent solubility in the most common SPPS solvents.[16]

  • N,N-Dimethylformamide (DMF): The traditional solvent of choice. Fmoc-D-Gln(Trt)-OH is highly soluble in DMF.[16]

  • N-Methyl-2-pyrrolidone (NMP): An excellent alternative to DMF, NMP is particularly effective at solvating growing peptide chains and can improve coupling yields, especially for difficult or hydrophobic sequences.[7][11]

  • Dimethyl Sulfoxide (DMSO): A strong solvent that can dissolve Fmoc-D-Gln(Trt)-OH at high concentrations, though sonication may be required. It can be used alone or as an additive to DMF.

Q4: How is the poor solubility of the amino acid monomer different from on-resin peptide aggregation?

These are two distinct issues that can both lead to failed synthesis:

  • Poor Monomer Solubility: This refers to the inability of the this compound derivative itself to dissolve in the solvent before it is added to the resin. This prevents the coupling reaction from occurring efficiently. Using side-chain protection like the Trt group directly addresses this.[4]

  • On-Resin Aggregation: This occurs when the peptide chains being synthesized on the solid support fold and stick to each other, primarily through hydrogen bonds.[12][13] This can happen even if the individual amino acid monomers are perfectly soluble. Aggregation physically blocks the reactive ends of the peptide chains, preventing further coupling or deprotection steps.[13] This is more common with hydrophobic sequences or peptides longer than 5-6 residues.[12]

Data Presentation

Table 1: Quantitative Solubility of Fmoc-Gln(Trt)-OH in DMF

While comprehensive solubility curves are not widely published, data from chemical suppliers provide a good indication of its high solubility.

ParameterValueApproximate Concentration ( g/100 mL)Source
Molar Solubility1 mmole in 2 mL DMF~15.3 g/100 mLSigma-Aldrich[16]
Molar Solubility25 mmole in 50 mL DMF~30.5 g/100 mLSigma-Aldrich[16]
Qualitative Description"Good solubility properties", "Dissolves readily"Not ApplicableAdvanced ChemTech, Sigma-Aldrich[3][16]

Note: Concentrations are calculated based on the molecular weight of Fmoc-Gln(Trt)-OH (610.70 g/mol ).[16]

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-D-Gln(Trt)-OH in SPPS

This protocol describes a standard manual coupling cycle on a 0.1 mmol scale.

Materials:

  • Fmoc-deprotected peptide-resin (0.1 mmol)

  • Fmoc-D-Gln(Trt)-OH (0.5 mmol, 5 eq.)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (0.48 mmol, 4.8 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (1.0 mmol, 10 eq.)

  • High-purity DMF

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: If necessary, remove the N-terminal Fmoc group from the resin by treating it with 20% piperidine in DMF (v/v) for 5 minutes, draining, and repeating the treatment for another 15 minutes. Wash the resin thoroughly with DMF (5-7 times).[8]

  • Activation Mixture Preparation: In a separate vial, dissolve Fmoc-D-Gln(Trt)-OH and HBTU in DMF. Add DIPEA to the mixture. Allow the solution to pre-activate for 2-5 minutes.[8][14]

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.[8]

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and then Dichloromethane (DCM) (3 times).[8]

  • Confirmation (Optional): Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step should be repeated.

G cluster_0 start Start: Fmoc-Protected Resin deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 2. Wash Resin (DMF) deprotection->wash1 coupling 3. Coupling - Pre-activate Fmoc-D-Gln(Trt)-OH with HBTU/DIPEA in DMF - Add to resin wash1->coupling wash2 4. Wash Resin (DMF, DCM) coupling->wash2 next_cycle Repeat for Next Amino Acid wash2->next_cycle cleavage Final Step: Cleavage from Resin (e.g., 95% TFA Cocktail) wash2->cleavage After final AA next_cycle->deprotection

Caption: Generalized workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Protocol 2: Determination of Solubility via HPLC

This method can be used to quantify the solubility of an this compound derivative in a specific solvent at a given temperature.

Procedure:

  • Prepare Saturated Solution:

    • Add an excess amount of the this compound derivative to a vial containing a known volume of the desired solvent (e.g., DMF).

    • Cap the vial securely and agitate it at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached. Excess solid should remain.[16]

  • Sample Preparation:

    • Cease agitation and let the excess solid settle for at least 2 hours.[16]

    • Carefully withdraw a known volume of the clear supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microparticles.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of the Fmoc-derivative in the same solvent with known concentrations.

    • Generate a calibration curve by injecting the standard solutions into an HPLC and plotting peak area against concentration.[16]

    • Accurately dilute a known volume of the filtered saturated solution to a concentration that falls within the linear range of your calibration curve.[16]

    • Inject the diluted sample and determine its concentration from the calibration curve.

  • Calculation: Calculate the concentration of the original saturated solution, accounting for the dilution factor. This value represents the solubility.[16]

G cluster_0 problem Problem: - Poor Solubility of Unprotected Gln - Side-Chain Side Reactions (Dehydration) solution Solution: Side-Chain Protection problem->solution protecting_group Recommended Protecting Group: Trityl (Trt) solution->protecting_group derivative Resulting Derivative: Fmoc-D-Gln(Trt)-OH protecting_group->derivative outcome Outcome: - Enhanced Solubility in SPPS Solvents - Prevention of Side Reactions - Improved Purity and Yield derivative->outcome

Caption: Logical relationship between the problem and the recommended solution.

References

impact of side-chain protection on Fmoc-D-glutamine coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of side-chain protection on Fmoc-D-glutamine coupling in solid-phase peptide synthesis (SPPS). It is designed for researchers, scientists, and drug development professionals to address specific issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is side-chain protection for glutamine necessary in Fmoc-SPPS?

A1: The side-chain amide of glutamine is reactive and can lead to undesirable side reactions during peptide synthesis if left unprotected.[1][2] The primary reasons for using a side-chain protecting group are:

  • Prevention of Pyroglutamate Formation: Unprotected N-terminal glutamine residues can cyclize to form pyroglutamate, which terminates the peptide chain.[1][3]

  • Prevention of Dehydration: The side-chain amide can be dehydrated to a nitrile, especially during the activation step with carbodiimide reagents.[1][4]

  • Enhanced Solubility: Fmoc-amino acids with protected side chains, such as Fmoc-Gln(Trt)-OH, exhibit significantly better solubility in common SPPS solvents like DMF compared to their unprotected counterparts.[4][5] Poor solubility of unprotected Fmoc-Gln-OH can lead to inefficient and incomplete coupling reactions.[5][6]

Q2: What is the most commonly used side-chain protecting group for this compound and why?

A2: The trityl (Trt) group is the most widely used and reliable protecting group for the glutamine side chain in Fmoc-SPPS.[1][4] Its advantages include:

  • Robust Protection: The bulky trityl group effectively prevents the common side reactions of pyroglutamate formation and dehydration.[4]

  • Acid Labile: The Trt group is readily cleaved under standard acidic conditions (e.g., with trifluoroacetic acid, TFA) used for the final cleavage of the peptide from the resin and removal of other side-chain protecting groups.[4]

  • Improved Solubility: Fmoc-D-Gln(Trt)-OH has excellent solubility in DMF, facilitating efficient coupling.[4][5]

Q3: Can I use unprotected this compound for coupling?

A3: While it is possible to use unprotected Fmoc-Gln-OH, it is generally not recommended, especially for longer peptides or sequences where glutamine is not at the C-terminus.[5] The risks associated with using unprotected Fmoc-Gln-OH include:

  • High risk of side reactions: Nitrile formation and pyroglutamate formation are significant concerns.[1][6]

  • Poor solubility: The low solubility of Fmoc-Gln-OH in standard SPPS solvents can lead to incomplete coupling and the formation of deletion sequences.[5][6]

Troubleshooting Guide

Issue 1: Incomplete Coupling of Fmoc-D-Gln(Trt)-OH

  • Symptom: A positive Kaiser test (blue beads) after the coupling step indicates the presence of free primary amines and an incomplete reaction.[4] Mass spectrometry analysis of the final peptide may show a deletion sequence where D-glutamine should be.[7]

  • Possible Causes & Solutions:

    • Insufficient Reagent Equivalents: Ensure that 3-5 equivalents of Fmoc-D-Gln(Trt)-OH and the coupling reagent are used relative to the resin loading to drive the reaction to completion.[8]

    • Inadequate Reaction Time: Allow for a sufficient coupling time of 1-2 hours.[4] For sterically hindered sequences, this time can be extended.[8]

    • Peptide Aggregation: The growing peptide chain can form secondary structures that hinder access to the N-terminal amine.

      • Solution 1: Use a stronger coupling reagent like HATU or HBTU.[7]

      • Solution 2: Add chaotropic salts (e.g., LiCl) to the coupling mixture to disrupt secondary structures.[7]

      • Solution 3: Switch to a different solvent system, such as N-methylpyrrolidone (NMP) or add some dimethyl sulfoxide (DMSO).[3]

    • Double Coupling: If the Kaiser test is still positive after the initial coupling, repeat the coupling step with a fresh solution of activated Fmoc-D-Gln(Trt)-OH.[7]

Issue 2: Side Reactions Observed When Using Unprotected Fmoc-D-Gln-OH

  • Symptom: Mass spectrometry analysis of the crude peptide reveals unexpected masses corresponding to nitrile formation or pyroglutamate-terminated sequences.

  • Possible Causes & Solutions:

    • Dehydration to Nitrile: This is particularly problematic when using carbodiimide-based coupling reagents (e.g., DIC).[5]

      • Solution: The most effective solution is to use side-chain protected Fmoc-D-Gln(Trt)-OH.[4] If unprotected glutamine must be used, consider using coupling reagents less prone to causing dehydration, although this is not ideal.

    • Pyroglutamate Formation: This occurs when an N-terminal glutamine residue cyclizes.[1]

      • Solution: Use of Fmoc-D-Gln(Trt)-OH prevents this side reaction.[4] Adding HOBt to the deprotection solution can also help suppress this side reaction, though it is not a complete solution.[3]

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the coupling of Fmoc-D-Gln(Trt)-OH in a standard SPPS protocol.

Table 1: Reagent Equivalents for Fmoc-D-Gln(Trt)-OH Coupling

ReagentEquivalents (relative to resin loading)Purpose
Fmoc-D-Gln(Trt)-OH3 - 5 eq.[8]Ensures the reaction drives to completion.
Coupling Reagent (e.g., HBTU/HATU)3 - 5 eq.[8]Activates the carboxylic acid for amide bond formation.
Base (e.g., DIPEA/2,4,6-Collidine)6 - 10 eq.[8]Provides the necessary basic environment for the coupling reaction.

Table 2: Typical Reaction Times for a Single Coupling Cycle

StepTimePurpose
Resin Swelling≥ 30 minutes[8]Allows for optimal reaction kinetics by exposing functional sites.
Fmoc Deprotection (20% Piperidine in DMF)5 minutes (first treatment), 15-20 minutes (second treatment)[8]Removal of the N-terminal Fmoc protecting group.
Coupling Reaction30 - 120 minutes[8]Formation of the peptide bond.

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-D-Gln(Trt)-OH using HBTU/DIPEA

  • Resin Swelling: Swell the peptide-resin (with a free N-terminal amine) in dimethylformamide (DMF) for at least 30-60 minutes.[4]

  • Fmoc Deprotection:

    • Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes.[4]

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for 15-20 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.[4]

  • Amino Acid Activation (Pre-activation):

    • In a separate vessel, dissolve Fmoc-D-Gln(Trt)-OH (3-5 equivalents) and HBTU (3-5 equivalents) in DMF.[4]

    • Add N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to the solution to activate the amino acid.[4] Allow the activation to proceed for 1-2 minutes.

  • Coupling:

    • Add the activated amino acid solution to the deprotected peptide-resin.[4]

    • Agitate the reaction mixture at room temperature for 1-2 hours.[4]

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (DCM) (3-5 times).

  • Monitoring (Optional but Recommended):

    • Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates a complete reaction. A positive result (blue beads) signifies incomplete coupling, and the coupling step should be repeated.[4]

Protocol 2: Cleavage of the Peptide and Removal of the Trt Group

  • Cleavage Cocktail: Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).[1]

  • Procedure:

    • Wash the dried peptide-resin with DCM.

    • Add the cleavage cocktail to the resin.

    • Agitate the mixture at room temperature for 1-3 hours for complete removal of the Trt group and cleavage from the resin.[1][4]

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the peptide under vacuum.

Visualizations

SPPS_Workflow Resin Resin with Free Amine Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling: Fmoc-D-Gln(Trt)-OH HBTU, DIPEA in DMF Wash1->Coupling Wash2 DMF/DCM Wash Coupling->Wash2 KaiserTest Kaiser Test Wash2->KaiserTest Repeat Repeat Coupling KaiserTest->Repeat Positive NextCycle Next Coupling Cycle or Final Cleavage KaiserTest->NextCycle Negative Repeat->Coupling Troubleshooting_Flowchart Start Start: Incomplete Coupling (Positive Kaiser Test) CheckReagents Check Reagent Equivalents (3-5 eq.) & Reaction Time (1-2h)? Start->CheckReagents AdjustReagents Adjust Equivalents/Time & Recouple CheckReagents->AdjustReagents No DoubleCouple Perform Double Coupling CheckReagents->DoubleCouple Yes AdjustReagents->Start CheckAggregation Suspect Peptide Aggregation? DoubleCouple->CheckAggregation AggregationSolutions Use Stronger Coupling Reagent (HATU) Add Chaotropic Salts (LiCl) Change Solvent (NMP/DMSO) CheckAggregation->AggregationSolutions Yes End Coupling Complete CheckAggregation->End No AggregationSolutions->Start Side_Reactions cluster_0 Unprotected Glutamine Side Reactions cluster_1 Protected Glutamine Gln Unprotected Gln Residue Side-chain: -CH2-CH2-C(=O)NH2 Pyroglutamate Pyroglutamate Chain Termination Gln->Pyroglutamate N-terminal cyclization Nitrile Nitrile Formation -CH2-CH2-C≡N Gln->Nitrile Dehydration (e.g., with DIC) GlnTrt Fmoc-Gln(Trt)-OH Side-chain Protected Peptide Successful Peptide Elongation GlnTrt->Peptide

References

strategies to minimize racemization during Fmoc-D-glutamine activation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing racemization during the activation of Fmoc-D-glutamine (and its commonly used trityl-protected form, Fmoc-D-Gln(Trt)-OH) in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of this compound activation?

A1: Racemization is the chemical process that converts a single enantiomer of a chiral molecule, in this case, the D-enantiomer of glutamine, into a mixture of both D- and L-enantiomers. During peptide synthesis, this leads to the incorporation of the incorrect L-glutamine stereoisomer into the peptide chain, resulting in a diastereomeric impurity that can be difficult to separate and can significantly impact the final peptide's biological activity and therapeutic efficacy.

Q2: What is the primary mechanism of racemization during the activation of Fmoc-amino acids?

A2: The primary mechanism of racemization during the activation of Fmoc-amino acids, including this compound, is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate. This occurs when the activated carboxyl group of the Fmoc-protected amino acid is attacked by the carbonyl oxygen of the Fmoc protecting group. The alpha-proton of this oxazolone is acidic and can be readily removed by a base, leading to a planar, achiral intermediate. Subsequent nucleophilic attack by the amine of the growing peptide chain can occur from either face of this planar intermediate, resulting in a mixture of D and L enantiomers.

Q3: What are the main factors that influence the extent of racemization?

A3: Several factors during the coupling step can influence the rate and extent of racemization:

  • Coupling Reagents: The choice of coupling reagent is critical. While highly efficient, some uronium/aminium-based reagents like HBTU can lead to higher rates of racemization compared to others like HATU or COMU. Carbodiimide-based reagents such as DIC are generally considered safer in terms of racemization, especially when used with additives.

  • Base: The type and strength of the base used for activation play a significant role. Stronger, less sterically hindered bases like diisopropylethylamine (DIPEA) can increase the rate of racemization. Weaker or more sterically hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine are preferred.

  • Activation Time: Prolonged pre-activation of the Fmoc-amino acid before its addition to the resin increases the time the activated species is exposed to basic conditions, thereby increasing the likelihood of oxazolone formation and subsequent racemization.

  • Temperature: Higher coupling temperatures can accelerate the rate of all reactions, including racemization.

  • Solvent: The polarity of the solvent can influence the stability of the intermediates involved in racemization.

Q4: Are there any side reactions specific to glutamine that I should be aware of during activation?

A4: Yes, beyond racemization, the side-chain amide of glutamine can undergo two primary side reactions, especially if not properly protected (e.g., with a trityl group):

  • Pyroglutamate Formation: The side-chain amide can cyclize with the N-terminal amine to form a pyroglutamyl residue, which acts as a chain terminator. This is more prevalent for N-terminal glutamine residues.

  • Dehydration: Under harsh activation conditions, the side-chain amide can be dehydrated to form a nitrile. The use of a side-chain protecting group like trityl (Trt) on the glutamine is highly recommended to prevent these side reactions.[1]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
High levels of the L-glutamine diastereomer detected in the final peptide. High Racemization: The activation conditions are too harsh, leading to significant epimerization of the D-glutamine.1. Change Coupling Reagent: Switch to a coupling reagent known for lower racemization potential, such as COMU or a carbodiimide-based method like DIC/Oxyma. 2. Change Base: Replace DIPEA with a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine. 3. Reduce Pre-activation Time: Minimize the time the Fmoc-D-Gln(Trt)-OH is in the activated state before adding it to the resin. Ideally, perform in situ activation where the coupling reagent is added to the mixture of the amino acid and resin. 4. Lower Temperature: Perform the coupling reaction at a lower temperature, for example, at 0°C or room temperature, and avoid heating.
Low coupling efficiency and presence of deletion sequences (peptide missing the D-glutamine residue). Inefficient Activation/Coupling: The milder conditions used to suppress racemization may not be sufficient for complete coupling.1. Use a More Potent, Low-Racemization Reagent: Consider using COMU, which is known for both high efficiency and low racemization. 2. Increase Equivalents: Use a slightly higher excess of the Fmoc-D-Gln(Trt)-OH and coupling reagents. 3. Double Coupling: After the initial coupling reaction, drain the reagents and repeat the coupling step with a fresh solution of activated Fmoc-D-Gln(Trt)-OH.
Presence of unexpected peaks in the HPLC chromatogram, possibly related to glutamine side reactions. Pyroglutamate Formation or Dehydration: This is more likely if using unprotected Fmoc-D-Gln-OH.1. Use Side-Chain Protection: It is highly recommended to use Fmoc-D-Gln(Trt)-OH. The bulky trityl group effectively prevents these side reactions.[1] 2. Avoid Carbodiimides without Additives: If using unprotected glutamine, avoid using carbodiimides like DCC or DIC without additives like HOBt or Oxyma, as they are more prone to causing dehydration.

Quantitative Data on Racemization

While specific quantitative data for this compound is limited in the literature, the following table provides a general comparison of racemization levels observed for other amino acids with various coupling reagents. The trends are generally applicable and can guide the selection of reagents for minimizing racemization of this compound.

Coupling ReagentBaseAdditiveRelative Racemization Level
HBTU DIPEA-Moderate
HATU DIPEA-Low
COMU DIPEA-Very Low
DIC -HOBtLow
DIC -OxymaVery Low

Note: This table provides a qualitative comparison based on published data for racemization-prone amino acids like cysteine and histidine. Actual percentages can vary depending on the specific amino acid, peptide sequence, and reaction conditions.

Experimental Protocols

Protocol 1: Low-Racemization Coupling of Fmoc-D-Gln(Trt)-OH using DIC/Oxyma

This protocol is recommended for minimizing racemization.

Materials:

  • Fmoc-D-Gln(Trt)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl (hydroxyimino)cyanoacetate (Oxyma)

  • Peptide synthesis grade N,N-Dimethylformamide (DMF)

  • Resin with a free N-terminal amine

  • 20% (v/v) Piperidine in DMF

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling and Deprotection:

    • Swell the resin in DMF for 30-60 minutes.

    • Deprotect the N-terminal Fmoc group using 20% piperidine in DMF (2 x 10 minutes).

    • Wash the resin thoroughly with DMF (5x) and DCM (3x), followed by DMF (3x) to remove all traces of piperidine.

  • Activation and Coupling:

    • In a separate vessel, dissolve Fmoc-D-Gln(Trt)-OH (3 equivalents relative to resin loading) and Oxyma (3 equivalents) in a minimal amount of DMF.

    • Add this solution to the deprotected resin.

    • Immediately add DIC (3 equivalents) to the reaction vessel.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring and Washing:

    • Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

    • If the coupling is incomplete, the coupling step can be repeated ("double coupling").

    • Once the coupling is complete, wash the resin thoroughly with DMF (5x) and DCM (3x) to remove excess reagents and the diisopropylurea byproduct.

Protocol 2: Chiral HPLC Analysis of D/L-Glutamine Enantiomeric Ratio

This protocol outlines a general method for determining the enantiomeric purity of the glutamine residue after peptide synthesis and cleavage. The peptide is hydrolyzed, and the resulting amino acids are analyzed by chiral HPLC.

Part A: Peptide Hydrolysis

  • Place 1-2 mg of the cleaved and dried crude peptide into a hydrolysis tube.

  • Add 500 µL of 6 M HCl.

  • Seal the tube under vacuum or flush with argon.

  • Heat the sample at 110°C for 24 hours.

  • After cooling, open the tube and evaporate the HCl to dryness.

  • Re-dissolve the amino acid hydrolysate in a suitable solvent for HPLC analysis (e.g., mobile phase).

Part B: Chiral HPLC Analysis

  • Column: A chiral stationary phase (CSP) column suitable for amino acid analysis, such as an Astec CHIROBIOTIC™ T column, is recommended.

  • Mobile Phase: A typical mobile phase for underivatized amino acids on this type of column is a mixture of water, methanol, and a small amount of an acidic modifier like formic acid (e.g., 30:70:0.02 water:methanol:formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 205 nm.

  • Analysis:

    • Inject a standard racemic mixture of D- and L-glutamine to determine the retention times of each enantiomer.

    • Inject the hydrolyzed peptide sample.

    • Integrate the peak areas for the D- and L-glutamine peaks.

    • Calculate the percentage of the undesired L-enantiomer to determine the extent of racemization.

Visualizations

Racemization_Mechanism cluster_activation Activation Fmoc_AA Fmoc-D-Gln(Trt)-OH Activated_Ester Activated Ester/Anhydride Fmoc_AA->Activated_Ester Coupling Reagent Oxazolone 5(4H)-Oxazolone (Planar Intermediate) Activated_Ester->Oxazolone Intramolecular Cyclization Enolate Achiral Enolate Oxazolone->Enolate D_Peptide Desired D-Peptide Oxazolone->D_Peptide Enolate->Oxazolone Enolate->D_Peptide Attack from one face L_Peptide Undesired L-Peptide (Racemized Product) Enolate->L_Peptide Attack from opposite face Peptide_Amine H2N-Peptide-Resin

Caption: Mechanism of racemization via oxazolone formation.

Troubleshooting_Workflow Start High Racemization Detected Check_Reagent Review Coupling Reagent Start->Check_Reagent Check_Base Review Base Check_Reagent->Check_Base No Use_COMU_DIC Switch to COMU or DIC/Oxyma Check_Reagent->Use_COMU_DIC Yes Check_Time_Temp Review Activation Time & Temperature Check_Base->Check_Time_Temp No Use_NMM_Collidine Switch to NMM or 2,4,6-Collidine Check_Base->Use_NMM_Collidine Yes Reduce_Time_Temp Minimize Pre-activation Time & Lower Temperature Check_Time_Temp->Reduce_Time_Temp Yes Re_evaluate Re-evaluate Racemization Check_Time_Temp->Re_evaluate No Use_COMU_DIC->Re_evaluate Use_NMM_Collidine->Re_evaluate Reduce_Time_Temp->Re_evaluate

Caption: Troubleshooting workflow for high racemization.

References

Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with incomplete 9-fluorenylmethoxycarbonyl (Fmoc) group deprotection during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the common signs of incomplete Fmoc deprotection?

A1: Incomplete Fmoc deprotection can manifest in several ways, including:

  • A negative or weak colorimetric test result (e.g., Kaiser test) when a positive result is expected.[1][2]

  • The appearance of deletion sequences in the final peptide product, which are peptides missing one or more amino acids.[2]

  • A complex crude product profile upon cleavage from the resin, making purification difficult.[2]

  • Unusual UV absorbance profiles during automated synthesis, such as a failure to return to baseline or an abnormally broad peak for the piperidine-dibenzofulvene adduct.[2]

Q2: What are the primary causes of incomplete Fmoc deprotection?

A2: The leading causes of incomplete Fmoc removal include:

  • Deprotection Reagent Issues: The deprotection solution, typically 20% piperidine in DMF, may have degraded over time or been prepared at an incorrect concentration.[1]

  • Reaction Conditions: Insufficient deprotection time or conducting the reaction at a low temperature can lead to an incomplete reaction.[1]

  • Peptide Sequence-Related Issues: Steric hindrance from bulky adjacent amino acids or the aggregation of the growing peptide chain can prevent the deprotection reagent from accessing the Fmoc group.[1][3] This is a known issue in sequences prone to β-sheet formation.[4]

  • Poor Solvation: Inadequate swelling of the resin or poor solvation of the peptide can hinder the diffusion of the deprotection reagent.[2]

Q3: What are the consequences of incomplete Fmoc removal?

A3: Failing to completely remove the Fmoc group has significant negative consequences for your synthesis.[2] If the Fmoc group remains, the subsequent amino acid cannot be coupled, leading to the synthesis of deletion sequences.[2] This results in a complex mixture of peptides that can be extremely difficult to separate from the target peptide, ultimately reducing the overall yield and purity of the final product.[2]

Troubleshooting Guide

Step 1: Detection and Diagnosis

The first step in troubleshooting is to confirm that incomplete deprotection has occurred. Several analytical methods can be employed for this purpose.

Qualitative and Quantitative Detection Methods

MethodPrincipleIndication of Incomplete Deprotection
Kaiser Test A colorimetric assay that detects free primary amines on the resin.[1][2]A negative result (yellow or colorless beads) or a weak positive result (faint blue) after the deprotection step suggests the Fmoc group is still attached.[1][2]
UV-Vis Spectrophotometry Monitors the release of the dibenzylfulvene-piperidine adduct, which has a characteristic absorbance around 301 nm.[1][2][5]A lower than expected or absent absorbance reading indicates that the Fmoc group has not been removed. An unusually broad absorbance curve or failure to return to baseline may also signal slow or incomplete deprotection.[2]
HPLC & Mass Spectrometry Analysis of a small, cleaved portion of the peptide-resin.[2]The presence of a later-eluting, more hydrophobic peak in the HPLC chromatogram. Mass analysis of this peak will show a mass that is 222.24 Da higher than the target peptide, corresponding to the mass of the unremoved Fmoc group.[2]
Step 2: Troubleshooting Workflow

If incomplete deprotection is confirmed, follow this workflow to address the issue.

TroubleshootingWorkflow cluster_0 Troubleshooting Incomplete Fmoc Deprotection start Incomplete Deprotection Suspected detection Perform Detection Test (Kaiser, UV-Vis, or HPLC/MS) start->detection is_incomplete Incomplete Deprotection Confirmed? detection->is_incomplete check_reagent Check Deprotection Reagent (Freshness, Concentration) is_incomplete->check_reagent Yes proceed Proceed with Synthesis is_incomplete->proceed No reagent_ok Reagent OK? check_reagent->reagent_ok prepare_fresh Prepare Fresh Reagent reagent_ok->prepare_fresh No modify_protocol Modify Deprotection Protocol reagent_ok->modify_protocol Yes retest Re-run Deprotection & Retest prepare_fresh->retest double_deprotection Double Deprotection modify_protocol->double_deprotection extend_time Extend Reaction Time modify_protocol->extend_time increase_temp Increase Temperature modify_protocol->increase_temp stronger_base Use Stronger Base (e.g., DBU) modify_protocol->stronger_base double_deprotection->retest extend_time->retest increase_temp->retest stronger_base->retest complete Deprotection Complete? retest->complete complete->modify_protocol No end Problem Resolved complete->end Yes

A logical flowchart for troubleshooting incomplete Fmoc deprotection.
Step 3: Corrective Actions and Modified Protocols

Based on the suspected cause, implement one or more of the following corrective actions.

Comparison of Deprotection Strategies

StrategyDescriptionWhen to UseKey Considerations
Standard Deprotection 20% piperidine in DMF, 2 x 10 minutes.[5]Routine synthesis with non-problematic sequences.Ensure piperidine is fresh and the solution is prepared correctly.[1]
Double Deprotection After the initial deprotection, drain and add a fresh solution of 20% piperidine in DMF for a second treatment.[2]First line of defense for "difficult" sequences.Ensures a high concentration of fresh reagent is available.[2]
Extended Reaction Time Increase the agitation time for the deprotection step to 30-60 minutes.[2]For sequences known to have slow deprotection kinetics.Monitor for potential side reactions with extended base exposure.
Elevated Temperature Perform the deprotection at a higher temperature (e.g., 40-50°C).[1]To disrupt peptide aggregation.May increase the risk of side reactions.
Use of a Stronger Base Replace piperidine with a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). A common cocktail is 2% DBU in DMF.[1]For very difficult sequences where other methods have failed.DBU is a very strong base and requires thorough washing to remove it completely before the next coupling step.[2]

Experimental Protocols

Kaiser Test (Ninhydrin Test)

This is a qualitative colorimetric assay to detect free primary amines.[1]

Reagents:

  • Solution A: 6.5 mg of KCN diluted in 100 ml of water. Then, 1 ml of this solution is diluted in 49 ml of pyridine.

  • Solution B: 1 g of ninhydrin in 20 ml of n-butanol.

  • Solution C: 80 g of phenol in 20 ml of n-butanol.

Protocol:

  • Take a small sample of the peptide-resin (a few beads) in a small glass test tube.

  • Wash the beads thoroughly with DMF and then with ethanol to remove any residual reagents.[5]

  • Add 2-3 drops of each of the three Kaiser test solutions to the test tube.

  • Heat the tube at 100-120°C for 5 minutes.

  • Observe the color of the beads and the solution.

Interpretation of Results:

ObservationInterpretation
Intense blue beads and solutionPositive result: Free primary amines are present (successful deprotection).[1]
Yellow/Colorless beads and solutionNegative result: No free primary amines (incomplete deprotection).[1]
Blue beads, colorless solutionIncomplete deprotection, consider extending deprotection or recoupling.[1]
UV-Vis Spectrophotometry for Monitoring Fmoc Deprotection

This method quantifies the dibenzylfulvene-piperidine adduct, which has a strong UV absorbance around 301 nm.[1][5]

Protocol:

  • Collect the effluent from the Fmoc deprotection step in a volumetric flask of a known volume (e.g., 10 mL or 25 mL).[5]

  • Dilute the solution to the mark with DMF.[1][5]

  • Measure the absorbance of the solution at approximately 301 nm using a UV-Vis spectrophotometer.[1][5]

  • Calculate the resin loading using the Beer-Lambert law (A = εcl), where:

    • A is the measured absorbance.

    • ε is the molar extinction coefficient of the adduct (typically ~7800 M⁻¹cm⁻¹ in DMF).[5]

    • c is the concentration.

    • l is the path length of the cuvette (usually 1 cm).[1]

Modified Deprotection Protocols

Protocol 1: Double Deprotection

  • Swell the peptide-resin in DMF for 30-60 minutes.[5]

  • Prepare a fresh 20% (v/v) solution of piperidine in DMF.[5]

  • First Deprotection: Treat the resin with the piperidine solution and agitate for 10-15 minutes.[2]

  • Drain the solution.[2]

  • Second Deprotection: Add a fresh solution of 20% piperidine in DMF and agitate for another 15-30 minutes.[2]

  • Drain the solution and wash the resin thoroughly with DMF (at least 5-7 times) to remove all residual piperidine and the dibenzofulvene adduct.[2]

Protocol 2: Deprotection with DBU for Difficult Sequences

  • Swell the peptide-resin in DMF for 30 minutes.[2]

  • Prepare a deprotection solution of 2% DBU in DMF.[1] Some protocols also include piperidine (e.g., 2% DBU and 20% piperidine in DMF).[2]

  • Drain the swelling solvent and add the DBU-containing cocktail to the resin.

  • Agitate for 5-15 minutes. Reaction times are typically shorter due to the strength of DBU.[2]

  • Drain the deprotection solution and wash the resin extensively with DMF (7-10 times) to ensure all traces of the strong base are removed before the next coupling step.[2]

DeprotectionMechanism Fmoc_Peptide Fmoc-NH-Peptide-Resin Intermediate Carbanion Intermediate Fmoc_Peptide->Intermediate + Piperidine Piperidine Piperidine Piperidine->Intermediate Adduct DBF-Piperidine Adduct (UV active) Piperidine->Adduct DBF Dibenzofulvene (DBF) Intermediate->DBF β-elimination Free_Amine H2N-Peptide-Resin Intermediate->Free_Amine DBF->Adduct + Piperidine

Mechanism of Fmoc deprotection by piperidine.

References

using chaotropic salts to reduce aggregation in Fmoc-D-glutamine peptides

Author: BenchChem Technical Support Team. Date: December 2025

Managing Peptide Aggregation with Chaotropic Salts

Welcome to the technical support center for troubleshooting challenging peptide sequences. This guide focuses on the use of chaotropic salts to mitigate aggregation issues commonly encountered during the synthesis of peptides containing Fmoc-D-glutamine and other aggregation-prone residues.

Frequently Asked Questions (FAQs)

Q1: What are chaotropic salts and how do they reduce peptide aggregation?

A1: Chaotropic salts are substances that disrupt the structure of water, weakening the hydrophobic effect that can drive peptide chains to aggregate.[1][2] By interfering with non-covalent interactions like hydrogen bonds, they disrupt the formation of secondary structures (e.g., β-sheets) in the growing peptide chain on the solid support.[3][4][5] This improves the solvation of the peptide and increases the accessibility of the N-terminus for subsequent deprotection and coupling steps.[6][7] Guanidinium chloride, for example, is a strong chaotrope known to denature proteins by causing them to uncoil.[1][8]

Q2: What are the common signs of peptide aggregation during solid-phase peptide synthesis (SPPS)?

A2: Several indicators may suggest that your peptide is aggregating on the resin:

  • Poor Resin Swelling: The peptide-resin fails to swell adequately, appearing clumped or collapsed.[3][7]

  • Incomplete or Slow Reactions: Both Fmoc deprotection and amino acid coupling reactions are sluggish or do not reach completion.[3] This can be monitored using a qualitative test like the Kaiser test, which will remain positive (blue beads) if free primary amines are still present after coupling.[4]

  • Atypical Fmoc-Deprotection UV Profile: The UV chromatogram from monitoring Fmoc deprotection may show tailing or a delayed release of the dibenzofulvene-piperidine adduct.[6]

  • Physical Appearance: The resin may become sticky or difficult to agitate.

Q3: Which chaotropic salts are effective, and at what concentrations should they be used?

A3: Several chaotropic salts have been successfully used to disrupt aggregation in SPPS. Common choices include Lithium Chloride (LiCl), Sodium Perchlorate (NaClO₄), and Potassium Thiocyanate (KSCN).[3][9] They are typically used at concentrations ranging from 0.4 M to 0.8 M in a suitable solvent like N,N-Dimethylformamide (DMF).[10][11][12] For particularly stubborn aggregation, higher concentrations of salts like 4 M KSCN have also been reported.[9]

Q4: Can chaotropic salts be added directly to the coupling reaction?

A4: Yes, in addition to pre-washing the resin, chaotropic salts can be added directly to the coupling mixture.[9] However, it is crucial to ensure compatibility with your coupling reagents. Residual salt can interfere with some coupling agents, so thorough washing is essential if you perform a pre-wash.[6] When adding directly, ensure the salt is fully dissolved in the reaction solvent before adding the activated amino acid.

Q5: Are there potential downsides to using chaotropic salts?

A5: While effective, there are considerations. The primary concern is potential interference with coupling reagents.[6] It is critical to thoroughly wash the resin with fresh solvent (e.g., DMF) after a chaotropic salt wash to remove any residual salt before proceeding to the coupling step.[5][6] Additionally, the long-term effects of high salt concentrations on the resin or specific protecting groups should be considered, though issues are not commonly reported with standard protocols.

Q6: What other strategies can be used if chaotropic salts do not resolve the aggregation?

A6: If aggregation persists, consider these alternative or complementary strategies:

  • High-Boiling Point Solvents: Switch to or add solvents like N-Methylpyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO) to improve solvation.[3][4]

  • Elevated Temperature/Microwave: Performing the coupling at a higher temperature (e.g., 60°C) or using a microwave peptide synthesizer can provide the energy to break up secondary structures.[3][5][6]

  • Backbone Modifications: Incorporate pseudoproline dipeptides or 2,4-dimethoxybenzyl (Dmb)/2-hydroxy-4-methoxybenzyl (Hmb) protected amino acids every 6-8 residues to introduce "kinks" that disrupt hydrogen bonding.[3][9]

  • Stronger Reagents: Use a more potent deprotection cocktail (e.g., with DBU) for incomplete Fmoc removal or a more reactive coupling reagent (e.g., HATU, HCTU) for difficult couplings.[4][7]

Data Presentation: Chaotropic Salts for SPPS

The following table summarizes commonly used chaotropic salts and their typical working concentrations for mitigating peptide aggregation.

Chaotropic SaltCommon AbbreviationTypical ConcentrationSolventKey Considerations
Lithium ChlorideLiCl0.8 M[5][6][9]DMFMust be thoroughly washed from resin before coupling.[6]
Sodium PerchlorateNaClO₄0.8 M[9]DMFEffective at disrupting hydrogen bonds.[3]
Potassium ThiocyanateKSCN0.4 M - 4 M[3][9][10]DMFCan be used at higher concentrations for severe aggregation.[9]
Guanidinium ChlorideGdmCl6 M (in aqueous solution for denaturation)[1][8]N/APrimarily used for protein denaturation studies; its use directly in SPPS is less common but illustrates strong chaotropic properties.[1]
Urea-3 M - 8 M (in aqueous solution)[13][14][15]N/AKnown aggregation suppressor in aqueous environments; its effect can be nonmonotonic.[13][14][15]
Experimental Protocols

Protocol 1: Chaotropic Salt Wash Prior to Coupling

This protocol is recommended when signs of aggregation are observed before a difficult coupling step, such as with this compound.

  • Fmoc Deprotection: Perform the standard Fmoc deprotection protocol (e.g., 20% piperidine in DMF) on the N-terminus of the resin-bound peptide.

  • Solvent Wash: Wash the peptide-resin thoroughly with DMF (at least 3 times for 1 minute each) to remove the deprotection solution.

  • Chaotropic Wash:

    • Prepare a fresh 0.8 M solution of LiCl in DMF.

    • Add the LiCl/DMF solution to the reaction vessel, ensuring the resin is fully submerged.

    • Agitate the mixture for 1-2 minutes.[6]

    • Drain the solution.

    • Repeat this wash step one more time.[5]

  • Thorough Solvent Removal: This step is critical. Wash the peptide-resin extensively with fresh DMF (at least 5 times for 1 minute each) to completely remove all residual LiCl.[5][6]

  • Coupling: Proceed immediately with the standard protocol for activating and coupling the next Fmoc-amino acid.

Protocol 2: Double Coupling for Sterically Hindered Residues

This protocol is useful for ensuring the complete incorporation of challenging amino acids like this compound, especially when aggregation is suspected.

  • First Coupling:

    • Following Fmoc deprotection and washing, perform the first coupling of this compound.

    • Prepare a solution of this compound (3 eq.), a potent coupling reagent like HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.[7]

    • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.[7]

  • Intermediate Wash: Drain the reaction vessel and wash the resin thoroughly with DMF (3 times for 1 minute each).[7]

  • Second Coupling:

    • Prepare a fresh solution of activated this compound as described in step 1.

    • Add the fresh solution to the resin and allow the second coupling to proceed for another 1-2 hours.[7]

  • Final Wash: Drain the vessel and wash the resin thoroughly with DMF (5 times for 1 minute each) before proceeding to the next deprotection step.[7]

Visualizations

experimental_workflow start Start: Resin-bound peptide deprotection 1. Fmoc Deprotection (e.g., 20% Piperidine/DMF) start->deprotection dmf_wash1 2. DMF Wash (3x) deprotection->dmf_wash1 chaotropic_wash 3. Chaotropic Salt Wash (2x with 0.8M LiCl in DMF) dmf_wash1->chaotropic_wash dmf_wash2 4. Critical DMF Wash (≥5x to remove all salt) chaotropic_wash->dmf_wash2 coupling 5. Amino Acid Coupling (e.g., with HATU/DIPEA) dmf_wash2->coupling next_cycle Proceed to next cycle coupling->next_cycle

Caption: Workflow for using a chaotropic salt wash.

troubleshooting_workflow cluster_simple cluster_advanced start Aggregation Suspected? (Poor swelling, +Kaiser test) simple_mods Implement Simple Modifications start->simple_mods Yes chaotropic_wash Use Chaotropic Salt Wash (e.g., 0.8M LiCl) simple_mods->chaotropic_wash temp_increase Increase Temperature (Microwave or conventional heat) simple_mods->temp_increase change_solvent Change Solvent (Use NMP or add DMSO) simple_mods->change_solvent adv_mods Implement Advanced Strategies backbone_mod Incorporate Backbone Modifiers (Pseudoproline or Dmb/Hmb) adv_mods->backbone_mod stronger_reagents Use Stronger Reagents (HATU for coupling, DBU for deprotection) adv_mods->stronger_reagents chaotropic_wash->adv_mods If issue persists temp_increase->adv_mods If issue persists change_solvent->adv_mods If issue persists

Caption: Troubleshooting decision tree for peptide aggregation.

References

Technical Support Center: Coupling Strategies for Hindered Fmoc-D-Glutamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for solid-phase peptide synthesis (SPPS). This resource provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the coupling of sterically hindered amino acids, specifically Fmoc-D-glutamine (Fmoc-D-Gln(Trt)-OH).

Frequently Asked Questions (FAQs)

Q1: Why is Fmoc-D-Gln(Trt)-OH considered a "hindered" amino acid?

A1: The coupling of Fmoc-D-Gln(Trt)-OH can be challenging due to steric hindrance. This hindrance arises from the bulky trityl (Trt) protecting group on the glutamine side chain, which can physically impede the approach of the activated amino acid to the N-terminal amine of the growing peptide chain on the solid support. This can lead to slower reaction kinetics and incomplete coupling.[1]

Q2: What are the primary side reactions to be aware of when coupling Fmoc-D-Gln(Trt)-OH?

A2: The two main side reactions are the dehydration of the glutamine side chain to form a nitrile and the cyclization of an N-terminal glutamine to form pyroglutamate. The trityl protecting group on Fmoc-Gln(Trt)-OH is highly effective at preventing both of these side reactions, particularly when compared to using unprotected Fmoc-Gln-OH.[2][3][4]

Q3: My Kaiser test is positive after a standard coupling protocol for Fmoc-D-Gln(Trt)-OH. What does this indicate and what should I do?

A3: A positive Kaiser test indicates the presence of unreacted free primary amines on the resin, signifying an incomplete coupling reaction.[1] The recommended immediate course of action is to perform a second coupling (a "double couple") with a fresh solution of activated Fmoc-D-Gln(Trt)-OH to drive the reaction to completion.[1] If the test remains positive, consult the troubleshooting guide below.

Q4: Can I use standard carbodiimide activators like DIC for coupling Fmoc-D-Gln(Trt)-OH?

A4: While carbodiimides like Diisopropylcarbodiimide (DIC) can be used, they are generally less effective for hindered amino acids and can be more prone to promoting side reactions like nitrile formation if the side chain is unprotected.[5][6] For efficient and clean coupling of Fmoc-D-Gln(Trt)-OH, more potent "onium" salt-based activators are highly recommended.

Troubleshooting Guide for Incomplete Coupling

If you are experiencing incomplete coupling of Fmoc-D-Gln(Trt)-OH, as indicated by a positive Kaiser test, consider the following troubleshooting strategies:

  • Switch to a More Potent Coupling Activator: Onium salt-based reagents are more effective for hindered amino acids.

    • Uronium/Aminium Salts: HATU, HCTU, and COMU are highly reactive and provide rapid coupling.[1]

    • Phosphonium Salts: PyBOP and PyAOP are also very effective and are a good choice to avoid the potential for guanidinylation of the N-terminus, a side reaction that can occur with uronium/aminium salts.[5]

  • Perform a Double Coupling: After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh preparation of activated Fmoc-D-Gln(Trt)-OH.[1]

  • Extend the Reaction Time: For sterically hindered residues, a longer coupling time of 2-4 hours, or even overnight, may be necessary to achieve complete reaction.[1]

  • Address Peptide Aggregation: For longer or hydrophobic peptide sequences, the growing peptide chain can aggregate on the resin, blocking reactive sites.

    • Solvent Choice: Switching from DMF to N-Methyl-2-pyrrolidone (NMP) can help to disrupt secondary structures.[1]

    • Chaotropic Salts: The addition of a chaotropic salt like LiCl to the coupling and deprotection steps can disrupt aggregation.[1]

Comparison of Coupling Activators for Fmoc-D-Gln(Trt)-OH

The following table summarizes the performance of commonly used coupling activators for hindered amino acids like Fmoc-D-Gln(Trt)-OH. The data presented are representative values based on literature and typical experimental outcomes.

Coupling ActivatorActivator TypeRelative ReactivityTypical Coupling Efficiency for Hindered ResiduesRisk of RacemizationNotes
HATU Uronium/AminiumVery High>99%LowFast reaction times; highly effective for difficult couplings.[5]
HCTU Uronium/AminiumVery High>99%LowSimilar reactivity to HATU, often more cost-effective.
COMU Uronium/AminiumVery High>99%Very LowHigh efficiency and improved safety profile (non-explosive byproducts).[5]
PyBOP PhosphoniumHigh>98%LowNo risk of N-terminal guanidinylation.[5]
DIC/Oxyma CarbodiimideModerate95-98%Low to ModerateCost-effective, but may require longer reaction times for hindered couplings.

Experimental Protocols

Protocol for Comparative Analysis of Coupling Activators for Fmoc-D-Gln(Trt)-OH

This protocol allows for a direct comparison of the efficiency of different coupling activators for a specific peptide sequence containing Fmoc-D-Gln(Trt)-OH.

1. Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-D-Gln(Trt)-OH

  • Coupling Activators: HATU, HCTU, COMU, PyBOP, DIC

  • Additives: OxymaPure (for DIC)

  • Bases: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM)

  • Deprotection Solution: 20% piperidine in DMF

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • Kaiser test kit

2. Resin Preparation:

  • Swell the resin in DMF for at least 30 minutes in separate reaction vessels for each activator to be tested.

  • Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF (5 minutes, then 15 minutes).

  • Wash the resin thoroughly with DMF (5x), DCM (3x), and finally DMF (3x).[1]

3. Amino Acid Activation and Coupling (Perform in parallel for each activator):

  • For HATU/HCTU/COMU: In a separate vial, dissolve Fmoc-D-Gln(Trt)-OH (3 eq.), the chosen activator (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow to pre-activate for 1-2 minutes.

  • For PyBOP: In a separate vial, dissolve Fmoc-D-Gln(Trt)-OH (3 eq.), PyBOP (3 eq.), and DIPEA (6 eq.) in DMF.

  • For DIC/Oxyma: In a separate vial, dissolve Fmoc-D-Gln(Trt)-OH (3 eq.) and Oxyma (3 eq.) in DMF. Add DIC (3 eq.) to the solution.

  • Add the activated amino acid solution to the respective resin-containing reaction vessels.

  • Agitate the reactions for 2 hours at room temperature.

4. Monitoring and Analysis:

  • After the 2-hour coupling, wash the resin with DMF (5x).

  • Perform a Kaiser test on a small sample of beads from each reaction to qualitatively assess for free amines.[1]

  • To quantify coupling efficiency, cleave a small, known amount of peptide-resin from each reaction vessel using the cleavage cocktail for 2 hours.

  • Precipitate the cleaved peptide in cold diethyl ether.

  • Analyze the crude peptide by HPLC. The ratio of the desired product peak area to the sum of the desired product and the uncoupled (deletion sequence) peak areas will determine the coupling efficiency.

Visualizations

experimental_workflow cluster_prep Resin Preparation cluster_coupling Parallel Coupling Reactions cluster_analysis Analysis swell Swell Resin in DMF deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF, DCM) deprotect->wash1 activate_hatu Activate with HATU/DIPEA wash1->activate_hatu activate_comu Activate with COMU/DIPEA wash1->activate_comu activate_pybop Activate with PyBOP/DIPEA wash1->activate_pybop activate_dic Activate with DIC/Oxyma wash1->activate_dic couple_hatu Couple to Resin activate_hatu->couple_hatu couple_comu Couple to Resin activate_comu->couple_comu couple_pybop Couple to Resin activate_pybop->couple_pybop couple_dic Couple to Resin activate_dic->couple_dic wash2 Wash Resins (DMF) couple_hatu->wash2 couple_comu->wash2 couple_pybop->wash2 couple_dic->wash2 kaiser Kaiser Test wash2->kaiser cleave Cleave Peptide Sub-sample wash2->cleave hplc HPLC Analysis cleave->hplc quantify Quantify Coupling Efficiency hplc->quantify

Experimental workflow for comparing coupling activators.

Mechanism of glutamine side-chain dehydration to a nitrile.

References

Validation & Comparative

D-Glutamine vs. L-Glutamine in Peptides: A Comparative Guide to Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of peptides is a critical determinant of their therapeutic efficacy and shelf-life. The chirality of constituent amino acids plays a pivotal role in the overall stability of a peptide. This guide provides an objective comparison of peptides synthesized with Fmoc-D-glutamine versus those with the natural Fmoc-L-glutamine, focusing on their respective impacts on enzymatic stability, chemical stability, and aggregation propensity. This comparison is supported by established principles and detailed experimental protocols for validation.

Core Stability Comparison: this compound vs. Fmoc-L-Glutamine

The incorporation of D-amino acids is a well-established strategy to enhance the stability of peptides against enzymatic degradation.[1][2] While direct head-to-head quantitative data for a single peptide sequence comparing the stability imparted by D-glutamine versus L-glutamine is not extensively available in a single study, a strong comparative assessment can be made based on the known principles of peptide chemistry and degradation.

Stability ParameterPeptide with L-GlutaminePeptide with D-GlutamineRationale
Enzymatic Stability (Proteolysis) Susceptible to degradation by proteases.Significantly more resistant to proteolysis.Endogenous proteases are stereospecific for L-amino acids. The presence of a D-amino acid sterically hinders recognition and cleavage by these enzymes.[1][2]
Chemical Stability: Deamidation Susceptible to deamidation to form glutamic acid or iso-glutamic acid.[3]Expected to have a similar or slightly altered rate of deamidation.Deamidation of glutamine is a chemical process that can occur via direct hydrolysis or through a glutarimide intermediate. While stereochemistry might influence the rate, it is not the primary determinant.[3]
Chemical Stability: Pyroglutamate Formation Prone to N-terminal pyroglutamate formation, especially if glutamine is at the N-terminus.[4][5]Expected to have a similar or slightly altered rate of pyroglutamate formation.This is an intramolecular cyclization reaction. While the stereochemistry of the N-terminal residue can influence the rate, the reaction is primarily driven by proximity and local chemical environment.[4][5]
Aggregation Propensity Can contribute to peptide aggregation, particularly in polyglutamine sequences.[6]May alter aggregation kinetics and morphology.The stereochemistry of amino acids can influence the formation of secondary structures like β-sheets, which are often implicated in aggregation. The impact of a D-amino acid on aggregation is sequence-dependent.[7]

Experimental Workflows and Logical Relationships

A comprehensive evaluation of the stability of peptides containing D- or L-glutamine involves a multi-faceted experimental approach. The following diagram illustrates a typical workflow for such a comparative stability analysis.

Peptide_Stability_Workflow cluster_0 Peptide Synthesis & Purification cluster_1 Stability Assays cluster_2 Data Analysis Peptide_L Peptide Synthesis (Fmoc-L-Gln) Purification_L RP-HPLC Purification Peptide_L->Purification_L Peptide_D Peptide Synthesis (Fmoc-D-Gln) Purification_D RP-HPLC Purification Peptide_D->Purification_D Characterization_L Mass Spectrometry Characterization Purification_L->Characterization_L Characterization_D Mass Spectrometry Characterization Purification_D->Characterization_D Enzymatic_Assay Enzymatic Stability Assay (e.g., in Plasma/Serum) Characterization_L->Enzymatic_Assay Chemical_Assay Chemical Stability Assay (Deamidation/Pyroglutamate) Characterization_L->Chemical_Assay Aggregation_Assay Aggregation Assay (Thioflavin T) Characterization_L->Aggregation_Assay Characterization_D->Enzymatic_Assay Characterization_D->Chemical_Assay Characterization_D->Aggregation_Assay Analysis_Enzymatic Half-life (t½) Determination (HPLC) Enzymatic_Assay->Analysis_Enzymatic Analysis_Chemical Degradation Product Quantification (LC-MS) Chemical_Assay->Analysis_Chemical Analysis_Aggregation Aggregation Kinetics (Fluorescence) Aggregation_Assay->Analysis_Aggregation Comparison Comparative Stability Assessment Analysis_Enzymatic->Comparison Analysis_Chemical->Comparison Analysis_Aggregation->Comparison

Workflow for comparative stability analysis of peptides.

Detailed Experimental Protocols

Enzymatic Stability Assay using RP-HPLC

Objective: To determine the half-life of peptides in the presence of proteolytic enzymes (e.g., in human serum or plasma).

Materials:

  • Test peptides (L-Gln and D-Gln variants)

  • Human or animal plasma/serum

  • Quenching solution (e.g., 10% Trichloroacetic acid (TCA) in water or acetonitrile)

  • RP-HPLC system with a C18 column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

Procedure:

  • Prepare a stock solution of each test peptide (e.g., 1 mg/mL in a suitable solvent).

  • Pre-warm an aliquot of plasma or serum to 37°C.

  • Spike the plasma/serum with the test peptide to a final concentration of, for example, 10 µM.

  • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the peptide-plasma mixture.

  • Immediately add the aliquot to an equal volume of cold quenching solution to precipitate plasma proteins and stop enzymatic activity.

  • Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Collect the supernatant and analyze the concentration of the remaining intact peptide using a validated RP-HPLC method.

  • Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½).

Chemical Stability Assessment: Deamidation and Pyroglutamate Formation by LC-MS

Objective: To identify and quantify the formation of deamidation and pyroglutamate degradation products.

Materials:

  • Test peptides (L-Gln and D-Gln variants)

  • Incubation buffer (e.g., phosphate-buffered saline, pH 7.4)

  • LC-MS/MS system with a high-resolution mass spectrometer

  • RP-HPLC column (e.g., C18)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

Procedure:

  • Incubate the peptides in the chosen buffer at a controlled temperature (e.g., 37°C) for an extended period (days to weeks).

  • At specified time points, withdraw aliquots for analysis.

  • Inject the samples into the LC-MS/MS system.

  • Utilize a robust RP-HPLC method to separate the parent peptide from its degradation products.[4]

  • Acquire data in full scan mode to identify the masses corresponding to the native peptide, the deamidated form (mass increase of +0.984 Da), and the pyroglutamate form (mass decrease of -17.03 Da for Gln).[4]

  • Perform tandem mass spectrometry (MS/MS) on the parent ions to confirm the sequence and pinpoint the location of the modification.

  • Quantify the relative abundance of the native and modified peptides by integrating the peak areas from the extracted ion chromatograms.[4]

Aggregation Propensity Study using Thioflavin T (ThT) Assay

Objective: To monitor the kinetics of peptide aggregation.

Materials:

  • Test peptides (L-Gln and D-Gln variants)

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water, filtered)

  • Assay buffer (e.g., PBS, pH 7.4)

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader

Procedure:

  • Prepare peptide solutions in the assay buffer at the desired concentration.

  • In each well of the microplate, mix the peptide solution with the ThT working solution (final ThT concentration typically 10-25 µM).

  • Incubate the plate in the fluorescence reader at a constant temperature (e.g., 37°C), with intermittent shaking.

  • Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) with excitation around 440-450 nm and emission around 480-490 nm.

  • Plot the fluorescence intensity against time to obtain aggregation kinetic curves. The lag time, growth rate, and final plateau of the curves can be compared between the L-Gln and D-Gln peptides.

Conclusion

The strategic substitution of L-glutamine with D-glutamine is a highly effective method for enhancing the enzymatic stability of therapeutic peptides. While the impact on chemical stability (deamidation and pyroglutamate formation) and aggregation propensity is more nuanced and sequence-dependent, the profound increase in resistance to proteolysis often outweighs these considerations, leading to a longer in vivo half-life and improved pharmacokinetic profile. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation and comparison of peptide stability, enabling researchers to make informed decisions in the design and development of more stable and effective peptide-based therapeutics.

References

A Researcher's Guide to Confirming D-Glutamine Incorporation in Peptides: A Comparative Analysis of Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereochemistry of amino acids within a peptide is a critical quality attribute. The intentional incorporation of D-amino acids, such as D-glutamine, can significantly enhance peptide stability, improve pharmacokinetic profiles, and modulate biological activity. Consequently, robust analytical methodologies are required to confirm the presence and quantify the extent of D-glutamine incorporation. This guide provides an objective comparison of the principal analytical techniques for this purpose, supported by experimental data and detailed protocols.

Comparison of Analytical Methods

The selection of an appropriate analytical technique for confirming D-glutamine incorporation depends on several factors, including the required sensitivity, the complexity of the peptide, available instrumentation, and the specific question being addressed (qualitative confirmation versus precise quantification). The following tables summarize the key performance characteristics of the most commonly employed methods.

Method Principle Sample Preparation Typical Throughput Key Advantages Key Limitations
High-Performance Liquid Chromatography (HPLC) Separation of amino acid enantiomers on a chiral stationary phase (CSP) or after derivatization with a chiral reagent.Peptide hydrolysis, optional derivatization.Moderate to HighWidely available, robust, good quantitative performance.Derivatization can add complexity and potential for side reactions.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile, derivatized amino acid enantiomers on a chiral capillary column followed by mass spectrometric detection.[1][2]Peptide hydrolysis and derivatization to increase volatility.ModerateHigh resolution and sensitivity.Requires derivatization, not suitable for intact peptides.
Capillary Electrophoresis (CE) Separation of charged amino acid enantiomers based on their differential migration in an electric field, often with a chiral selector in the buffer.[3]Peptide hydrolysis, optional derivatization.HighHigh separation efficiency, low sample and reagent consumption.[3]Lower sensitivity compared to MS-based methods, can be less robust.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separation by HPLC followed by highly sensitive and selective detection of derivatized or underivatized amino acid enantiomers by mass spectrometry.Peptide hydrolysis, optional derivatization.HighHigh sensitivity and selectivity, can be used for absolute quantification with isotopically labeled standards.[4]Matrix effects can influence accuracy, instrumentation is more complex and expensive.[4]
Enzymatic Assays Specific enzymes that act on D-amino acids are used to produce a detectable signal (e.g., colorimetric, fluorescent).Peptide hydrolysis to release free amino acids.HighHigh specificity, suitable for high-throughput screening.May not be available for all D-amino acids, potential for interference from other sample components.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the different magnetic environments of D- and L-amino acids, sometimes in the presence of a chiral resolving agent, to distinguish them.Minimal, can be performed on intact peptides.LowNon-destructive, provides structural information.Lower sensitivity, requires higher sample concentrations, complex data analysis.[5][6]
X-ray Crystallography Provides the three-dimensional structure of the peptide, allowing for the unambiguous determination of the stereochemistry of each amino acid.Peptide crystallization.Very LowProvides absolute configuration and detailed structural information.Requires high-purity peptide that can be crystallized, which can be a significant bottleneck.[7]

Quantitative Performance Data

The following table presents a summary of reported quantitative performance data for the analysis of glutamine and other amino acids using various techniques. Direct comparisons should be made with caution due to variations in experimental conditions, instrumentation, and the specific amino acid analyzed.

Method Analyte Matrix Limit of Detection (LOD) Limit of Quantitation (LOQ) Linear Range Accuracy/Recovery (%) Precision (%RSD) Reference
HPLC L-GlutamineFood Additives0.11 µg/mL0.35 µg/mL-93.29 - 111.831.82 - 4.63[8][9]
LC-MS/MS L-GlutamineCell Media5 nM (5 fmol on-column)5 nM (5 fmol on-column)5 - 100,000 nM-< 5 (at LOQ)[10]
LC-MS/MS Acetyl-Glutamine Enantiomers--0.05 µg/mL0.05 - 40 µg/mL99.81 - 107.81< 7.23[11][12]
CE L-GlutamineHuman Serum--0.03 - 1.90 mmol/L--[13]
Enzymatic Assay L-Glutamine-23 µM-0.023 - 2 mM--[14]
qNMR Valine-----0.052 (intraday), 0.071 (interday)[5]

Experimental Protocols & Workflows

Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are representative protocols and workflows for the key analytical techniques.

Peptide Hydrolysis (General Pre-analytical Step)

Peptide hydrolysis is a common first step to liberate individual amino acids for subsequent analysis by chromatographic and electrophoretic methods.

Protocol:

  • Accurately weigh 1-5 mg of the peptide into a hydrolysis tube.

  • Add 1 mL of 6 M HCl.

  • Freeze the sample in liquid nitrogen and seal the tube under vacuum.

  • Heat the sample at 110°C for 24 hours.

  • After cooling, open the tube and evaporate the HCl under a stream of nitrogen.

  • Reconstitute the dried amino acid residue in a suitable buffer or solvent for the chosen analytical method.

Hydrolysis_Workflow Peptide Peptide Sample HCl Add 6 M HCl Peptide->HCl Freeze Freeze & Seal under Vacuum HCl->Freeze Heat Heat at 110°C for 24h Freeze->Heat Evaporate Evaporate HCl Heat->Evaporate Reconstitute Reconstitute in Analysis Buffer Evaporate->Reconstitute Analysis Proceed to Analytical Method Reconstitute->Analysis Marfeys_Method_Workflow Hydrolysate Peptide Hydrolysate Derivatize Derivatize with Marfey's Reagent Hydrolysate->Derivatize HPLC RP-HPLC Separation Derivatize->HPLC UV_Detect UV Detection (340 nm) HPLC->UV_Detect Data_Analysis Data Analysis (Peak Integration) UV_Detect->Data_Analysis GCMS_Workflow Hydrolysate Peptide Hydrolysate Esterify Esterification Hydrolysate->Esterify Acylate Acylation Esterify->Acylate GC_Separation Chiral GC Separation Acylate->GC_Separation MS_Detection MS Detection (SIM Mode) GC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification CE_Workflow Hydrolysate Peptide Hydrolysate Reconstitute Reconstitute in BGE with Chiral Selector Hydrolysate->Reconstitute Inject Inject into Capillary Reconstitute->Inject Separate Electrophoretic Separation Inject->Separate Detect Detection (UV or LIF) Separate->Detect Analyze Data Analysis Detect->Analyze LCMSMS_Workflow Hydrolysate Peptide Hydrolysate + Internal Standard LC_Separation LC Separation (RP or Chiral) Hydrolysate->LC_Separation ESI Electrospray Ionization LC_Separation->ESI MSMS_Detection MS/MS Detection (MRM) ESI->MSMS_Detection Quantification Quantification MSMS_Detection->Quantification Enzymatic_Assay_Workflow Hydrolysate Peptide Hydrolysate Reaction Add Sample and Reaction Mix to Plate Hydrolysate->Reaction Incubate Incubate Reaction->Incubate Measure Measure Signal (Absorbance/Fluorescence) Incubate->Measure Calculate Calculate Concentration Measure->Calculate NMR_Workflow Peptide Intact Peptide Sample Dissolve Dissolve in Deuterated Solvent Peptide->Dissolve Acquire_Spectra Acquire 1D & 2D NMR Spectra Dissolve->Acquire_Spectra Analyze_Spectra Analyze Chemical Shifts & Coupling Constants Acquire_Spectra->Analyze_Spectra Confirm_Quantify Confirm & Quantify D-Gln Incorporation Analyze_Spectra->Confirm_Quantify Xray_Workflow Peptide High Purity Peptide Crystallize Crystallization Peptide->Crystallize Diffraction X-ray Diffraction Data Collection Crystallize->Diffraction Data_Processing Data Processing & Electron Density Map Diffraction->Data_Processing Model_Building Model Building & Refinement Data_Processing->Model_Building Structure 3D Structure with Stereochemistry Model_Building->Structure

References

A Comparative Guide to Chiral HPLC Analysis of Peptides Containing Fmoc-D-Glutamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomeric purity of amino acid derivatives used in peptide synthesis is a critical quality attribute that directly impacts the pharmacological and toxicological profile of the final therapeutic product. The presence of undesired stereoisomers can lead to diastereomeric impurities in the peptide, potentially altering its efficacy and safety. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the chiral analysis of Fmoc-D-glutamine, a key building block in the synthesis of many peptides. We present a summary of performance data on various chiral stationary phases (CSPs) and detailed experimental protocols to assist in method selection and implementation.

Comparison of Chiral Stationary Phases for Fmoc-Amino Acid Analysis

The successful chiral separation of Fmoc-amino acids is highly dependent on the choice of the chiral stationary phase. The most effective CSPs for this application fall into three main categories: macrocyclic glycopeptide-based, polysaccharide-based, and Cinchona alkaloid-based columns. Below is a table summarizing the performance of these different types of columns for the separation of Fmoc-amino acids. While specific data for this compound is not available for all column types, the presented data for other Fmoc-amino acids provides a strong indication of the expected performance.

Chiral Stationary Phase (CSP)CSP TypeMobile Phase ModeTarget AnalyteRetention Times (min)Resolution (Rs)Key Advantages
CHIROBIOTIC™ R Macrocyclic GlycopeptidePolar IonicFmoc-Glutamine8.11 and 13.66[1]Baseline SeparationVersatile in both reversed-phase and polar organic modes; LC-MS compatible.[1][2]
Chiralcel® OD-H Polysaccharide (Cellulose-based)Reversed-PhaseVarious Fmoc-Amino Acids-Good (Rs > 1.5 for most)Broad applicability for Fmoc-amino acids; high enantioselectivity.
Chiralpak® IC Polysaccharide (Cellulose-based)Not SpecifiedNatural Nα-Fmoc amino acid derivatives-2.2 < Rs < 12.5[3]High selectivity and resolution for a range of Fmoc-amino acids.[3]
QN-AX™ Cinchona Alkaloid-based (Anion Exchanger)Polar-Ionic19 Nα-Fmoc proteinogenic amino acids--Effective for a wide range of Fmoc-amino acids.

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting chiral separation methods. The following are representative experimental protocols for the analysis of Fmoc-amino acids on different types of chiral stationary phases.

Method 1: Analysis of Fmoc-Glutamine on a Macrocyclic Glycopeptide-Based CSP

This method is based on the separation of Fmoc-glutamine enantiomers on a CHIROBIOTIC™ R column.

  • Column: CHIROBIOTIC™ R, 250 x 4.6 mm, 5 µm

  • Mobile Phase: 100% Methanol with 0.1% Ammonium Trifluoroacetate (NH4TFA)[1]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Temperature: Ambient

  • Sample Preparation: Dissolve the Fmoc-DL-glutamine standard or the peptide digest containing Fmoc-glutamine in the mobile phase.

Method 2: General Protocol for Fmoc-Amino Acid Analysis on a Polysaccharide-Based CSP

This protocol is a general starting point for the separation of Fmoc-amino acids on columns such as Chiralcel® OD-H or Chiralpak® IC.

  • Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or Chiralpak® IC (250 x 4.6 mm, 5 µm)

  • Mobile Phase: A typical starting condition is a mixture of an organic modifier (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer at pH 2). A common mobile phase is 40% acetonitrile in 50 mM phosphate buffer at pH 2.

  • Flow Rate: 0.5 - 1.0 mL/min

  • Detection: UV at 265 nm

  • Temperature: 25 °C

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

Method 3: General Protocol for Fmoc-Amino Acid Analysis on a Cinchona Alkaloid-Based CSP

This protocol provides a general approach for using Cinchona alkaloid-based columns like QN-AX™.

  • Column: QN-AX™ (150 x 4.6 mm, 5 µm)

  • Mobile Phase: Polar ionic mode is often effective. A representative mobile phase is a mixture of methanol and acetonitrile (e.g., 75:25 v/v) containing additives such as 30 mM triethylamine (TEA) and 60 mM formic acid (FA).[4]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm or 280 nm

  • Temperature: Ambient to 40 °C

  • Sample Preparation: Dissolve the analyte in the mobile phase.

Experimental Workflow and Logical Relationships

The development and execution of a chiral HPLC analysis follows a systematic workflow. The diagram below illustrates the key steps from initial method development to the final analysis of peptide samples.

Chiral_HPLC_Workflow cluster_0 Method Development cluster_1 Sample Analysis cluster_2 Key Considerations CSP_Screening CSP Screening (Polysaccharide, Macrocyclic, Cinchona Alkaloid) MP_Optimization Mobile Phase Optimization (Reversed-Phase, Polar Organic, Polar Ionic) CSP_Screening->MP_Optimization Param_FineTuning Parameter Fine-Tuning (Flow Rate, Temperature, Additives) MP_Optimization->Param_FineTuning Peptide_Hydrolysis Peptide Hydrolysis (Acid or Enzymatic) Param_FineTuning->Peptide_Hydrolysis Optimized Method Fmoc_Derivatization Fmoc Derivatization (if necessary) Peptide_Hydrolysis->Fmoc_Derivatization HPLC_Analysis Chiral HPLC Analysis Fmoc_Derivatization->HPLC_Analysis Data_Analysis Data Analysis (Peak Integration, Purity Calculation) HPLC_Analysis->Data_Analysis Resolution Resolution (Rs > 1.5) Data_Analysis->Resolution Selectivity Selectivity (α) Data_Analysis->Selectivity Peak_Shape Peak Shape Data_Analysis->Peak_Shape

Caption: General workflow for chiral HPLC method development and analysis.

References

A Comparative Guide to Mass Spectrometry Analysis of Peptides Synthesized with Fmoc-D-Glutamine and its Trityl-Protected Alternative

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the incorporation of D-amino acids is a critical strategy for enhancing peptide stability and modulating biological activity. However, the use of certain D-amino acids, such as D-glutamine, presents unique challenges. This guide provides an objective comparison of the mass spectrometry analysis of peptides synthesized using unprotected Fmoc-D-Gln-OH versus the side-chain protected alternative, Fmoc-D-Gln(Trt)-OH. The use of a trityl (Trt) protecting group on the side-chain amide of D-glutamine is demonstrated to be a superior strategy for minimizing side reactions and improving the quality of the final peptide product, as evidenced by mass spectrometry.

Performance Comparison: Fmoc-D-Gln-OH vs. Fmoc-D-Gln(Trt)-OH

The primary challenges associated with the use of unprotected Fmoc-D-Gln-OH in SPPS are its poor solubility in common synthesis solvents and its propensity to undergo side reactions. These issues can lead to incomplete couplings, formation of deletion sequences, and the generation of undesired side products, all of which complicate purification and can be readily detected by mass spectrometry.

Key Performance Parameters

FeatureFmoc-D-Gln-OH (Unprotected)Fmoc-D-Gln(Trt)-OH (Side-Chain Protected)Mass Spectrometry Implications
Solubility in DMF Very low, can lead to precipitation during activation and coupling.[1]Excellent solubility, ensuring efficient and complete coupling reactions.[2][3]Incomplete coupling with Fmoc-D-Gln-OH can result in the detection of deletion sequences (M-128.13 Da) in the mass spectrum.
Pyroglutamate Formation High risk of cyclization at the N-terminus, especially during piperidine-mediated Fmoc deprotection.[1][2]The bulky trityl group sterically hinders cyclization, significantly reducing pyroglutamate formation.[3]A mass loss of 17.03 Da (from NH₃) or 18.01 Da (from H₂O) from the molecular ion is a key indicator of pyroglutamate formation.[1]
Nitrile Formation High risk of side-chain amide dehydration to a nitrile during carbodiimide-mediated activation.[2]The trityl group protects the side-chain amide, preventing dehydration.[3]A mass loss of 18.01 Da (H₂O) from the glutamine residue within the peptide sequence can indicate nitrile formation.
Coupling Efficiency Often reduced due to poor solubility and potential for aggregation.Generally high due to excellent solubility and prevention of side reactions.Lower overall yield and purity of the target peptide when using the unprotected form, reflected in more complex mass spectra with multiple side products.

Mass Spectrometry Analysis of a Model Peptide

To illustrate the differences in mass spectrometric outcomes, let's consider a hypothetical model peptide, Ac-D-Gln-Ala-Phe-Gly-NH₂ .

Expected Mass Spectrometry Data for Ac-D-Gln-Ala-Phe-Gly-NH₂

ParameterExpected Value
Chemical Formula C₂₁H₃₀N₆O₅
Monoisotopic Mass 446.2281 Da
[M+H]⁺ 447.2354 m/z
Expected Mass Spectrometry Results with Unprotected Fmoc-D-Gln-OH

Synthesis with unprotected Fmoc-D-Gln-OH is expected to yield a mixture of the target peptide and several side products.

Table of Expected Ions and Side Products

Observed [M+H]⁺ (m/z)IdentityMass Difference (Da)Description
447.2354Target Peptide0The desired product.
430.2089Pyroglutamate Derivative-17.0265Formed by the cyclization of the N-terminal D-glutamine with the loss of ammonia.[1]
429.2248Dehydrated Target Peptide-18.0106Potential formation of a nitrile group on the D-glutamine side chain.
319.1025Deletion Sequence-128.1329Resulting from incomplete coupling of Fmoc-D-Gln-OH.

The fragmentation spectrum (MS/MS) would likely be complex, with fragment ions corresponding to both the target peptide and the side products, making sequence confirmation challenging.

Expected Mass Spectrometry Results with Fmoc-D-Gln(Trt)-OH

The use of Fmoc-D-Gln(Trt)-OH is anticipated to produce a much cleaner synthesis with the target peptide as the major product.

Table of Expected Ions

Observed [M+H]⁺ (m/z)IdentityMass Difference (Da)Description
447.2354Target Peptide0The desired product, with significantly higher purity and yield.

The MS/MS spectrum is expected to be clean, with a clear series of b- and y-ions that allow for straightforward confirmation of the peptide sequence.

Experimental Protocols

Protocol for Comparative Peptide Synthesis
  • Resin Preparation: Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 1 hour.

  • Peptide Elongation: Synthesize the model peptide sequence (Ala-Phe-Gly) using standard Fmoc-SPPS protocols.

  • D-Glutamine Coupling (Parallel Synthesis):

    • Vessel 1 (Unprotected): Couple Fmoc-D-Gln-OH using a standard carbodiimide activator like HCTU. Due to poor solubility, sonication may be required to dissolve the amino acid.

    • Vessel 2 (Protected): Couple Fmoc-D-Gln(Trt)-OH using the same activation chemistry.

  • Acetylation: Cap the N-terminus with acetic anhydride.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours to cleave the peptide from the resin and remove side-chain protecting groups, including the trityl group.[2]

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash, and dry. Purify a portion of the crude product by reverse-phase HPLC.

Protocol for Mass Spectrometry Analysis
  • Sample Preparation: Dissolve the crude and purified peptides in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

  • Mass Spectrometry: Analyze the samples by electrospray ionization mass spectrometry (ESI-MS).

    • MS1 Analysis: Acquire full scan mass spectra to identify the molecular ions of the target peptide and any side products.

    • MS/MS Analysis: Select the precursor ion corresponding to the target peptide ([M+H]⁺) and fragment it using collision-induced dissociation (CID) to obtain sequence information. Also, select and fragment the precursor ions of any observed side products for their identification.[4]

Visualization of Key Concepts

Synthesis_Comparison cluster_unprotected Fmoc-D-Gln-OH Pathway cluster_protected Fmoc-D-Gln(Trt)-OH Pathway Unprotected Fmoc-D-Gln-OH Coupling_U Coupling Unprotected->Coupling_U Side_Products Pyroglutamate Nitrile Deletion Sequences Coupling_U->Side_Products Side Reactions & Incomplete Coupling Crude_U Complex Crude Mixture Coupling_U->Crude_U Low Yield MS_Analysis HPLC-MS Analysis Crude_U->MS_Analysis Protected Fmoc-D-Gln(Trt)-OH Coupling_P Coupling Protected->Coupling_P Crude_P Clean Crude Product Coupling_P->Crude_P High Yield Crude_P->MS_Analysis Mass_Spec_Outcomes cluster_unprotected_ms MS of Fmoc-D-Gln-OH Product cluster_protected_ms MS of Fmoc-D-Gln(Trt)-OH Product MS1_U MS1 Spectrum: Multiple Peaks (Target + Side Products) MS2_U MS/MS Spectrum: Complex Fragmentation Difficult Interpretation MS1_U->MS2_U MS1_P MS1 Spectrum: Dominant Target Peak MS2_P MS/MS Spectrum: Clean b/y ion series Easy Sequence Confirmation MS1_P->MS2_P

References

Trityl Protection of Fmoc-D-Glutamine: A Comparative Guide to Enhancing Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise and demanding field of solid-phase peptide synthesis (SPPS), the successful incorporation of glutamine residues represents a significant challenge. The reactive side-chain amide of glutamine can lead to undesirable side reactions, compromising the purity and yield of the final peptide. The use of a side-chain protecting group is therefore crucial. Among the available strategies, the trityl (Trt) group has become the gold standard for the protection of Fmoc-D-glutamine.

This guide provides an objective comparison of the performance of Fmoc-D-Gln(Trt)-OH against unprotected Fmoc-D-Gln-OH and other alternatives, supported by available data. We will delve into the key benefits of trityl protection, present quantitative data where available, and provide detailed experimental protocols for researchers to validate these findings in their own laboratories.

The Challenge of Incorporating Glutamine in SPPS

The primary difficulties encountered when using unprotected Fmoc-Gln-OH in SPPS are twofold:

  • Pyroglutamate Formation: N-terminal glutamine residues are prone to intramolecular cyclization, forming a pyroglutamyl (pGlu) residue. This reaction is catalyzed by the acidic conditions used during synthesis and can lead to chain termination or the formation of a difficult-to-remove impurity.[1][2]

  • Dehydration to Nitrile: The side-chain amide of glutamine can be dehydrated to a nitrile when activated with carbodiimide-based coupling reagents.[3][4] This results in the incorporation of a non-natural amino acid into the peptide sequence.

  • Poor Solubility: Unprotected Fmoc-Gln-OH has very low solubility in common SPPS solvents such as dimethylformamide (DMF), which can lead to incomplete coupling reactions and lower yields.[3][4][5][6]

Trityl Protection: The Superior Solution

The use of Fmoc-D-Gln(Trt)-OH effectively mitigates these challenges. The bulky trityl group sterically hinders the side-chain amide, preventing both pyroglutamate formation and dehydration. Furthermore, the presence of the trityl group significantly enhances the solubility of the amino acid derivative in organic solvents.[3][4][5]

Quantitative Data Summary

While direct head-to-head quantitative comparisons of peptide yield and purity under identical conditions are not extensively published in a single study, the available data on solubility and qualitative descriptions of purity strongly support the superiority of trityl protection.

ParameterFmoc-D-Gln(Trt)-OHUnprotected Fmoc-D-Gln-OHOther Protected Alternatives (e.g., Mmt, Tmob)
Solubility in DMF Readily soluble (e.g., ~15.3 g/100 mL to ~30.5 g/100 mL)[7]Very low solubility; complete solution often not achieved even with sonication[5][6]Generally good, but can vary.
Prevention of Pyroglutamate Formation High; significantly reduces the risk of cyclization[5]High risk at the N-terminus[5]Varies; generally effective.
Prevention of Nitrile Formation High; effectively prevents dehydration during activation[5]High risk with carbodiimide reagents[5]Varies; generally effective.
Crude Peptide Purity Consistently higher purity reported[4]Lower purity due to side reactions.Generally good, but can be sequence-dependent.
Final Peptide Yield Higher yields due to improved solubility and reduced side reactions.Lower yields due to incomplete coupling and side product formation.Can be high, but may be affected by protecting group lability.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been created using Graphviz (DOT language).

Glutamine Side Reactions in SPPS cluster_pyroglutamate Pyroglutamate Formation cluster_dehydration Nitrile Formation N_terminal_Gln N-terminal Gln Cyclization Intramolecular Cyclization N_terminal_Gln->Cyclization Acid/Base Catalysis Pyroglutamate Pyroglutamate (pGlu) + NH3 Cyclization->Pyroglutamate Gln_side_chain Gln Side-Chain Amide Dehydration Dehydration Gln_side_chain->Dehydration Carbodiimide Activation Nitrile Nitrile Derivative + H2O Dehydration->Nitrile Trityl Protection Mechanism Gln_side_chain Gln Side-Chain Amide Protected_Gln Fmoc-D-Gln(Trt)-OH Gln_side_chain->Protected_Gln Trityl_group Trityl (Trt) Group Trityl_group->Protected_Gln Side_reactions Pyroglutamate & Nitrile Formation Protected_Gln->Side_reactions Steric Hindrance SPPS Workflow Comparison cluster_unprotected Unprotected Fmoc-D-Gln-OH cluster_protected Fmoc-D-Gln(Trt)-OH Start_un Start Coupling_un Coupling Attempt Start_un->Coupling_un Side_Reaction_un Side Reactions (Pyroglutamate, Nitrile) Coupling_un->Side_Reaction_un Poor Solubility Low_Yield Low Yield & Purity Side_Reaction_un->Low_Yield Start_pro Start Coupling_pro Efficient Coupling Start_pro->Coupling_pro Good Solubility High_Yield High Yield & Purity Coupling_pro->High_Yield

References

Navigating Glutamine Protection in Peptide Synthesis: A Comparative Analysis of Fmoc-D-Glutamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selection of appropriate protecting groups for trifunctional amino acids like glutamine is a critical determinant of peptide purity and overall yield. The reactive side-chain amide of glutamine necessitates protection to prevent deleterious side reactions, primarily dehydration to a nitrile and pyroglutamate formation from an unprotected N-terminal glutamine. Among the commercially available options, Fmoc-D-Gln(Trt)-OH has become the industry standard. This guide provides an objective comparison of various Fmoc-D-glutamine derivatives, summarizing their performance characteristics and providing relevant experimental protocols to aid in the selection of the optimal building block for your synthetic strategy.

While the literature strongly indicates that the use of trityl (Trt) protection for the glutamine side chain leads to higher purity and, consequently, better yields of the target peptide, direct head-to-head quantitative yield comparisons in a single study are scarce. The improved performance of Fmoc-D-Gln(Trt)-OH is primarily attributed to its high solubility and the steric hindrance provided by the bulky trityl group, which effectively minimizes side reactions.[1][2][3][4]

Comparative Performance of this compound Derivatives

The choice of a side-chain protecting group for this compound significantly impacts solubility, prevention of side reactions, and ultimately, the purity and yield of the final peptide. The following table provides a qualitative comparison of commonly cited derivatives.

DerivativeKey AdvantagesKey Disadvantages
Fmoc-D-Gln(Trt)-OH - Excellent solubility in standard SPPS solvents (e.g., DMF, NMP).[1][3] - Effectively prevents nitrile formation during activation.[1] - Reduces the risk of pyroglutamate formation.[1] - Generally leads to higher purity of the crude peptide.[5]- The bulky trityl group may cause steric hindrance in sterically crowded sequences.[1] - Deprotection of an N-terminal Gln(Trt) residue can be slower compared to other amino acids.[1]
Fmoc-D-Gln(Xan)-OH - Historically used in Boc chemistry to improve solubility and prevent dehydration.[1][3]- Less commonly used in modern Fmoc-SPPS.[1][3] - The xanthyl (Xan) group is more acid-labile than the trityl group, which can be a disadvantage in some synthetic strategies.[1]
Fmoc-D-Gln(Mmt)-OH - The monomethoxytrityl (Mmt) group is more acid-labile than the trityl group, allowing for selective on-resin deprotection with dilute acid.[1]- Increased acid lability may lead to premature deprotection during prolonged syntheses or with certain resin linkers.[1]
Fmoc-D-Gln(Tmob)-OH - Reported to have significantly faster cleavage rates compared to other benzhydryl-based protecting groups.[1]- Less commonly available commercially compared to the trityl-protected derivative.[1]
Fmoc-D-Gln-OH (unprotected) - Lower cost.[1]- Very poor solubility in common SPPS solvents like DMF.[1][3] - High risk of nitrile formation upon activation with carbodiimides.[1] - High risk of pyroglutamate formation when at the N-terminus.[1]

Key Side Reactions of Glutamine in SPPS

The primary motivation for side-chain protection of glutamine is the prevention of unwanted side reactions that can truncate the peptide chain or lead to difficult-to-separate impurities. The two major side reactions are pyroglutamate formation and dehydration.

Glutamine_Side_Reactions cluster_0 Pyroglutamate Formation cluster_1 Dehydration N-terminal Gln N-terminal Gln Pyroglutamate Pyroglutamate N-terminal Gln->Pyroglutamate Intramolecular Cyclization (-H2O) Gln Side Chain Gln Side Chain Nitrile Byproduct Nitrile Byproduct Gln Side Chain->Nitrile Byproduct During Activation (-H2O) SPPS_Workflow Start Peptide-Resin (Fmoc-protected N-terminus) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 Washing (DMF) Deprotection->Wash1 Coupling Coupling (Fmoc-D-Gln(X)-OH, Activator, Base) Wash1->Coupling Wash2 Washing (DMF, DCM) Coupling->Wash2 End Ready for Next Cycle Wash2->End

References

A Comparative Guide to Validating the Enantiomeric Purity of Fmoc-D-Glutamine Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the precise stereochemistry of peptide-based therapeutics is paramount. The presence of even minute quantities of the incorrect enantiomer can drastically alter a drug's efficacy and safety profile. This guide provides an objective comparison of analytical techniques for validating the enantiomeric purity of Fmoc-D-glutamine, a critical building block in solid-phase peptide synthesis (SPPS), and peptides derived from it. Experimental data is presented to aid in the selection of the most suitable method for your research needs.

The introduction of the D-enantiomer of glutamine can occur either through impurities in the initial Fmoc-D-Gln-OH starting material or via racemization during peptide synthesis and subsequent handling.[1][2] Therefore, robust analytical methods are essential to detect and quantify the L-enantiomer impurity. The primary techniques employed for this purpose include High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs), Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and Capillary Electrophoresis (CE).[3][4]

Comparative Analysis of Analytical Techniques

The choice of analytical method depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the performance of common techniques for determining the enantiomeric purity of Fmoc-amino acids and peptides.

Analytical TechniquePrincipleAdvantagesDisadvantagesLimit of Detection (LOD) / Quantitation (LOQ)Throughput
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase.[5]High resolution and accuracy, direct analysis of Fmoc-amino acids is often possible.[5][6]Can require method development for specific peptides, chiral columns can be expensive.LOD: ~0.05%[7][8]Moderate
GC-MS Separation of volatile, derivatized enantiomers on a chiral column followed by mass spectrometric detection.[9]High sensitivity and specificity, can correct for hydrolysis-induced racemization using deuterated reagents.[10][11]Requires derivatization, which adds sample preparation steps and potential for side reactions.[5]LOD: 1-7 pg on-column[12]High
Capillary Electrophoresis (CE) Separation of enantiomers in a capillary based on differences in electrophoretic mobility in the presence of a chiral selector.[7]High separation efficiency, low sample and reagent consumption.[8]Can be sensitive to matrix effects, lower loading capacity compared to HPLC.LOD: 0.05%[7][8]High

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

This protocol is a general guideline for the analysis of this compound enantiomeric purity using a polysaccharide-based chiral stationary phase.

Materials:

  • This compound standard

  • Fmoc-L-glutamine standard

  • HPLC-grade acetonitrile, methanol, and water

  • Trifluoroacetic acid (TFA)

  • Chiral stationary phase column (e.g., polysaccharide-based like Lux Cellulose-2 or CHIRALPAK IA)[13][14]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% TFA. Degas the mobile phase before use.[15]

  • Standard Preparation: Prepare stock solutions of this compound and Fmoc-L-glutamine in the mobile phase. Prepare a racemic standard by mixing equal volumes of the D- and L-enantiomer stock solutions.

  • Sample Preparation: Dissolve the this compound peptide sample in the mobile phase to a suitable concentration.

  • Chromatographic Conditions:

    • Column: Polysaccharide-based chiral column

    • Mobile Phase: Acetonitrile/Water with 0.1% TFA (isocratic or gradient)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 265 nm

  • Analysis: Inject the racemic standard to determine the retention times of the D- and L-enantiomers and to calculate the resolution. Inject the sample solution and integrate the peak areas for both enantiomers.

  • Calculation of Enantiomeric Excess (%ee): %ee = [(Area of D-enantiomer - Area of L-enantiomer) / (Area of D-enantiomer + Area of L-enantiomer)] x 100

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the determination of enantiomeric purity after acidic hydrolysis and derivatization. This method is particularly useful for analyzing the amino acid composition of a peptide.

Materials:

  • Peptide sample

  • 6N Deuterated Hydrochloric Acid (DCl) in Deuterium Oxide (D₂O)[9][10]

  • Anhydrous isopropanol

  • Pentafluoropropionic anhydride (PFPA) or Trifluoroacetic anhydride (TFAA)[11]

  • Chiral GC column (e.g., Chirasil-Val)

Instrumentation:

  • GC-MS system

Procedure:

  • Hydrolysis: Place the peptide sample in a reaction vial and add 6N DCl/D₂O. Seal the vial and heat at 110 °C for 24 hours. This step hydrolyzes the peptide bonds and introduces a deuterium label at the α-carbon of any amino acid that racemizes during hydrolysis, allowing for correction.[9][10]

  • Derivatization:

    • Evaporate the acid under a stream of nitrogen.

    • Add anhydrous isopropanol and heat to form the isopropyl ester.

    • Evaporate the excess alcohol.

    • Add the acylation reagent (PFPA or TFAA) and heat to form the N-acyl derivative.

    • Evaporate the excess reagent.

  • GC-MS Analysis:

    • Dissolve the derivatized sample in a suitable solvent.

    • Inject the sample onto the chiral GC column.

    • Use a temperature program to separate the derivatized amino acid enantiomers.

    • Monitor the characteristic fragment ions for the D- and L-glutamine derivatives using the mass spectrometer.

  • Quantification: The enantiomeric purity is determined by comparing the peak areas of the non-deuterated D- and L-enantiomers.[11]

Visualizing the Workflow

To better understand the experimental processes, the following diagrams illustrate the workflows for chiral HPLC and GC-MS analysis.

Chiral_HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Dissolve Fmoc-D-Gln Peptide in Mobile Phase C Inject Sample/Standard onto Chiral HPLC Column A->C B Prepare Racemic (D/L) Standard B->C D Separation of Enantiomers C->D Elution E UV Detection D->E F Integrate Peak Areas E->F G Calculate Enantiomeric Purity F->G

Caption: Workflow for Chiral HPLC Analysis.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Peptide Hydrolysis (6N DCl/D2O) B Derivatization: Esterification & Acylation A->B C Inject Derivatized Sample onto Chiral GC Column B->C D Separation of Derivatized Enantiomers C->D Elution E Mass Spectrometric Detection D->E F Quantify Non-deuterated D- and L-Isomers E->F G Determine Enantiomeric Purity F->G

Caption: Workflow for GC-MS Analysis.

Conclusion

The validation of the enantiomeric purity of this compound and its corresponding peptides is a critical quality control step in peptide synthesis and drug development. Chiral HPLC offers a direct and high-resolution method for analyzing Fmoc-protected amino acids, while GC-MS provides high sensitivity and a means to correct for racemization that may occur during sample preparation for peptide analysis. Capillary electrophoresis presents a high-efficiency alternative with low sample consumption. The selection of the most appropriate technique will be guided by the specific analytical requirements, including sensitivity, sample complexity, and available resources. The detailed protocols and workflows provided in this guide serve as a starting point for establishing robust and reliable methods for ensuring the stereochemical integrity of peptide-based products.

References

The Strategic Incorporation of Fmoc-D-glutamine in Peptide Science: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of peptide science and therapeutic development, the use of non-canonical amino acids is a cornerstone strategy for enhancing the pharmacological properties of peptide-based candidates. Among these, D-amino acids, the enantiomers of their naturally occurring L-counterparts, play a pivotal role. This guide provides a comprehensive review of the applications of Fmoc-D-glutamine, a key building block in modern Solid-Phase Peptide Synthesis (SPPS), offering a comparative perspective against its L-isomer and other derivatives. We delve into the experimental data supporting its use, provide detailed protocols for its incorporation, and illustrate the underlying principles and workflows.

Enhanced Enzymatic Stability: The Primary Advantage of D-Enantiomers

The fundamental challenge in the development of peptide therapeutics is their inherent susceptibility to degradation by proteases in biological systems.[1] These enzymes are highly stereospecific, primarily recognizing and cleaving peptide bonds between L-amino acids.[1][2] The incorporation of a D-amino acid, such as D-glutamine, at a specific position in a peptide sequence introduces a stereochemical barrier that sterically hinders protease binding and subsequent hydrolysis.[2][3] This strategic substitution can dramatically increase the peptide's resistance to enzymatic degradation, thereby extending its in-vivo half-life and improving its bioavailability.[1][4]

The benefits of D-amino acid substitution are not merely theoretical. Numerous studies have demonstrated significant improvements in the stability of peptides when even a single L-amino acid is replaced by its D-enantiomer. This modification has been shown to be a simple yet effective method to achieve long-term biostability for peptide-based drugs and hydrogels.[4]

Comparative Data: Enzymatic Stability of Peptides with D-Amino Acid Substitution

To illustrate the profound impact of D-amino acid incorporation on peptide stability, the following table summarizes data from a study on a MUC2 mucin glycoprotein epitope peptide. While this specific study did not use D-glutamine, it provides a clear and quantitative comparison of the degradation of an all-L-amino acid peptide versus its counterparts with partial D-amino acid substitutions in human serum and a rat liver lysosomal preparation.

Peptide Sequence¹Modification% Intact Peptide after 24h (Human Serum)% Intact Peptide after 4h (Lysosomal Prep.)
TPTPTGTQTPTAll L-amino acids0%12%
tPTPTGTQTPTD-Thr at N-terminus10%45%
tpTPTGTQTPTD-Thr, D-Pro at N-terminus72%85%
TPTPTGTQTptD-Thr, D-Pro at C-terminus65%78%
tpTPTGTQtptD-amino acids at both termini>95% >95%
¹ Lowercase letters denote D-amino acids. Data adapted from Tugyi et al.[5]

This data compellingly demonstrates that as the number of D-amino acid substitutions in the flanking regions of the core epitope increases, the resistance to proteolytic degradation in both human serum and lysosomal preparations rises dramatically.

The Role of this compound in Solid-Phase Peptide Synthesis (SPPS)

This compound is a crucial reagent for introducing D-glutamine into a peptide sequence using the widely adopted Fmoc-based SPPS methodology.[6][7] The fluorenylmethyloxycarbonyl (Fmoc) group serves as a temporary, base-labile protecting group for the Nα-amino group, allowing for the stepwise and controlled elongation of the peptide chain.[7][8]

Side-Chain Protection: A Critical Consideration

Glutamine's side-chain amide is reactive and can lead to undesirable side reactions during synthesis.[9][10] To prevent these issues, this compound is typically used with its side chain protected by a trityl (Trt) group, as Fmoc-D-Gln(Trt)-OH .[3][11] The bulky Trt group offers two key advantages:

  • Prevents Dehydration: It effectively shields the side-chain amide, preventing its dehydration to a nitrile during the carbodiimide-mediated activation step.[9][10]

  • Minimizes Pyroglutamate Formation: It reduces the risk of N-terminal glutamine cyclizing to form pyroglutamate, a common side reaction.[9]

The Trt group is stable under the basic conditions used for Fmoc removal but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA), during the final cleavage of the peptide from the resin.[9]

Experimental Protocols

Protocol 1: Manual Solid-Phase Synthesis Incorporating Fmoc-D-Gln(Trt)-OH

This protocol outlines the standard manual steps for incorporating an Fmoc-D-Gln(Trt)-OH residue into a peptide sequence on a Rink Amide resin, which yields a C-terminal amide upon cleavage.

1. Resin Preparation and Swelling:

  • Place the Rink Amide resin (e.g., 100-200 mesh) in a suitable reaction vessel.[12]

  • Add dimethylformamide (DMF) to swell the resin. Agitate gently for at least 30-60 minutes at room temperature.[9]

  • Drain the DMF.

2. Fmoc Deprotection (N-terminal Amine Liberation):

  • Add a 20% solution of piperidine in DMF to the resin.

  • Agitate for 5-10 minutes. Drain the solution.[9]

  • Repeat the 20% piperidine treatment for another 10-20 minutes to ensure complete Fmoc removal.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[8]

  • Perform a Kaiser test to confirm the presence of free primary amines (beads turn blue).[9]

3. Coupling of Fmoc-D-Gln(Trt)-OH:

  • Activation Mixture Preparation: In a separate vial, dissolve Fmoc-D-Gln(Trt)-OH (3-5 equivalents relative to resin loading), a coupling agent like HBTU or HATU (3-5 eq.), and an activator base like N,N-Diisopropylethylamine (DIPEA) (6-10 eq.) in DMF.[7][9] Allow the activation to proceed for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the mixture at room temperature for 1-2 hours.[9] For sterically hindered sequences, the coupling time can be extended.

  • Monitoring: After the coupling time, wash a small sample of resin beads with DMF and perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction.[9]

4. Capping (Optional):

  • If the coupling is incomplete (positive Kaiser test), any unreacted free amines can be "capped" to prevent the formation of deletion sequences.

  • Treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.

5. Chain Elongation:

  • Repeat steps 2 (Deprotection) and 3 (Coupling) for each subsequent amino acid in the peptide sequence.

6. Final Cleavage and Deprotection:

  • After the final amino acid has been coupled and its N-terminal Fmoc group removed, wash the peptide-resin with dichloromethane (DCM).

  • Prepare a cleavage cocktail, typically containing Trifluoroacetic acid (TFA) with scavengers to protect sensitive residues. A common cocktail is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5).

  • Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding it to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the crude product under vacuum.

7. Purification:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the identity and purity of the final product by mass spectrometry.

Visualizing Workflows and Rationale

Diagrams created using the DOT language provide clear visual representations of complex processes and logical flows.

SPPS Workflow for Fmoc-D-Gln(Trt)-OH Incorporation

SPPS_Cycle Resin Peptide-Resin (Free N-terminus) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection 1. Wash1 DMF Wash Deprotection->Wash1 2. Coupling Coupling: Fmoc-D-Gln(Trt)-OH + HBTU/DIPEA Wash1->Coupling 3. Wash2 DMF Wash Coupling->Wash2 4. NextCycle Start Next Cycle or Proceed to Cleavage Wash2->NextCycle 5. NextCycle->Resin Repeat for next AA D_AA_Rationale DAA Incorporate Fmoc-D-Gln Protease Proteolytic Enzymes (e.g., in serum) DAA->Protease Resists Stability Enhanced Proteolytic Stability DAA->Stability LPeptide Native L-Peptide LPeptide->Protease Degradation Rapid Degradation Protease->Degradation Leads to HalfLife Increased In-Vivo Half-Life Stability->HalfLife Bioactivity Improved Bioavailability HalfLife->Bioactivity

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Fmoc-D-glutamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the safe handling and disposal of chemical reagents is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Fmoc-D-glutamine, a common reagent in peptide synthesis. Adherence to these guidelines is critical for maintaining a safe laboratory environment and complying with regulatory standards.

This compound, like its L-isomer, is not classified as a hazardous substance according to Regulation (EC) No. 1272/2008.[1] However, proper disposal is still necessary to prevent environmental contamination and ensure workplace safety.

Key Safety and Handling Information

Before disposal, it is crucial to be aware of the fundamental safety aspects of this compound. The following table summarizes key information derived from safety data sheets of chemically similar compounds.

ParameterInformationSource
Hazard Classification Not a hazardous substance or mixture[1]
Personal Protective Equipment (PPE) Safety goggles, chemical-resistant gloves, lab coat[2]
Handling Precautions Avoid dust formation. Avoid contact with skin and eyes. Use in a well-ventilated area.[1][2]
Storage Store in a dry, cool, and well-ventilated place. Recommended storage temperature: 2–8 °C.[3]
Incompatible Materials Strong oxidizing agents[4][5]

Step-by-Step Disposal Protocol

Follow these procedures for the safe disposal of this compound waste.

1. Waste Collection:

  • Collect all solid this compound waste, including contaminated items like weigh boats, pipette tips, and gloves, in a designated and clearly labeled waste container.

  • Ensure the container is suitable for chemical waste and can be securely sealed.

2. Spill Management:

  • In the event of a spill, avoid generating dust.

  • Sweep up the spilled solid material using a shovel or other appropriate tool.[1]

  • Place the collected material into a suitable, closed container for disposal.[1]

  • Do not allow the product to enter drains.[1]

3. Container Disposal:

  • Dispose of the container with the collected waste as unused product.[1]

  • Contaminated packaging should be disposed of in the same manner as the unused product.

4. Institutional Guidelines:

  • Always consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines for chemical waste disposal.[6] Local regulations may have specific requirements.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: this compound Waste Generated is_spill Is it a spill? start->is_spill collect_spill Sweep up spill, avoiding dust formation is_spill->collect_spill Yes collect_waste Collect solid waste in a designated, sealed container is_spill->collect_waste No collect_spill->collect_waste label_container Label container clearly as 'this compound Waste' collect_waste->label_container dispose Dispose of container according to institutional EHS guidelines label_container->dispose end End: Safe Disposal dispose->end

References

Safeguarding Your Research: A Comprehensive Guide to Handling Fmoc-D-glutamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in peptide synthesis and drug development, the meticulous handling of reagents is paramount for both personal safety and experimental integrity. This guide provides essential safety and logistical information for the use of Fmoc-D-glutamine, a key building block in the synthesis of peptides with specific stereochemistry.[1] Adherence to these procedures will help ensure a safe laboratory environment and reliable experimental outcomes.

Operational Plan: From Receipt to Reaction

Proper handling of this compound from the moment it is received is critical. The following step-by-step protocol outlines the best practices for its use in the laboratory.

  • Receiving and Storage : Upon receipt, visually inspect the container for any damage. This compound should be stored in a dry place, with a recommended temperature between 2-8°C.[1][2][3]

  • Personal Protective Equipment (PPE) : Before handling, ensure all required PPE is correctly worn. This creates a primary barrier against accidental exposure.

  • Weighing and Preparation :

    • Conduct all weighing and handling of the solid powder within a chemical fume hood or a well-ventilated area to minimize the risk of inhalation.[4][5]

    • Use a clean, dry spatula and weighing paper.

    • To prevent dust generation, handle the powder gently.[4]

  • Dissolving the Reagent :

    • When preparing a solution, add the solvent to the pre-weighed solid.

    • Common solvents for Fmoc-amino acids in solid-phase peptide synthesis (SPPS) include dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[6]

    • Ensure the container is clearly labeled with the chemical name, concentration, and date of preparation.

Personal Protective Equipment (PPE) Summary

The following table summarizes the recommended PPE for handling this compound. While the substance is not classified as hazardous, adherence to these guidelines is a matter of standard laboratory practice.[2][7]

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid Form) Safety glasses with side shields or chemical splash goggles.[4][8]Chemical-resistant gloves (e.g., nitrile).[4][8]Laboratory coat.[4][8]N95 or P1 type dust mask if not handled in a fume hood.[4][8]
Dissolving and Solution Handling Chemical splash goggles.[8]Chemical-resistant gloves (e.g., nitrile).[8]Laboratory coat.[8]Generally not required if handled in a fume hood.[8]
Reaction Setup and Monitoring Safety glasses with side shields or chemical splash goggles.[8]Chemical-resistant gloves (e.g., nitrile).[8]Laboratory coat.[8]Generally not required if handled in a fume hood.[8]

Safe Handling Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_disposal Disposal A Don Appropriate PPE B Work in a Ventilated Area (e.g., Fume Hood) A->B C Weigh Solid this compound B->C D Prepare Solution C->D E Add to Reaction Vessel D->E F Segregate Waste E->F G Collect Solid Waste in Labeled, Sealed Container F->G H Collect Liquid Waste in Labeled, Sealed Container F->H I Dispose via Certified Chemical Waste Program G->I H->I

Workflow for the safe handling of this compound.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and associated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation : Do not dispose of this compound down the drain.[9] Keep all waste containing this chemical separate from other waste streams to prevent unintended reactions.[9]

  • Solid Waste :

    • Collect unused this compound, contaminated weighing paper, gloves, and other disposable labware in a designated, clearly labeled, and sealed container for solid chemical waste.[9]

  • Liquid Waste :

    • Solutions containing this compound should be collected in a separate, labeled, and sealed container for liquid chemical waste.[9]

    • Depending on the solvent used, this may need to be classified as non-halogenated or halogenated waste.

  • Containerization and Storage :

    • Use chemically resistant containers that can be securely sealed.[9]

    • Label waste containers clearly with "Hazardous Waste" and the chemical name.[9]

    • Store sealed waste containers in a designated, well-ventilated, and secure area.[9]

  • Final Disposal :

    • All waste must be disposed of through your institution's certified chemical waste disposal program.[9]

Emergency Procedures: First Aid Measures

In the event of accidental exposure, follow these first aid guidelines:

Exposure Route First Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, seek medical attention.[5][7]
Skin Contact Remove contaminated clothing. Wash the affected area with soap and plenty of water.[2][7]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][7]
Ingestion Rinse mouth with water. Do not induce vomiting. Call a doctor if you feel unwell.[2][7]

By adhering to these safety protocols and operational plans, researchers can confidently and safely handle this compound, ensuring the integrity of their work and the safety of the laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.